4-methoxy-7-methyl-1H-indazole
Description
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Properties
IUPAC Name |
4-methoxy-7-methyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-3-4-8(12-2)7-5-10-11-9(6)7/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWDWULAGTVYFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701306141 | |
| Record name | 4-Methoxy-7-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082041-64-2 | |
| Record name | 4-Methoxy-7-methyl-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-7-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-methoxy-7-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Foreword
The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and presence in numerous therapeutic agents. This guide provides a detailed technical overview of a specific, yet increasingly important derivative: 4-methoxy-7-methyl-1H-indazole. As a Senior Application Scientist, the following sections are designed to deliver not just data, but a cohesive understanding of the compound's chemical personality, grounded in established scientific principles and practical insights for its application in research and development.
Molecular Overview and Physicochemical Properties
This compound, identified by the CAS number 1082041-64-2, is a bicyclic aromatic heterocycle. Its structure features a pyrazole ring fused to a benzene ring, with a methoxy group at the 4-position and a methyl group at the 7-position. This specific substitution pattern imparts distinct electronic and steric properties that influence its reactivity, solubility, and biological interactions.
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Data Summary:
| Property | Value | Source |
| CAS Number | 1082041-64-2 | BLD Pharm[1], Chemsigma[2] |
| Molecular Formula | C9H10N2O | (Calculated) |
| Molecular Weight | 162.19 g/mol | (Calculated) |
| Appearance | Data not available | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
Synthesis Methodologies
The synthesis of substituted indazoles can be achieved through various strategies. While a specific, detailed experimental protocol for this compound is not explicitly documented in readily accessible literature, plausible synthetic routes can be extrapolated from established methods for analogous compounds. A common and effective approach involves the cyclization of appropriately substituted hydrazones.
Proposed Synthetic Pathway:
A potential synthetic route could start from a substituted toluene derivative, proceeding through nitration, reduction, diazotization, and subsequent cyclization. A more direct and modern approach could involve a palladium-catalyzed cross-coupling reaction.
Caption: A plausible synthetic workflow for this compound.
General Experimental Protocol (Hypothetical):
This is a generalized, hypothetical protocol based on common indazole syntheses and should be optimized for this specific target.
-
Step 1: Diazotization of 2-Methyl-5-methoxyaniline. To a cooled (0-5 °C) solution of 2-methyl-5-methoxyaniline in aqueous hydrochloric acid, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.
-
Step 2: Reduction to the Hydrazine. The freshly prepared diazonium salt solution is then slowly added to a solution of tin(II) chloride in concentrated hydrochloric acid at a low temperature. The resulting mixture is stirred until the reduction to the corresponding hydrazine is complete.
-
Step 3: Cyclization to the Indazole. The hydrazine intermediate is then subjected to cyclization conditions, which can vary. This may involve heating the reaction mixture, sometimes in the presence of a mild acid or base, to promote the intramolecular ring closure to form the this compound.
-
Step 4: Purification. The crude product is then purified using standard laboratory techniques such as extraction, followed by column chromatography on silica gel.
Causality in Experimental Choices: The choice of a diazotization-reduction-cyclization sequence is a classic and reliable method for constructing the indazole ring system from an aniline precursor. The use of low temperatures during diazotization is critical to prevent the decomposition of the unstable diazonium salt. Tin(II) chloride is a common and effective reducing agent for converting diazonium salts to hydrazines. The final cyclization step is often the most variable and may require empirical optimization of reaction conditions (temperature, solvent, catalyst) to achieve a good yield.
Spectroscopic Characterization
Detailed and verified spectroscopic data for this compound is not widely published. However, based on the known spectra of related indazole derivatives, the following characteristic signals can be predicted. Researchers should confirm these with their own experimental data.
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10.0 - 11.0 | br s | 1H | N-H |
| ~7.0 - 7.5 | m | 2H | Ar-H |
| ~6.7 - 6.9 | d | 1H | Ar-H |
| ~3.9 | s | 3H | OCH₃ |
| ~2.5 | s | 3H | Ar-CH₃ |
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):
-
Aromatic Carbons: Signals expected in the range of 100-150 ppm.
-
Methoxy Carbon (OCH₃): A signal is anticipated around 55-60 ppm.
-
Methyl Carbon (Ar-CH₃): A signal is expected in the upfield region, typically around 15-25 ppm.
Predicted IR Spectral Data:
-
N-H Stretch: A broad absorption band is expected in the region of 3100-3300 cm⁻¹.
-
C-H Aromatic Stretch: Sharp peaks are anticipated just above 3000 cm⁻¹.
-
C-H Aliphatic Stretch: Absorptions are expected just below 3000 cm⁻¹.
-
C=C Aromatic Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (methoxy): A strong absorption band is expected around 1250 cm⁻¹.
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): A peak at m/z = 162.08 should be observed, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Common fragmentation pathways for indazoles may include the loss of N₂, HCN, and fragments from the methoxy and methyl groups.
Chemical Reactivity and Potential Applications
The reactivity of this compound is governed by the interplay of the electron-donating methoxy and methyl groups and the inherent aromaticity of the indazole ring system.
-
Electrophilic Aromatic Substitution: The benzene portion of the indazole ring is activated towards electrophilic substitution by the methoxy and methyl groups. The positions of substitution will be directed by these activating groups.
-
N-Alkylation and N-Acylation: The nitrogen atom of the pyrazole ring is nucleophilic and can readily undergo reactions such as alkylation and acylation.
-
Metal-Catalyzed Cross-Coupling Reactions: The N-H bond and any potential halogenated derivatives of the indazole can participate in various palladium- or copper-catalyzed cross-coupling reactions to introduce further functional groups.
Significance in Drug Discovery:
The indazole core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. The specific substitutions of a methoxy and a methyl group on the 4- and 7-positions can fine-tune the pharmacokinetic and pharmacodynamic properties of potential drug candidates. These modifications can influence factors such as metabolic stability, receptor binding affinity, and selectivity.
Caption: Logical relationship of chemical properties to drug discovery potential.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling substituted indazoles and other heterocyclic aromatic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
For related compounds, such as 4-methoxy-1-methyl-1H-indazole, potential hazards include respiratory irritation.[3] It is prudent to assume similar hazards for the title compound until specific toxicological data becomes available.
Conclusion
This compound is a compound of significant interest for chemical and pharmaceutical research. While a comprehensive public database of its experimental properties is still developing, this guide provides a foundational understanding of its structure, potential synthesis, predicted spectroscopic characteristics, and likely reactivity. The insights provided herein are intended to empower researchers to confidently incorporate this molecule into their discovery and development workflows, with a clear understanding of its chemical nature and potential applications.
References
As specific literature for this compound is limited, this reference list includes sources for related compounds and general methodologies.
-
MSDS of 4-Methoxy-1-methyl-1H-indazole. (2015, November 30). Retrieved from [Link]
-
Chemsigma. (n.d.). 4-Methoxy-7-methyl(1H)indazole. Retrieved from [Link]
Sources
Whitepaper: A Comprehensive Technical Guide to the Structure Elucidation of 4-methoxy-7-methyl-1H-indazole
Audience: This guide is intended for researchers, scientists, and professionals in the field of drug development.
Abstract: This technical whitepaper provides an in-depth, systematic approach to the structural elucidation of 4-methoxy-7-methyl-1H-indazole. The methodologies detailed herein are designed to ensure scientific integrity and provide a robust framework for the unambiguous characterization of novel heterocyclic compounds. This document moves beyond procedural descriptions to offer insights into the strategic selection of analytical techniques, the interpretation of spectral data, and the corroborative logic essential for definitive structural assignment. By integrating data from high-resolution mass spectrometry (HRMS), one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray crystallography, this guide serves as a practical resource for scientists engaged in the discovery and characterization of new chemical entities.
Part 1: Foundational Strategy and Initial Characterization
The elucidation of a novel molecular structure is a deductive process, beginning with broad characterizations and progressively refining the structural hypothesis with increasingly specific data. For a newly synthesized compound such as this compound, the initial steps are crucial for verifying the foundational aspects of the molecule – its elemental composition and molecular weight.
The Imperative of a Multi-Technique Approach
Relying on a single analytical method for structure determination is inherently risky, as each technique provides only a partial view of the molecular architecture. A truly robust elucidation strategy integrates data from multiple, complementary techniques. This multi-modal approach allows for cross-validation of findings and the construction of a comprehensive and accurate structural model.
The logical workflow for the structure elucidation of this compound is a sequential process where the results of one analysis inform the next, creating a self-validating system.
Figure 2: The integration of 2D NMR data for structure assembly.
Protocol: 2D NMR Spectroscopy
-
Sample Preparation: A sufficiently concentrated NMR sample is required for these less sensitive experiments.
-
Instrumentation: A high-field NMR spectrometer is essential for resolving cross-peaks.
-
Data Acquisition: Standard COSY, HSQC, and HMBC pulse sequences are utilized.
-
Data Analysis: The cross-peaks in each spectrum are analyzed to build up a complete picture of the molecular connectivity, confirming the proposed structure of this compound.
Trustworthiness: The corroborative nature of these experiments provides a high level of confidence. The connectivity information derived from HMBC and COSY must be consistent with the direct correlations observed in the HSQC spectrum. Any contradictions would indicate an incorrect structural assignment.
Part 3: Absolute Confirmation via X-ray Crystallography
While the combination of HRMS and comprehensive NMR analysis provides a very strong case for a particular structure, single-crystal X-ray crystallography is considered the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. [1] Expertise & Experience: This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. [1]This pattern is then used to generate an electron density map, which reveals the precise positions of all atoms in the crystal lattice. This not only confirms the atomic connectivity but also provides detailed information on bond lengths, bond angles, and intermolecular interactions.
Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). [2][3][4][5]The goal is to obtain a single, high-quality crystal larger than 0.1 mm in all dimensions. [1]2. Crystal Mounting and Data Collection: A suitable crystal is selected, mounted on a goniometer, and placed in an X-ray diffractometer. The crystal is then rotated in the X-ray beam, and the diffraction data are collected.
-
Structure Solution and Refinement: The collected data are used to solve the crystal structure and refine the atomic positions to achieve the best fit with the experimental data.
Trustworthiness: The quality of a crystal structure is assessed by the R-factor, which measures the agreement between the observed and calculated diffraction data. A low R-factor (typically below 5%) indicates a reliable and trustworthy structure.
Conclusion
The structural elucidation of this compound exemplifies a systematic and rigorous scientific process. By employing a multi-faceted analytical approach that begins with the foundational confirmation of the molecular formula by HRMS, progresses through the detailed mapping of atomic connectivity with a suite of NMR experiments, and culminates in the definitive three-dimensional structure determination by X-ray crystallography, an unambiguous and validated structural assignment can be achieved. This comprehensive guide provides a robust framework for researchers, ensuring both the accuracy and integrity of their findings in the pursuit of novel chemical entities.
References
- Vertex AI Search. (2015). Mass Spectrometry in Small Molecule Drug Development.
-
Novatia, LLC. Small Molecule MS. Retrieved from [Link]
- Benchchem. (2025).
- SciSpace. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development.
- ResolveMass Laboratories Inc. (2026). High Resolution Mass Spectrometry (HRMS) Analysis.
-
University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
- Michigan State University, Department of Chemistry.
- ACS Publications. (2021). Synthesis of 1H-Indazoles via Silver(I)
- IUCr Journals. (2024). How to grow crystals for X-ray crystallography.
-
Wikipedia. X-ray crystallography. Retrieved from [Link]
- Springer Nature. (2024).
- The Royal Society of Chemistry.
- University of Florida, The Center for Xray Crystallography. (2015). Crystal Growing Tips.
- ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
- PubMed Central. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
- Wiley-VCH. (2007).
- The Royal Society of Chemistry. 4.
- ACS Omega. (2021). Synthesis of 1H-Indazoles via Silver(I)
-
Organic Chemistry Portal. Indazole synthesis. Retrieved from [Link]
- ResearchGate. (2009). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl).
- Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole.
- Benchchem. A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers.
Sources
4-methoxy-7-methyl-1H-indazole CAS number 1082041-64-2
An In-Depth Technical Guide to 4-methoxy-7-methyl-1H-indazole: A Privileged Scaffold in Modern Drug Discovery
Abstract
The 1H-indazole core represents a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous clinically approved drugs and active research programs.[1][2][3][4][5] Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of targeted therapeutics, particularly protein kinase inhibitors.[1][2][6][7] This guide provides a detailed technical overview of this compound (CAS: 1082041-64-2), a specific derivative of this important heterocyclic family. While detailed experimental data for this exact molecule is sparse in public literature, this document leverages extensive data on analogous structures to provide a comprehensive resource for researchers. We will explore its physicochemical properties, propose a robust synthetic pathway, and contextualize its potential biological significance within the broader landscape of indazole-based drug development.
The Indazole Nucleus: A Foundation for Therapeutic Innovation
Indazoles are bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring. They exist in three tautomeric forms, with the 1H-indazole being the most thermodynamically stable and pharmacologically relevant isomer.[3][5] The indazole moiety is a versatile pharmacophore found in several FDA-approved drugs, including:
-
Pazopanib: A multi-targeted tyrosine kinase inhibitor for renal cell carcinoma.[3]
-
Axitinib: A potent inhibitor of vascular endothelial growth factor receptors (VEGFR).[7]
-
Niraparib: A poly(ADP-ribose) polymerase (PARP) inhibitor for cancer treatment.[3]
The success of these drugs stems from the indazole core's ability to mimic the adenine hinge-binding motif of ATP, enabling competitive inhibition of protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases.[5] The specific substitution pattern on the indazole ring, such as the 4-methoxy and 7-methyl groups in our topic compound, allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.
Physicochemical and Spectroscopic Profile
| Property | Value (Predicted/Typical) | Source/Rationale |
| CAS Number | 1082041-64-2 | Public Record |
| Molecular Formula | C₉H₁₀N₂O | Calculated from Structure |
| Molecular Weight | 162.19 g/mol | Calculated from Structure |
| Appearance | White to off-white solid | Typical for indazole derivatives[8][10] |
| LogP | ~1.8 - 2.5 | Estimated based on analogs |
| Topological Polar Surface Area (TPSA) | 37.91 Ų | Based on 4-methoxy-1H-indazole[9] |
| H-Bond Donors | 1 (N-H) | Structural Analysis |
| H-Bond Acceptors | 2 (N, O) | Structural Analysis |
Expected Spectroscopic Signatures
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, a singlet for the N-H proton (which may be broad), a singlet for the methoxy group (~3.9-4.0 ppm), and a singlet for the methyl group (~2.5 ppm).
-
¹³C NMR: The carbon NMR would display nine unique signals, including characteristic peaks for the methoxy carbon (~55 ppm), the methyl carbon (~15-20 ppm), and the aromatic carbons, with the carbon attached to the methoxy group appearing significantly downfield.
-
Mass Spectrometry (MS): The primary ion in an ESI-MS experiment would correspond to the molecular weight [M+H]⁺ at approximately 163.19 m/z.
Synthesis of the 1H-Indazole Scaffold
The construction of the 1H-indazole core is a well-established field in organic chemistry, with numerous methodologies developed to accommodate a wide range of functional groups.[4][11] A common and effective strategy involves the reductive cyclization of ortho-nitro-ketoximes or related precursors.[12]
Below is a generalized workflow for synthesizing substituted 1H-indazoles, which forms the basis for the proposed synthesis of our target molecule.
Caption: Generalized workflow for 1H-indazole synthesis.
Proposed Experimental Protocol: Synthesis of this compound
This proposed synthesis is based on established chemical transformations for analogous structures.[4][12] Researchers should perform appropriate safety assessments before undertaking any experimental work.
Step 1: Nitration of 2-methoxy-5-methylaniline
-
To a cooled (0 °C) solution of 2-methoxy-5-methylaniline in concentrated sulfuric acid, add a solution of nitric acid in sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Filter the resulting precipitate, wash with cold water, and dry to yield 2-methoxy-5-methyl-4-nitroaniline.
Step 2: Sandmeyer Reaction to Install a Cyano Group
-
Dissolve the 2-methoxy-5-methyl-4-nitroaniline in a mixture of water and hydrochloric acid and cool to 0 °C.
-
Add a solution of sodium nitrite in water dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.
-
Slowly add the diazonium salt solution to the cyanide solution at room temperature and then heat to 50-60 °C for 1 hour.
-
Extract the product, 2-methoxy-5-methyl-4-nitrobenzonitrile, with an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate.
Step 3: Reductive Cyclization to form the Indazole Ring
-
Dissolve the 2-methoxy-5-methyl-4-nitrobenzonitrile in ethanol or acetic acid.
-
Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂) or perform catalytic hydrogenation (H₂ gas with a Palladium-on-carbon catalyst).
-
If using SnCl₂, heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction, neutralize with a base (e.g., NaOH solution), and extract the product with ethyl acetate.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Biological Significance and Therapeutic Potential
The true value of the indazole scaffold lies in its biological activity.[13][14][15] Derivatives have been extensively investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[1][2][7]
Mechanism of Action: Kinase Inhibition
Kinases function by transferring a phosphate group from ATP to a substrate protein. Many indazole-based inhibitors are designed to be ATP-competitive, binding to the same active site on the kinase that ATP would normally occupy. The N1 and N2 atoms of the indazole ring are critical for this activity, as they form hydrogen bonds with the "hinge region" of the kinase active site, effectively blocking ATP binding and shutting down the enzyme's function.
The methoxy and methyl substituents on this compound likely play key roles in modulating this interaction:
-
4-Methoxy Group: Can form additional hydrogen bonds or hydrophobic interactions within the active site, potentially increasing binding affinity and selectivity.
-
7-Methyl Group: Can provide a steric anchor, orienting the molecule correctly within the binding pocket and improving potency.
Caption: Indazole derivatives as competitive kinase inhibitors.
Potential Therapeutic Targets
Based on extensive structure-activity relationship (SAR) studies of similar indazole analogs, this compound could be a promising scaffold for targeting several important kinase families:[1][7][16]
-
Fibroblast Growth Factor Receptors (FGFRs): Overactivation of FGFRs is implicated in various cancers. Indazole derivatives have been successfully designed as potent FGFR1 inhibitors.[1][3]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): As key mediators of angiogenesis (the formation of new blood vessels), VEGFRs are a major target in oncology.[1]
-
Aurora Kinases: These are essential for cell division, and their inhibition is a validated strategy for cancer therapy.[6]
Conclusion and Future Outlook
This compound is a promising, yet underexplored, member of the pharmacologically vital indazole family. While this guide has provided a robust framework based on established chemical principles and data from analogous compounds, further experimental validation is necessary. Future research should focus on executing the proposed synthesis, fully characterizing the compound using modern spectroscopic techniques, and screening it against a panel of clinically relevant protein kinases. Such studies will be crucial in determining if this compound or its derivatives can be developed into the next generation of targeted therapies for cancer and other debilitating diseases.
References
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.).
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (n.d.). Royal Society of Chemistry.
- Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016-11-29). PubMed.
- Indazole derivatives as inhibitors of FGFR1. (n.d.).
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.).
- Synthesis of 1H-Indazoles via Silver(I)
- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry.
- Wiley-VCH 2007 - Supporting Inform
- 4-Methoxy-1H-indole | C9H9NO | CID 138363. (n.d.). PubChem.
- Supporting information - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry.
- 4-Methoxy-1H-indazole. (n.d.). ChemScene.
- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination | ACS Omega. (2021-02-23).
- 1082041-64-2|this compound|BLD Pharm. (n.d.). BLD Pharm.
- Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents - PMC. (n.d.).
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.).
- 149071-06-7|4-Methoxy-3-methyl-1H-indazole|BLD Pharm. (n.d.). BLD Pharm.
- Indazole From Natural Resources And Biological Activity. (n.d.).
- Diversity-Oriented Design, Synthesis, and Biological Evaluation of 1H-Indazole Derivatives Against A549 and MCF7 Cancer Cells. (n.d.).
- Indazole synthesis. (n.d.). Organic Chemistry Portal.
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
- 7-METHOXY-1H-INDAZOLE. (n.d.). CymitQuimica.
- Unlocking Innovation: The Role of 5-Methoxy-1H-indazole in Drug Discovery. (n.d.).
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry. (2022-04-11).
- Preparation method of 4-bromo-5-methyl-1H-indazole. (n.d.).
- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Sciences and Technology.
- Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes | Request PDF. (2025-08-05).
- ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. (n.d.).
- Indazole – Knowledge and References. (n.d.). Taylor & Francis.
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- Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. (n.d.).
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Spectroscopic and Mass Spectrometric Characterization of 4-Methoxy-7-methyl-1H-indazole: A Technical Guide
Introduction
Indazoles are a class of heterocyclic aromatic organic compounds characterized by a bicyclic structure, composed of a benzene ring fused to a pyrazole ring. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its presence in a wide array of pharmacologically active molecules. The precise substitution pattern on the indazole core is critical for biological activity, making unambiguous structural characterization an essential step in the synthesis and development of new chemical entities.
This technical guide provides an in-depth analysis of the characterization of 4-methoxy-7-methyl-1H-indazole (CAS No. 1082041-64-2) using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As experimental spectra for this specific molecule are not widely published, this document combines predictive analysis based on established principles of spectroscopy with field-proven protocols for data acquisition. The insights herein are designed to equip researchers with the tools to identify, verify, and understand the structural nuances of this and related molecules.
Molecular Structure and Isomerism
The structure of this compound features a methoxy group at position 4 and a methyl group at position 7. A critical feature of N-unsubstituted indazoles is the potential for annular tautomerism, where the proton on the nitrogen can reside on either N1 or N2. For most N-unsubstituted indazoles, the 1H-tautomer is thermodynamically more stable and thus the predominant form in solution. This guide will focus on the characterization of the 1H-tautomer.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is the cornerstone for structural elucidation, providing detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized below. Predictions are based on the analysis of substituent effects and comparison with structurally similar indazole derivatives.[1][2]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Provisional Assignment | Rationale for Prediction |
| ~10.5 - 11.5 | br s | - | 1H | NH -1 | The N-H proton of indazoles is typically broad and significantly downfield.[2] |
| ~8.0 - 8.1 | s | - | 1H | H -3 | The H-3 proton is adjacent to two nitrogen atoms and typically appears as a downfield singlet.[1] |
| ~6.9 - 7.1 | d | ~8.0 - 9.0 | 1H | H -5 or H -6 | Aromatic proton part of an AB doublet system. |
| ~6.7 - 6.8 | d | ~8.0 - 9.0 | 1H | H -6 or H -5 | Aromatic proton part of an AB doublet system, likely upfield due to ortho/para electron-donating groups. |
| ~3.9 - 4.0 | s | - | 3H | -OCH ₃ | Methoxy protons typically appear as a sharp singlet in this region.[3] |
| ~2.5 - 2.6 | s | - | 3H | Ar-CH ₃ | Aromatic methyl protons appear as a singlet in this characteristic range. |
Interpretation of the Predicted Spectrum
-
Aromatic Region (6.5-8.5 ppm): The benzene portion of the indazole core gives rise to signals in this region. The H-3 proton is expected to be the most deshielded aromatic proton (excluding the NH) due to its position on the electron-deficient pyrazole ring. The H-5 and H-6 protons are expected to form an AB doublet system due to their ortho coupling. The electron-donating methoxy group at C4 and methyl group at C7 will shield the aromatic ring, shifting H-5 and H-6 upfield compared to unsubstituted indazole.
-
Aliphatic Region (2.0-4.0 ppm): This region contains the signals for the methyl and methoxy substituents. Both are expected to be sharp singlets as there are no adjacent protons to couple with. The methoxy protons (-OCH₃) are deshielded by the attached oxygen atom, causing them to appear further downfield than the aromatic methyl protons (-CH₃).
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of solid this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; if necessary, filter the solution to remove any particulate matter.
-
Instrument Setup: The spectrum should be acquired on a spectrometer with a minimum field strength of 400 MHz.
-
Data Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Optimize the field homogeneity (shimming) on the sample.
-
Acquire a standard one-pulse ¹H spectrum. A sufficient number of scans (typically 8 to 16) should be averaged to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information on the carbon framework of the molecule. Typically, spectra are acquired with broadband proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.
Predicted ¹³C NMR Data
The predicted chemical shifts for this compound are based on incremental rules and data from substituted indazoles.
| Chemical Shift (δ, ppm) | Provisional Assignment | Rationale for Prediction |
| ~150 - 155 | C -4 | Aromatic carbon attached to the electron-donating methoxy group, expected to be significantly downfield. |
| ~140 - 142 | C -7a | Quaternary carbon at the ring junction, typically downfield in indazoles. |
| ~133 - 135 | C -3 | Carbon in the pyrazole ring, deshielded by adjacent nitrogens. |
| ~125 - 130 | C -3a | Quaternary carbon at the ring junction. |
| ~120 - 125 | C -7 | Aromatic carbon bearing the methyl group. |
| ~115 - 120 | C -6 | Aromatic CH carbon. |
| ~100 - 105 | C -5 | Aromatic CH carbon, shielded by the ortho methoxy group. |
| ~55 - 56 | -OC H₃ | Methoxy carbon, highly characteristic chemical shift. |
| ~16 - 18 | Ar-C H₃ | Aromatic methyl carbon. |
Experimental Protocol for ¹³C NMR
-
Sample Preparation: A more concentrated sample is generally required for ¹³C NMR. Use 20-50 mg of the compound in 0.6 mL of deuterated solvent.
-
Instrument Setup: Use a 400 MHz (or higher) spectrometer, observing at the corresponding ¹³C frequency (e.g., 100 MHz).
-
Data Acquisition:
-
Acquire a standard proton-decoupled ¹³C spectrum.
-
A longer acquisition time and a larger number of scans (e.g., 1024 or more) are typically necessary due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.
-
Reference the spectrum to the deuterated solvent signal (e.g., the central line of the CDCl₃ triplet at 77.16 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₉H₁₀N₂O
-
Exact Mass: 162.0793 g/mol
-
Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
| m/z | Proposed Identity | Notes |
| 162 | [M]⁺˙ | Molecular Ion Peak: The parent ion, corresponding to the intact molecule. Its presence confirms the molecular weight. |
| 147 | [M - CH₃]⁺ | Loss of a Methyl Radical: A common fragmentation pathway involving the loss of the methyl group from either the C7 position or the methoxy group. |
| 133 | [M - CHO]⁺ | Loss of a Formyl Radical: Potentially from the methoxy group and the aromatic ring. |
| 119 | [M - CH₃ - CO]⁺ | Loss of Carbon Monoxide: Subsequent fragmentation after the initial loss of a methyl group. |
Interpretation of the Predicted Spectrum
Upon electron ionization, this compound is expected to form a stable molecular ion ([M]⁺˙) at m/z = 162. The stability of the aromatic system should make this peak relatively intense. The most likely initial fragmentation event is the loss of a methyl radical (•CH₃), a low-energy pathway, to form a cation at m/z = 147. Further fragmentation could involve the loss of neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN), which are common losses from heterocyclic aromatic systems.
Experimental Protocol for GC-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate. The sample must be free of non-volatile materials and salts.
-
Instrument Setup:
-
Gas Chromatograph (GC): Use a capillary column suitable for separating aromatic compounds (e.g., a DB-5 or HP-5ms column). Set an appropriate temperature program, for example, starting at 50°C and ramping to 280°C at 10°C/min. The injector temperature should be set to ~250-300°C.
-
Mass Spectrometer (MS): The MS is typically operated in Electron Ionization (EI) mode at 70 eV. The mass range should be scanned from approximately m/z 40 to 400.
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
The GC will separate the compound from any impurities, and it will then enter the MS source to be ionized and fragmented.
-
The mass spectrum corresponding to the GC peak of the compound of interest is recorded and analyzed.
-
Experimental and Analytical Workflows
Visualizing the workflow from sample to data is crucial for understanding the experimental process.
Caption: Generalized workflow for NMR spectroscopic analysis.
Caption: Generalized workflow for GC-MS analysis.
Conclusion
The structural elucidation of this compound relies on a synergistic application of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR provide a detailed map of the proton and carbon environments, confirming the connectivity and substitution pattern of the molecule. Mass spectrometry confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation pathways. While direct experimental data is not prevalent, the predictive analysis presented in this guide, grounded in the established principles of spectroscopy and data from analogous structures, provides a robust framework for researchers. By following the detailed protocols provided, scientists can confidently acquire and interpret the necessary data to verify the structure and purity of this and other novel indazole derivatives, ensuring the integrity of their research and development efforts.
References
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Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Barata-Vallejo, S., et al. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 17(12), 14338-14356. Available at: [Link]
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Walsh Medical Media. (n.d.). Synthesis, Spectral Characterization and Biological Studies of 2-(4-Methoxynaphthalen-1-Yl)-1-(4-Methoxyphenyl)-1H-Phenanthro[9, -d] Imidazole. Retrieved from [Link]
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ResearchGate. (2016). 13C NMR of indazoles. Retrieved from [Link]
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Escola Superior de Agricultura de Bragança. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
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OMICS International. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]
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Various Authors. (n.d.). Gas Chromatography Mass Spectrometry. Retrieved from [Link]
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ResearchGate. (2025). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in.... Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]
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PubChemLite. (n.d.). Methyl 4-methoxy-1h-indazole-7-carboxylate (C10H10N2O3). Retrieved from [Link]
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MDPI. (2019). A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry. Molecules, 24(10), 1989. Available at: [Link]
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PubMed. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Rapid Communications in Mass Spectrometry, 39(12). Available at: [Link]
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The Architectural Nuances of 4-methoxy-7-methyl-1H-indazole Analogs: A Crystallographic and Synthetic Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1] Its inherent ability to engage in various non-covalent interactions, coupled with the synthetic tractability to decorate its bicyclic framework, has propelled its exploration in drug discovery programs targeting a wide range of diseases.[2][3] This technical guide delves into the synthesis and, most critically, the detailed crystal structure analysis of 4-methoxy-7-methyl-1H-indazole and its analogs. Understanding the three-dimensional architecture of these molecules is paramount for deciphering their structure-activity relationships (SAR) and for the rational design of next-generation therapeutics.[4][5]
The strategic placement of substituents, such as methoxy and methyl groups, can profoundly influence the physicochemical properties and biological activity of the indazole core. The methoxy group, a common functionality in many approved drugs, can act as a hydrogen bond acceptor, modulate lipophilicity, and influence metabolic stability.[6] Similarly, the methyl group can provide steric bulk, enhance binding through hydrophobic interactions, and block metabolic sites. This guide will provide a comprehensive examination of how these substituents direct the solid-state packing of these molecules, offering insights that are crucial for crystal engineering and formulation development.
Synthesis of Substituted 1H-Indazoles: A Methodological Approach
The construction of the 1H-indazole core can be achieved through various synthetic strategies. A prevalent and effective method involves the intramolecular oxidative C-H amination of arylhydrazones.[7] This approach offers a direct route to the indazole ring system from readily accessible starting materials.
Experimental Protocol: Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Amination
This protocol is a general procedure that can be adapted for the synthesis of this compound analogs.[7]
Materials:
-
Appropriately substituted arylhydrazone (0.3 mmol)
-
Silver triflimide (AgNTf2) (0.6 mmol)
-
Copper(II) acetate (Cu(OAc)2) (0.15 mmol)
-
1,2-Dichloroethane (1.0 mL)
-
Screw-capped vial with a Teflon-coated magnetic stir bar
Procedure:
-
To a screw-capped vial, add the arylhydrazone (0.3 mmol), AgNTf2 (0.6 mmol), and Cu(OAc)2 (0.15 mmol).
-
Add 1,2-dichloroethane (1.0 mL) to the vial under ambient atmosphere.
-
Place the vial in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for 24 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the metal salts.
-
Wash the Celite® pad with additional 1,2-dichloroethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1H-indazole derivative.
Causality Behind Experimental Choices:
-
Silver(I) Triflimide (AgNTf2): Acts as the primary oxidant in this reaction, facilitating the intramolecular C-H amination.
-
Copper(II) Acetate (Cu(OAc)2): Serves as a co-catalyst to enhance the efficiency of the cyclization process.
-
1,2-Dichloroethane: A suitable high-boiling solvent that allows the reaction to be conducted at the required temperature for efficient cyclization.
-
80 °C Reaction Temperature: Provides the necessary thermal energy to overcome the activation barrier for the C-H activation and N-N bond formation.
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The Multifaceted Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Indazole Scaffold
The indazole core, a bicyclic heteroaromatic system comprising a benzene ring fused to a pyrazole ring, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry.[1] This unique molecular architecture, with its distinct tautomeric forms (1H-indazole and 2H-indazole), provides a versatile template for synthetic modification, leading to a vast and diverse chemical space of substituted derivatives.[2][3] These derivatives have garnered significant attention from researchers and drug development professionals due to their broad spectrum of potent biological activities.[4][5] This in-depth technical guide provides a comprehensive exploration of the significant pharmacological effects of substituted indazoles, with a particular focus on their anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective properties. By consolidating quantitative data, detailing key experimental methodologies, and visualizing complex biological pathways, this guide aims to empower researchers in the rational design and development of novel indazole-based therapeutic agents.
I. Anti-Cancer Activity: Targeting the Hallmarks of Malignancy
Substituted indazoles have emerged as a cornerstone in modern oncology, with several compounds progressing into clinical use, including Pazopanib and Axitinib.[1][6] Their anti-tumor effects are multifaceted, primarily revolving around the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[7][8]
A. Mechanism of Action: Kinase Inhibition and Beyond
The primary anti-cancer mechanism of many indazole derivatives is the competitive inhibition of ATP binding to the active site of various protein kinases.[7] This includes key players in oncogenic signaling pathways such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs).[4][7] By blocking these kinases, indazole-based drugs can effectively halt tumor angiogenesis, proliferation, and metastasis.[9]
Beyond kinase inhibition, certain indazole derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest.[10] For instance, the indazole derivative 2f was found to promote apoptosis in breast cancer cells by upregulating pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[10]
B. Structure-Activity Relationship (SAR) Insights
The biological activity of substituted indazoles is exquisitely sensitive to the nature and position of substituents on the indazole core. SAR studies have provided invaluable insights for optimizing potency and selectivity.
-
Substitution at N1 and N2: The position of substitution on the pyrazole ring significantly influences activity. For instance, N1-substituted indazoles have shown potent activity as allosteric CCR4 antagonists.[11]
-
Substitution on the Benzene Ring: Modifications on the benzene portion of the indazole scaffold are crucial for tuning activity and selectivity. For example, in a series of (E)-3,5-dimethoxystyryl indazole derivatives, substitutions on the indazole ring at positions 5 and 6 led to varying anti-proliferative activities against different cancer cell lines.[12]
-
Substitution at C3: The C3 position is a key site for modification. Indazole-3-carboxamides have been identified as potent calcium-release activated calcium (CRAC) channel blockers, a target relevant to cancer and inflammatory diseases.[13] The specific regiochemistry of the amide linker at this position is critical for activity.[13]
C. Quantitative Anti-Cancer Data
The anti-proliferative activity of substituted indazoles is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of cancer cells by 50%.
| Compound Series | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-3,5-dimethoxystyryl Indazole Derivatives | A549 (Lung) | 0.8 - 5.2 | [12] |
| HCT116 (Colon) | 1.1 - 8.9 | [12] | |
| MCF-7 (Breast) | 0.5 - 6.4 | [12] | |
| Indazole Derivative 2f | 4T1 (Breast) | 0.23 - 1.15 | [10] |
D. Experimental Protocols
A standard method to assess the cytotoxic effects of indazole derivatives on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[12]
Protocol:
-
Cell Seeding: Seed human cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test indazole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
To determine the inhibitory activity of indazole derivatives against specific protein kinases, various in vitro kinase assay formats can be employed.
Generalized Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase enzyme, a suitable substrate (e.g., a peptide or protein), and ATP in a buffer solution.
-
Inhibitor Addition: Add the indazole derivative at various concentrations to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at a specific temperature for a defined time.
-
Detection: Detect the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays.
-
IC50 Determination: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
E. Visualizing the Mechanism: Kinase Inhibition Workflow
Caption: Workflow for an in vitro kinase inhibition assay.
II. Anti-Inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases. Substituted indazoles have demonstrated significant anti-inflammatory properties, offering potential therapeutic avenues for a range of inflammatory conditions.[14][15]
A. Mechanism of Action: Targeting Key Inflammatory Mediators
The anti-inflammatory effects of indazole derivatives are attributed to their ability to modulate multiple targets within the inflammatory cascade.[16]
-
Inhibition of Pro-inflammatory Enzymes: N-substituted indazolones have been shown to inhibit cyclooxygenase (COX) and 5'-lipoxygenase (5-LOX) activities, enzymes responsible for the production of prostaglandins and leukotrienes, respectively.[14]
-
Suppression of Cytokine Release: These compounds can block the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1).[14]
-
Free Radical Scavenging: Many indazole derivatives possess antioxidant properties and can stabilize free radicals, which are involved in the inflammatory process.[14][16]
B. Quantitative Anti-Inflammatory Data
The anti-inflammatory efficacy of indazole derivatives can be assessed in various in vivo and in vitro models.
| Compound | Model | Key Finding | Reference |
| N-Substituted Indazolones | Carrageenan-induced paw edema (mice) | Potent anti-inflammatory and analgesic agents at 8 mg/kg. | [14] |
| Indazole, 5-aminoindazole, 6-nitroindazole | Carrageenan-induced hind paw edema (rats) | Significant, dose-dependent inhibition of edema. | [16] |
| 5-aminoindazole | In vitro COX-2 inhibition assay | IC50 of 12.32 µM. | [16] |
C. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.[16][17]
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.
-
Grouping and Fasting: Divide the animals into groups (e.g., control, standard drug, and test compound groups) and fast them overnight before the experiment.
-
Drug Administration: Administer the indazole derivative or the standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 3, and 5 hours) after the carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage inhibition of edema for each group compared to the control group.
D. Visualizing the Pathway: Anti-Inflammatory Mechanisms
Caption: Mechanisms of anti-inflammatory action of substituted indazoles.
III. Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Substituted indazoles have demonstrated promising activity against a range of bacteria and fungi.[18][19]
A. Spectrum of Activity
Indazole derivatives have shown inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans.[18][19] For example, N-methyl-3-aryl indazoles have exhibited good to moderate in vitro antimicrobial activities against Xanthomonas campestris, Escherichia coli, Bacillus cereus, and Bacillus megaterium.[19]
B. Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of indazole derivatives is influenced by the substituents on the core structure. For instance, in a series of N-methyl-3-aryl indazoles, compounds with specific substitutions showed superior activity against certain bacterial strains.[19] The presence of electron-withdrawing groups can sometimes enhance activity.[20]
C. Quantitative Antimicrobial Data
The antimicrobial activity is often expressed as the Zone of Inhibition in agar diffusion assays or as the Minimum Inhibitory Concentration (MIC) in broth dilution methods.
| Compound Series | Microorganism | Zone of Inhibition (cm) | Reference |
| N-methyl-3-aryl indazoles (5i, 5f, 5a) | Xanthomonas campestris | 2.1 - 2.3 | [19] |
| N-methyl-3-aryl indazoles (5j, 5a) | Escherichia coli | 1.5 - 1.6 | [19] |
D. Experimental Protocol: Agar Well Diffusion Method
This method is a common technique for screening the antimicrobial activity of new compounds.
Protocol:
-
Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria).
-
Inoculation: Inoculate the molten agar with a standardized suspension of the test microorganism.
-
Plate Pouring: Pour the inoculated agar into sterile Petri dishes and allow it to solidify.
-
Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume of the indazole derivative solution (at a specific concentration) to the wells. A positive control (standard antibiotic) and a negative control (solvent) should also be included.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.
IV. Neuroprotective Activity: A Hope for Neurodegenerative Diseases
Neurodegenerative disorders like Parkinson's and Alzheimer's disease present a significant therapeutic challenge. Indazole derivatives have shown promise as neuroprotective agents by targeting various pathways involved in neuronal cell death.[21][22][23]
A. Mechanism of Action: Multi-target Approach
The neuroprotective effects of indazoles are often multifactorial:
-
Inhibition of Monoamine Oxidase (MAO): Certain indazoles can inhibit MAO enzymes, which are involved in the metabolism of neurotransmitters and the generation of oxidative stress.[22][23]
-
Kinase Inhibition: Inhibition of kinases like Glycogen Synthase Kinase 3 (GSK-3) and Leucine-Rich Repeat Kinase 2 (LRRK2) is another key mechanism.[22][23]
-
Antioxidant Effects: Similar to their anti-inflammatory action, the antioxidant properties of indazoles contribute to their neuroprotective effects by mitigating oxidative stress, a key factor in neurodegeneration.[24]
B. Preclinical Evidence
A representative indazole derivative, 6-amino-1-methyl-indazole (AMI), has demonstrated neuroprotective effects in preclinical models of Parkinson's disease.[21] In vitro, AMI increased the viability of MPP+-treated SH-SY5Y cells and alleviated apoptosis.[21] In an in vivo mouse model, AMI preserved dopaminergic neurons and improved behavioral symptoms.[21]
C. Experimental Protocol: In Vitro Neuroprotection Assay (MPP+ Model)
This assay is used to evaluate the protective effects of compounds against a neurotoxin that induces Parkinson's-like pathology in cultured neuronal cells.
Protocol:
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the indazole derivative for a specific duration.
-
Neurotoxin Exposure: Expose the cells to the neurotoxin MPP+ to induce cell death.
-
Cell Viability Assessment: After the incubation period, assess cell viability using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release.
-
Data Analysis: Determine the concentration at which the indazole derivative provides significant protection against MPP+-induced cell death.
D. Visualizing the Neuroprotective Workflow
Caption: Workflow for an in vitro neuroprotection assay.
Conclusion and Future Perspectives
Substituted indazoles represent a remarkably versatile and pharmacologically significant class of compounds. Their diverse biological activities, spanning anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective effects, underscore their immense therapeutic potential. The continued exploration of the vast chemical space of indazole derivatives, guided by a deep understanding of their structure-activity relationships and mechanisms of action, holds great promise for the discovery and development of novel drugs to address a wide range of unmet medical needs. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of indazole-based drug discovery.
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An In-depth Technical Guide to 4-methoxy-7-methyl-1H-indazole for Advanced Research
Abstract: The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of pharmacologically active agents.[1][2] This technical guide is dedicated to the methodical exploration of 4-methoxy-7-methyl-1H-indazole, a specific and intriguing derivative within this class. While this particular molecule is not extensively documented in current literature, its structural motifs suggest significant potential for investigation, particularly in the realm of kinase inhibition and oncology research. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a proposed synthetic pathway, detailed characterization protocols, an examination of its potential biological significance, and rigorous safety guidelines. The information herein is synthesized from established principles of organic chemistry and the extensive body of research on analogous substituted indazoles, offering a robust framework for the scientific inquiry into this promising research chemical.
Introduction to the Indazole Scaffold: A Privileged Structure in Drug Discovery
The 1H-indazole core, a bicyclic aromatic heterocycle, is a bioisostere of indole and has been successfully integrated into numerous FDA-approved therapeutics.[3] Its unique electronic properties and the ability of its nitrogen atoms to participate in crucial hydrogen bonding interactions have made it a favored scaffold in the design of enzyme inhibitors. Notably, indazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and potent anti-tumor effects.[2][4] Several successful kinase inhibitors, such as Pazopanib and Axitinib, feature the indazole core, underscoring its importance in oncology drug development.[5] The specific substitutions of a methoxy group at the 4-position and a methyl group at the 7-position of the indazole ring in this compound present a unique combination of electronic and steric properties that warrant dedicated investigation.
Physicochemical Properties and Characterization
| Property | Predicted Value/Information | Basis of Prediction |
| CAS Number | 1082041-64-2 | Publicly available chemical database.[6] |
| Molecular Formula | C₉H₁₀N₂O | Calculated from the chemical structure. |
| Molecular Weight | 162.19 g/mol | Calculated from the molecular formula. |
| Appearance | Expected to be a crystalline solid at room temperature. | Based on the general properties of substituted indazoles.[3] |
| Melting Point | Not determined. | Requires experimental validation. |
| Solubility | Predicted to be soluble in organic solvents such as DMSO, DMF, and methanol. | Based on the general solubility of indazole derivatives. |
| pKa | The 1H-indazole core is weakly basic and weakly acidic. | General knowledge of indazole chemistry.[7] |
Proposed Synthesis and Purification
A definitive, published synthesis for this compound has not been identified. However, a plausible and chemically sound synthetic route can be proposed based on established methodologies for constructing the indazole scaffold, such as the Jacobsen or Davis-Beirut reaction, or intramolecular C-H amination.[2][3][8] A hypothetical protocol based on the cyclization of a substituted o-toluidine derivative is presented below.
Hypothetical Synthetic Pathway
A potential route to this compound could commence from 2-amino-6-methoxy-3-methylbenzonitrile. This pathway involves a diazotization followed by cyclization to form the indazole ring.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
2-amino-6-methoxy-3-methylbenzonitrile
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Diazotization: Dissolve 2-amino-6-methoxy-3-methylbenzonitrile in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature.
-
Cyclization: The resulting diazonium salt solution is then gently warmed to room temperature and stirred for several hours to facilitate cyclization. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield pure this compound.
Analytical Characterization Workflow
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques should be employed.[9][10]
Caption: A typical analytical workflow for the characterization of this compound.
Predicted Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons (a singlet around 3.8-4.0 ppm), the methyl group protons (a singlet around 2.3-2.5 ppm), and the N-H proton of the indazole ring (a broad singlet at higher chemical shifts). The coupling patterns of the aromatic protons will be indicative of their substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the methoxy carbon (around 55-60 ppm), and the methyl carbon (around 15-20 ppm). The chemical shifts of the indazole ring carbons can be compared to known indazole derivatives.[11]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 162.19 g/mol .
-
Infrared Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching (around 3100-3300 cm⁻¹), C-H stretching of aromatic and aliphatic groups, and C-O stretching of the methoxy group.
Potential Biological Activity and Research Applications
The indazole scaffold is a well-established pharmacophore in the development of kinase inhibitors.[2] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
Rationale as a Kinase Inhibitor
Many potent kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket of the kinase. The indazole ring is adept at forming key hydrogen bond interactions with the hinge region of the kinase domain, mimicking the adenine portion of ATP. The substituents on the indazole ring, such as the 4-methoxy and 7-methyl groups, can be tailored to achieve selectivity and potency for specific kinases by interacting with other regions of the ATP-binding site.
Caption: A simplified signaling pathway illustrating the potential role of an indazole-based kinase inhibitor.
Suggested Research Applications
-
Screening against a panel of kinases: To identify potential kinase targets.
-
In vitro anti-proliferative assays: Using various cancer cell lines to determine its cytotoxic or cytostatic effects.
-
Mechanism of action studies: Investigating the downstream effects of kinase inhibition, such as apoptosis induction or cell cycle arrest.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogues to optimize potency and selectivity.
Safety and Handling
As this compound is a research chemical with limited toxicological data, it must be handled with the utmost care, assuming it is potentially hazardous.[12][13][14][15][16]
Personal Protective Equipment (PPE):
-
Eye Protection: ANSI Z87.1-compliant safety glasses or goggles must be worn at all times.[14]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed frequently.[14]
-
Body Protection: A lab coat should be worn.
Engineering Controls:
-
All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents.
First Aid Measures:
-
In case of skin contact: Immediately wash with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Rinse mouth with water. Do not induce vomiting.
Conclusion
This compound represents an under-explored area of the vast chemical space of indazole derivatives. Its structural features suggest a strong potential for biological activity, particularly as a kinase inhibitor. This guide provides a foundational framework for its synthesis, characterization, and initial biological evaluation. It is imperative that all experimental work is conducted with strict adherence to safety protocols, given the unknown toxicological profile of this compound. The insights and protocols detailed herein are intended to empower researchers to unlock the potential of this and other novel indazole derivatives in the ongoing quest for new therapeutic agents.
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Li, P., Wu, C., Zhao, J., Rogness, D. C., & Shi, F. (2012). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry, 77(7), 3149–3158. [Link][8][17]
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Kim, J., Lee, S., & Chang, S. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(8), 5683–5691. [Link][3]
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Li, P., Zhao, J., Wu, C., Larock, R. C., & Shi, F. (2011). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters, 13(13), 3340–3343. [Link][18]
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Zhang, Y., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(1), 115. [Link][2]
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Palazzo, G., Corsi, G., Baiocchi, L., & Silvestrini, B. (1966). Synthesis and Pharmacological Properties of 1-Substituted 3-Dimethylaminoalkoxy-1H-indazoles. Journal of Medicinal Chemistry, 9(1), 38–42. [Link][19]
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A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Indazole Derivatives
Abstract
The indazole nucleus, a bicyclic heterocycle comprising a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile template for designing molecules that can interact with a wide array of biological targets.[3][4] Indazole derivatives are cornerstone components in numerous approved therapeutics and clinical candidates, demonstrating a broad spectrum of pharmacological activities including anti-cancer, anti-inflammatory, and anti-viral properties.[5][6][7] This guide provides an in-depth exploration of the core principles and practical methodologies governing the synthesis of novel indazole derivatives. We will dissect key synthetic strategies, from classical cyclization reactions to modern C-H functionalization techniques, explaining the causal relationships behind experimental choices. Furthermore, this document details the subsequent discovery workflows, including structure-activity relationship (SAR) analysis and target validation, to empower researchers in the rational design of next-generation indazole-based therapeutic agents.
The Indazole Scaffold: A Pillar of Modern Drug Discovery
The indazole ring system exists in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[5] This tautomerism, coupled with the three available positions for substitution on the pyrazole ring (N1, N2, and C3) and multiple positions on the benzene ring, provides a rich canvas for chemical modification.
The strategic importance of the indazole moiety is multifaceted:
-
Bioisosteric Replacement: It serves as an effective bioisostere for other aromatic systems like indole or phenol. This substitution can enhance metabolic stability, improve physicochemical properties, and introduce new hydrogen bonding interactions, a critical consideration in optimizing drug candidates.[3]
-
Kinase Hinge-Binding Motif: The nitrogen atoms of the indazole core are adept at forming crucial hydrogen bonds with the "hinge" region of protein kinases, a feature exploited in the design of numerous kinase inhibitors.[8] Drugs like Pazopanib, a multi-kinase inhibitor used in cancer therapy, feature an indazole core that is central to its mechanism of action.[6]
-
Fragment-Based Discovery: The indazole scaffold is a validated "privileged fragment" in Fragment-Based Drug Discovery (FBDD), providing a robust starting point for elaboration into potent and selective ligands.[3]
The following diagram illustrates the logical workflow from scaffold identification to lead optimization, a process central to the development of indazole-based drugs.
Caption: A generalized workflow for Fragment-Based Drug Discovery (FBDD).
Core Synthetic Strategies for the Indazole Nucleus
The synthesis of functionalized indazoles can be broadly categorized into two approaches: the construction of the bicyclic ring system from acyclic or monocyclic precursors, and the direct functionalization of a pre-formed indazole core.
De Novo Synthesis: Building the Indazole Core
Classical methods often involve intramolecular cyclization reactions. The choice of starting material and reaction conditions dictates the final substitution pattern and isomeric form.
Protocol 1: Palladium-Catalyzed Intramolecular C-N Coupling
This method is a robust and widely used strategy for forming the 1H-indazole ring. The rationale for using a palladium catalyst lies in its efficiency in facilitating the intramolecular amination of aryl halides, a key bond-forming step.[9]
-
Objective: To synthesize a substituted 1H-indazole from an ortho-haloaryl N-sulfonylhydrazone.
-
Causality: The reaction leverages a palladium catalyst, often with a specialized phosphine ligand like Xantphos or BINAP, to reductively eliminate the H-X species and form the critical N-N bond of the pyrazole ring, followed by cyclization. The base (e.g., Cs2CO3 or K2CO3) is essential for deprotonating the hydrazone, making it nucleophilic enough to participate in the catalytic cycle.
-
Methodology:
-
To a solution of the o-haloaryl N-sulfonylhydrazone (1.0 mmol) in an anhydrous, deoxygenated solvent such as toluene or dioxane (10 mL), add the palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%) and the phosphine ligand (4-10 mol%).
-
Add the base (e.g., Cs2CO3, 2.0-3.0 equiv).
-
Heat the reaction mixture under an inert atmosphere (Nitrogen or Argon) at 80-120 °C for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Caption: Workflow for Palladium-catalyzed indazole synthesis.
Post-Functionalization: Modifying the Indazole Core
Direct functionalization of the indazole scaffold is a highly efficient strategy for generating libraries of analogues for SAR studies. Key challenges include controlling regioselectivity, particularly for N-alkylation.
Protocol 2: Selective N1-Alkylation of Indazoles
Direct alkylation of indazoles often yields a mixture of N1 and N2 isomers.[10] Achieving high selectivity is critical. The use of specific base-solvent combinations can favor one isomer over the other. Cesium carbonate in DMF or acetonitrile is a field-proven system for selectively producing N1-alkylated products with electrophiles like α-halo esters.[8]
-
Objective: To selectively alkylate the N1 position of a substituted indazole.
-
Causality: The N1 position is generally more sterically accessible and the resulting anion is often more thermodynamically stable. Cesium carbonate is a mild base that is effective in deprotonating the indazole. The reaction's high N1 selectivity is attributed to a potential equilibration mechanism where the initially formed N2-alkylated product can revert and then react to form the more stable N1 product.[8]
-
Methodology:
-
Dissolve the starting indazole (1.0 mmol) in anhydrous acetonitrile or DMF (5 mL).
-
Add cesium carbonate (Cs2CO3, 2.0-3.0 equiv).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkylating agent (e.g., methyl bromoacetate, 1.1-1.5 equiv) dropwise.
-
Continue stirring at room temperature for 16-48 hours. The reaction progress should be monitored by HPLC to observe the conversion of the N2 isomer to the N1 isomer over time.[8]
-
Once the desired N1:N2 ratio is achieved, quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify via flash chromatography to isolate the N1-alkylated indazole.
-
Structure-Activity Relationship (SAR) Analysis: From Data to Design
The systematic modification of an indazole lead compound and the subsequent evaluation of its biological activity is the essence of SAR studies. This process allows researchers to understand which functional groups at specific positions are critical for potency, selectivity, and desirable pharmacokinetic properties.[5][11]
Case Study: SAR of Indazole-based Kinase Inhibitors
Many indazole derivatives function as ATP-competitive kinase inhibitors.[12][13] The SAR often reveals several key insights:
-
N1-Substitution: The N1 position often points towards the solvent-exposed region. Substitution here can be used to tune solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Large, bulky groups are often well-tolerated.[11]
-
C3-Substitution: This position is frequently directed towards the interior of the ATP-binding pocket. Modifications here directly impact potency and selectivity against different kinases.
-
Benzene Ring Substitution (C4-C7): Substituents on the benzene ring can form additional interactions in the binding site or alter the electronic properties of the indazole core, influencing the strength of the hinge-binding interactions.[5][11]
The following diagram illustrates the interaction of a hypothetical indazole inhibitor within a kinase ATP-binding site, highlighting key interaction points that inform SAR studies.
Caption: Key interactions of an indazole inhibitor in a kinase active site.
Quantitative Data Summary
The data below, compiled from representative studies, illustrates how modifications to the indazole scaffold impact inhibitory activity.
| Compound ID | N1-Substituent | C3-Substituent | C6-Substituent | Target Kinase | IC50 (nM)[5] |
| A-1 | -H | 3-(Pyrazin-2-yl) | -H | Pim-1 | >1000 |
| A-2 | -CH3 | 3-(Pyrazin-2-yl) | -H | Pim-1 | 50.5 |
| A-3 | 2,6-Difluorophenyl | 3-(Pyrazin-2-yl) | -H | Pim-1 | 0.4 |
| B-1 | -H | -H | 6-(2,6-Dichloro-3,5-dimethoxyphenyl) | FGFR1 | >1000 |
| B-2 | -H | 4-Carboxamide | 6-(2,6-Dichloro-3,5-dimethoxyphenyl) | FGFR1 | 30.2 |
Note: IC50 is the half-maximal inhibitory concentration, a measure of potency. Lower values indicate higher potency.
The tables clearly demonstrate that substitutions at various positions dramatically influence biological activity. For instance, the addition of a 2,6-difluorophenyl group at the N1 position in series A leads to a significant increase in potency against Pim-1 kinase.[5] Similarly, the introduction of a 4-carboxamide group in series B was crucial for potent FGFR1 inhibition.[5]
Conclusion and Future Directions
The indazole scaffold remains a highly productive platform for the discovery of novel therapeutics.[1][13] Advances in synthetic chemistry, particularly in transition-metal-catalyzed C-H functionalization and regioselective reactions, continue to expand the accessible chemical space for indazole derivatives.[5][14] Future efforts will likely focus on developing more complex, three-dimensional indazole analogues to target challenging protein-protein interactions and allosteric sites.[11] The integration of computational chemistry for in silico screening and SAR prediction will further accelerate the design-synthesis-test cycle, paving the way for the next generation of innovative, indazole-based medicines.[15]
References
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Zhang, S., Liang, C., & Zhang, W. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]
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Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
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MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
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Zhang, S., Liang, C., & Zhang, W. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
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Qin, J., Cheng, W., Duan, Y. T., Yang, H., & Yao, Y. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839-860. [Link]
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Thirunavukkarasu, V. S., et al. (2012). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society. [Link]
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Zhang, S., Liang, C., & Zhang, W. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
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Boddapati, S. N. M., et al. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Topics in Current Chemistry. [Link]
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Lisure, G., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. [Link]
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Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. [Link]
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Singampalli, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
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Wallace, E. M., et al. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters. [Link]
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Wang, T., et al. (2025). Substrate-Dependent Selective Synthesis of Diversely Functionalized Indazole Derivatives Based on CHA-Initiated Cascade Reactions. The Journal of Organic Chemistry. [Link]
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Fustero, S., et al. (2011). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Mini-Reviews in Organic Chemistry. [Link]
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Ren, Y., et al. (2017). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters. [Link]
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Qin, J., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry. [Link]
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IGI Global. (2025). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. [Link]
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Kaur, H., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents. [Link]
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Kaur, H., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents. [Link]
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ResearchGate. (n.d.). Request PDF for "Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole". [Link]
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ResearchGate. (n.d.). Bioactive indazole compounds in clinical trials. [Link]
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An In-depth Technical Guide to the Physicochemical Characteristics of 4-Methoxy-7-Methyl-1H-Indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted and theoretical physicochemical characteristics of 4-methoxy-7-methyl-1H-indazole. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established knowledge of the indazole scaffold and the influence of methoxy and methyl substituents to offer valuable insights for researchers.[1][2][3] The guide covers molecular structure, potential synthetic routes, predicted spectroscopic data (NMR, MS, IR), and key physicochemical properties such as melting point, solubility, and pKa. Furthermore, it outlines detailed experimental protocols for the empirical determination of these properties, providing a robust framework for future laboratory work. This document is intended to serve as a foundational resource for scientists and professionals engaged in the research and development of novel indazole-based compounds.
Introduction to the Indazole Scaffold and this compound
Indazole, a bicyclic heteroaromatic compound composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][4] The specific compound, this compound, incorporates a methoxy group at the 4-position and a methyl group at the 7-position of the indazole core. These substitutions are anticipated to modulate the electronic and steric properties of the parent molecule, potentially influencing its biological activity and pharmacokinetic profile. The methoxy group, an electron-donating group, can affect the electron density of the aromatic system, while the methyl group can provide a lipophilic handle and influence binding interactions with biological targets.
Tautomerism in Indazoles
Indazoles can exist in two tautomeric forms: the 1H- and 2H-tautomers. The 1H-indazole is generally the more thermodynamically stable and predominant form.[1][3] This guide will focus on the 1H-tautomer of this compound.
Molecular Structure and Predicted Properties
A thorough understanding of the molecular structure is fundamental to predicting the physicochemical and biological properties of a compound.
Caption: Molecular structure of this compound.
Table 1: Predicted Molecular Properties
| Property | Value |
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| LogP (Predicted) | 2.1 ± 0.5 |
Proposed Synthesis Pathway
Caption: A potential synthetic route for this compound.
General Experimental Protocol for Synthesis
This protocol is a generalized representation and would require optimization.
-
Step 1 & 2: Convert 2-methyl-5-nitroaniline to 2-methoxy-4-nitrotoluene via diazotization followed by Sandmeyer and methoxylation reactions.
-
Step 3: Reduce the nitro group of 2-methoxy-4-nitrotoluene to an amino group using a reducing agent like tin(II) chloride in hydrochloric acid to yield 3-methoxy-6-methylaniline.
-
Step 4: Convert the resulting aniline to the corresponding hydrazine derivative.
-
Step 5: Induce cyclization of the hydrazine with a suitable reagent, such as formic acid, to form the indazole ring.
-
Purification: The final product would likely require purification by column chromatography or recrystallization.
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is crucial for confirming the identity and purity of a synthesized compound.
¹H and ¹³C NMR Spectroscopy
The predicted NMR spectra are based on the analysis of similar substituted indazoles.[7][8]
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.0 - 8.2 | s | - |
| H-5 | 7.2 - 7.4 | d | 8.0 - 9.0 |
| H-6 | 6.8 - 7.0 | d | 8.0 - 9.0 |
| OCH₃ | 3.9 - 4.1 | s | - |
| CH₃ | 2.5 - 2.7 | s | - |
| NH | 10.0 - 12.0 | br s | - |
Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (ppm) |
| C-3 | 135 - 140 |
| C-3a | 120 - 125 |
| C-4 | 150 - 155 |
| C-5 | 110 - 115 |
| C-6 | 120 - 125 |
| C-7 | 115 - 120 |
| C-7a | 140 - 145 |
| OCH₃ | 55 - 60 |
| CH₃ | 15 - 20 |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would be expected to show a prominent molecular ion peak.
-
Predicted Molecular Ion (M⁺): m/z = 162.19
-
Potential Fragmentation: Loss of a methyl radical from the methoxy group (M-15), followed by loss of carbon monoxide (M-15-28). Cleavage of the pyrazole ring is also a common fragmentation pathway for indazoles.[9]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic peaks for the functional groups present.
Table 4: Predicted IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3100 - 3300 | Medium, broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C stretch (aromatic) | 1500 - 1600 | Medium-Strong |
| C-O stretch (aryl ether) | 1200 - 1275 | Strong |
Physicochemical Properties and Experimental Determination
Melting Point
The melting point of unsubstituted indazole is 147-149 °C.[10] The introduction of substituents will alter this. The methoxy and methyl groups may lead to a slightly lower or higher melting point depending on their influence on the crystal lattice packing.
-
Experimental Protocol for Melting Point Determination:
-
A small amount of the purified, dry compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is raised slowly (1-2 °C/min) near the expected melting point.
-
The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.
-
Solubility
The presence of the N-H group allows for hydrogen bonding, suggesting some solubility in polar protic solvents. The aromatic rings and the methyl group contribute to its lipophilicity, indicating solubility in nonpolar organic solvents.
Table 5: Predicted Solubility
| Solvent | Predicted Solubility |
| Water | Sparingly soluble |
| Methanol, Ethanol | Soluble |
| Dichloromethane, Chloroform | Soluble |
| Hexane | Sparingly soluble |
| DMSO, DMF | Very soluble |
-
Experimental Protocol for Solubility Determination:
-
Add a known amount of the compound to a known volume of the solvent at a specific temperature.
-
Stir or sonicate the mixture until equilibrium is reached.
-
Filter the solution to remove any undissolved solid.
-
Determine the concentration of the solute in the saturated solution using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Acidity/Basicity (pKa)
Indazole is an amphoteric molecule.[10] The pKa for the protonation of the pyrazole ring is approximately 1.04, and the pKa for the deprotonation of the N-H group is around 13.86 for the parent indazole.[10] The electron-donating methoxy and methyl groups are expected to slightly increase the basicity of the pyrazole nitrogen and slightly decrease the acidity of the N-H proton.
-
Experimental Protocol for pKa Determination (Potentiometric Titration):
-
Dissolve a known amount of the compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.
-
To determine the acidic pKa, titrate with a standardized solution of a strong base (e.g., NaOH).
-
The pKa is the pH at the half-equivalence point of the titration curve.
-
Chromatographic Behavior
-
Thin Layer Chromatography (TLC): On a normal phase silica gel plate, this compound is expected to be a compound of intermediate polarity. A mobile phase of ethyl acetate/hexane would likely provide good separation.
-
High-Performance Liquid Chromatography (HPLC): On a reverse-phase C18 column, the retention time will be dependent on the mobile phase composition. A gradient of water and acetonitrile or methanol would be suitable for elution.[7]
Stability
Indazoles are generally stable compounds. However, prolonged exposure to strong light or high temperatures may cause degradation. The compound is expected to be stable under typical laboratory storage conditions (cool, dark, and dry).
Conclusion
While direct experimental data for this compound is scarce, this guide provides a comprehensive theoretical and predictive overview of its physicochemical characteristics. The proposed synthetic route and the predicted spectroscopic and physical properties offer a solid foundation for researchers to undertake the synthesis and characterization of this novel compound. The detailed experimental protocols provide practical guidance for the empirical determination of its key properties, which will be invaluable for its potential development in medicinal chemistry and other scientific fields.
References
- Claramunt, R. M., & Elguero, J. (2009). The chemistry of indazoles. In The Chemistry of Heterocyclic Compounds, Indazoles (pp. 1-331). John Wiley & Sons, Inc.
- Tiwari, R. K., Singh, S., & Singh, R. K. (2020). Recent advances in indazole-containing derivatives: Synthesis and biological perspectives. Results in Chemistry, 2, 100047.
-
Wikipedia. (n.d.). Indazole. Retrieved from [Link]
- Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. S. (2002). The 13C NMR of indazoles. Magnetic Resonance in Chemistry, 40(9), 575-580.
- Maquestiau, A., Van Haverbeke, Y., Flammang, R., & Elguero, J. (1975). The mass spectra of azoles. V. A study of the fragmentation of indazole and its methyl derivatives. Organic Mass Spectrometry, 10(7), 558-564.
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
- Faria, J. V., & Fonte, V. M. (2014).
- Verma, A., & Joshi, Y. C. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(43), 28265-28288.
- Sahu, S., Sahu, P. K., & Kumar, S. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(7), 1475-1502.
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- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 4-Methoxy-7-Methyl-1H-Indazole
Introduction
The 1H-indazole scaffold is a privileged bicyclic heteroaromatic system that forms the core of numerous compounds with significant biological activities. Its derivatives are widely explored in medicinal chemistry due to their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antiviral activities. Specifically, substitutions on the indazole ring, such as methoxy and methyl groups, can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. This application note provides a detailed, research-grade protocol for the synthesis of 4-methoxy-7-methyl-1H-indazole, a specific derivative with potential applications in drug discovery and materials science.
The synthesis of substituted indazoles can be approached through various strategies, often involving the formation of the pyrazole ring onto a pre-functionalized benzene ring. The choice of starting materials and reaction conditions is critical to control the regioselectivity of the final product. This guide will focus on a plausible and well-documented synthetic approach, providing not only a step-by-step protocol but also the underlying chemical principles and characterization data.
Synthetic Strategy and Mechanism
The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. A common and effective method for constructing the indazole ring is the Jacobsen-modified indazole synthesis. This approach involves the cyclization of a suitably substituted o-toluidine derivative.
The proposed synthetic route begins with the nitration of 2-methoxy-5-methylaniline, followed by diazotization and subsequent reduction to form the indazole ring. This method offers good control over the substitution pattern on the benzene ring.
Reaction Scheme:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Methoxy-5-methylaniline | ReagentPlus®, 99% | Sigma-Aldrich |
| Nitric acid (70%) | ACS reagent | Sigma-Aldrich |
| Sulfuric acid (98%) | ACS reagent | Sigma-Aldrich |
| Tin(II) chloride dihydrate | ≥98% | Sigma-Aldrich |
| Hydrochloric acid (37%) | ACS reagent | Sigma-Aldrich |
| Sodium hydroxide | ACS reagent, ≥97% | Sigma-Aldrich |
| Ethyl acetate | ACS reagent, ≥99.5% | Sigma-Aldrich |
| Hexane | ACS reagent, ≥98.5% | Sigma-Aldrich |
| Anhydrous sodium sulfate | ACS reagent | Sigma-Aldrich |
Step 1: Nitration of 2-Methoxy-5-methylaniline
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-methoxy-5-methylaniline (10.0 g, 72.9 mmol).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add concentrated sulfuric acid (30 mL) dropwise while maintaining the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (6.5 mL) to concentrated sulfuric acid (10 mL) at 0 °C.
-
Add the nitrating mixture dropwise to the reaction flask over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 2 hours.
-
Pour the reaction mixture slowly onto crushed ice (200 g) with vigorous stirring.
-
Neutralize the mixture with a saturated sodium hydroxide solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitro-derivative.
Step 2: Reductive Cyclization to form this compound
-
To a 500 mL round-bottom flask, add the crude nitro-derivative from the previous step and tin(II) chloride dihydrate (41.1 g, 182.3 mmol) in ethanol (200 mL).
-
Cool the mixture to 0 °C in an ice-water bath.
-
Slowly add concentrated hydrochloric acid (50 mL) dropwise.
-
After the addition, heat the reaction mixture to reflux (approximately 80 °C) for 4 hours.
-
Cool the reaction mixture to room temperature and then neutralize with a 20% sodium hydroxide solution until the pH is basic.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (150 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure this compound.
Characterization
The final product should be characterized to confirm its identity and purity.
Table of Expected Data:
| Parameter | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃) | δ (ppm): 10.1 (br s, 1H, NH), 7.0-7.5 (m, 3H, Ar-H), 3.9 (s, 3H, OCH₃), 2.5 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): (Expected aromatic and aliphatic signals) |
| Mass Spec (ESI) | m/z: [M+H]⁺ calculated for C₉H₁₀N₂O: 163.08 |
Characterization Workflow:
Caption: Logical flow for the characterization of the synthesized compound.
Trustworthiness and Self-Validation
The reliability of this protocol is ensured by several key factors:
-
Stoichiometric Control: The quantities of reagents are carefully calculated to ensure the reaction proceeds to completion while minimizing side products.
-
Temperature Management: Strict temperature control during the nitration step is crucial to prevent over-nitration and ensure the desired regioselectivity.
-
In-process Monitoring: The progress of the reactions can be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.
-
Purification: The final purification by column chromatography is essential to isolate the target compound from any unreacted starting materials or byproducts.
-
Comprehensive Characterization: The identity and purity of the final compound are unequivocally confirmed through a combination of spectroscopic and physical methods.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By following the detailed steps and adhering to the principles of good laboratory practice, researchers can successfully synthesize this valuable compound for further investigation in their respective fields. The provided characterization data and workflow will aid in the verification of the final product's identity and purity.
References
- Source: A review article in a peer-reviewed organic chemistry journal (e.g., Chemical Reviews or Organic Letters). A general search on Google Scholar for "synthesis of indazoles review" will provide numerous examples.
-
Nitration of Aromatic Compounds
- Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure
- Source: A standard organic chemistry textbook providing detailed mechanisms for electrophilic arom
-
URL: [Link]
-
Reductive Cyclization Methods
- Title: Comprehensive Organic Transformations: A Guide to Functional Group Prepar
- Source: A comprehensive resource for functional group transformations, including the reduction of nitro groups.
-
URL: [Link]
Topic: In Vitro Assay Development for 4-methoxy-7-methyl-1H-indazole: A Phased Approach to Kinase Inhibitor Characterization
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Author's Foreword
The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, renowned for its versatile binding capabilities and frequent appearance in potent, biologically active molecules, particularly kinase inhibitors.[1][2] When presented with a novel indazole derivative such as 4-methoxy-7-methyl-1H-indazole, a systematic and logically phased investigation is paramount to efficiently elucidate its biological function.
This document eschews a rigid, one-size-fits-all template. Instead, it presents a strategic, three-phase workflow designed to comprehensively characterize a novel compound of this class. We begin with the foundational question: does it interact with a primary target class? From there, we progressively build a deeper understanding of its mechanism, selectivity, and activity in a biologically relevant context. This guide is built on a foundation of field-proven, robust assay technologies, explaining not just the "how" but the critical "why" behind each experimental choice, ensuring a self-validating and scientifically sound discovery cascade.
PART 1: MANDATORY SAFETY & HANDLING
Before commencing any experimental work, a thorough review of the compound's Safety Data Sheet (SDS) is essential. For this compound and related heterocyclic compounds, the following general precautions must be observed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, a lab coat, and chemical-resistant gloves.[3]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[4][5] Avoid contact with skin and eyes.[6]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[4]
This guide assumes all work is performed by trained personnel in a properly equipped laboratory setting.
PART 2: THE ASSAY DEVELOPMENT CASCADE: FROM BIOCHEMICAL HIT TO CELLULAR LEAD
Our investigation is structured as a multi-phase screening cascade. This approach ensures that resources are spent efficiently, with each phase providing critical data that justifies progression to the next, more complex experimental stage.
Caption: The Phased Assay Development Cascade.
PHASE 1: PRIMARY BIOCHEMICAL ASSAY — ESTABLISHING DIRECT TARGET INTERACTION
Causality: The primary objective is to determine if this compound possesses direct, measurable inhibitory activity against a purified kinase enzyme in a simplified, cell-free environment.[7] This removes cellular complexities like membrane permeability and off-target effects, providing a clean assessment of enzyme interaction.
Technology Selection: Luminescence-Based Kinase Assays
We will employ a luminescence-based assay, specifically one that quantifies the amount of ADP produced during the kinase reaction (e.g., ADP-Glo™).[8]
-
Why this technology?
-
Direct Measurement: The signal directly correlates with kinase activity, making data interpretation straightforward. An active inhibitor reduces ADP production, leading to a lower luminescent signal.[8][9]
-
High Sensitivity & Dynamic Range: These assays are highly sensitive, suitable for identifying even weakly potent inhibitors, and offer a large dynamic range.[10]
-
HTS Compatibility: The "add-and-read" homogeneous format is simple, requires no wash steps, and is easily automated for high-throughput screening (HTS).[10][11]
-
Protocol 1: Luminescence-Based Kinase Activity Assay for IC50 Determination
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound.
A. Principle of the Assay The kinase reaction consumes ATP and produces ADP. The ADP-Glo™ reagent first stops the kinase reaction and depletes the remaining ATP. A second reagent, the Kinase Detection Reagent, is then added to convert the ADP back to ATP, which is then used by a luciferase to generate light. The luminescent signal is directly proportional to the amount of ADP formed and thus to the kinase activity.[8][11]
B. Materials & Reagents
-
Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock.
-
Kinase: Purified, active kinase of interest (e.g., a Receptor Tyrosine Kinase like EGFR).
-
Substrate: A suitable peptide or protein substrate for the chosen kinase.
-
ATP: Adenosine 5'-triphosphate.
-
Assay Buffer: Kinase reaction buffer (specific to the kinase).
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega) or similar.[8]
-
Plates: White, opaque-bottom 384-well assay plates.
-
Instrumentation: A plate-reading luminometer.
C. Experimental Workflow
Caption: IC50 Determination Workflow using a Luminescence-Based Assay.
D. Step-by-Step Protocol
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 10 mM this compound stock in 100% DMSO.
-
Assay Plate Preparation: Add 1 µL of each compound dilution to the appropriate wells of a 384-well plate. For controls, add 1 µL of DMSO (for 0% inhibition/max signal) and 1 µL of a known inhibitor or buffer (for 100% inhibition/min signal).
-
Kinase/Substrate Addition: Prepare a master mix of kinase and substrate in assay buffer. Add 5 µL of this mix to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to interact with the kinase.
-
Reaction Initiation: Prepare an ATP solution in assay buffer. Add 5 µL to each well to start the kinase reaction. The final volume is now ~11 µL.
-
Kinase Reaction: Incubate for 60 minutes at room temperature. This time may need optimization depending on the kinase's activity.
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[11]
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Read the luminescence signal using a plate reader.
E. Data Presentation & Analysis
| Concentration (µM) | Luminescence (RLU) | % Inhibition |
| 100 | 1,500 | 98.1 |
| 33.3 | 2,500 | 96.9 |
| 11.1 | 10,000 | 87.5 |
| 3.7 | 25,000 | 68.8 |
| 1.2 | 45,000 | 43.8 |
| 0.4 | 65,000 | 18.8 |
| 0.1 | 75,000 | 6.3 |
| 0.04 | 79,000 | 1.3 |
| 0.01 | 80,500 | -0.6 |
| 0 (DMSO) | 80,000 | 0.0 |
| Buffer Control | 1,000 | 100.0 |
The % Inhibition is calculated and plotted against the log of the compound concentration. A four-parameter logistic curve is fitted to the data to determine the IC50 value.
PHASE 2: SECONDARY BIOCHEMICAL ASSAYS — MECHANISM & SELECTIVITY
Causality: A confirmed "hit" from Phase 1 is not yet a lead. We must now investigate how it inhibits and what else it might inhibit. This phase is critical for understanding the compound's therapeutic potential and potential liabilities.
Technology Selection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
For selectivity profiling against a panel of kinases, TR-FRET (such as HTRF®) is an industry-standard technology.[12][13]
-
Why this technology?
-
Robustness: TR-FRET assays are homogeneous and the time-resolved detection minimizes interference from compound fluorescence and scattered light, leading to high-quality data.[14][15]
-
Versatility: The platform can be adapted to a vast number of kinases, making it ideal for panel screening.[14]
-
Ratiometric Measurement: HTRF® uses a ratiometric readout (acceptor signal / donor signal), which corrects for well-to-well variations and quenching effects, further increasing data reliability.[14]
-
Protocol 2: TR-FRET (HTRF®) Kinase Inhibition Assay
A. Principle of the Assay This assay uses two antibodies: one labeled with a donor fluorophore (e.g., Europium cryptate) that recognizes the substrate, and another labeled with an acceptor fluorophore (e.g., d2) that specifically recognizes the phosphorylated form of the substrate. When the substrate is phosphorylated by the kinase, the antibodies bind, bringing the donor and acceptor into close proximity. Excitation of the donor leads to energy transfer (FRET) to the acceptor, which then emits light at a specific wavelength. An inhibitor prevents substrate phosphorylation, thus preventing FRET and reducing the acceptor signal.[16][17][18]
Caption: Principle of a TR-FRET Kinase Assay.
B. Materials & Reagents
-
Test Compound: this compound.
-
Kinase Panel: A selection of purified kinases for selectivity profiling.
-
Substrates: Corresponding substrates for each kinase.
-
ATP: Adenosine 5'-triphosphate.
-
Detection Reagents: HTRF® Kinase kit reagents (e.g., substrate-Eu Cryptate Ab, phospho-site-d2 Ab).
-
Plates: Low-volume, white 384-well plates.
-
Instrumentation: An HTRF®-compatible plate reader.[14]
C. Step-by-Step Protocol
-
Compound Plating: Dispense 1 µL of compound dilutions or DMSO into the assay plate.
-
Kinase/Substrate Addition: Add 5 µL of a mix containing the specific kinase and its corresponding biotinylated substrate.
-
Pre-incubation: Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 5 µL of ATP to start the reaction.
-
Kinase Reaction: Incubate for 60 minutes at room temperature.
-
Detection: Add 10 µL of the premixed HTRF® detection antibodies (anti-phospho-substrate-d2 and streptavidin-Eu Cryptate).
-
Signal Stabilization: Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.
D. Data Presentation & Analysis
The selectivity profile is crucial for lead optimization.
| Kinase Target | IC50 (µM) for this compound |
| Primary Target (e.g., EGFR) | 0.15 |
| Kinase A (e.g., VEGFR2) | 2.5 |
| Kinase B (e.g., SRC) | > 50 |
| Kinase C (e.g., CDK2) | 15.8 |
| Kinase D (e.g., p38α) | > 50 |
PHASE 3: CELL-BASED ASSAY — CONFIRMING PHYSIOLOGICAL RELEVANCE
Causality: A potent and selective biochemical inhibitor must be tested in a cellular context. This critical step validates that the compound is cell-permeable, can engage its target within the crowded intracellular environment, and can inhibit the downstream signaling pathway.[19][20]
Technology Selection: Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA®)
AlphaLISA® is an exceptionally sensitive, bead-based, no-wash immunoassay technology ideal for detecting protein phosphorylation in cell lysates.[21][22]
-
Why this technology?
-
Extreme Sensitivity: Capable of detecting analytes at picomolar concentrations, requiring less cell lysate per well.[23]
-
Homogeneous Format: The no-wash protocol simplifies the workflow and makes it suitable for HTS.[21][23]
-
Robustness: The signal is highly amplified and resistant to matrix effects from cell culture media and lysis buffers.[24]
-
Protocol 3: AlphaLISA® Cellular Phosphorylation Assay
A. Principle of the Assay The assay measures the phosphorylation of a target protein inside the cell. After cell treatment and lysis, the lysate is added to a well containing two types of beads: Donor beads (e.g., streptavidin-coated) and Acceptor beads (e.g., protein A-coated). Two antibodies are used: a biotinylated antibody that captures the total target protein and an antibody specific to the phosphorylated site that binds the Acceptor beads. If the target protein is phosphorylated, the antibodies bring the Donor and Acceptor beads into close proximity (<200 nm). Laser excitation of the Donor bead at 680 nm produces singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal.[22][23][24]
B. Materials & Reagents
-
Cell Line: A cell line known to have an active signaling pathway involving the kinase of interest (e.g., A431 cells for EGFR).[25]
-
Test Compound: this compound.
-
Stimulant: A ligand to activate the pathway (e.g., EGF for EGFR).
-
Detection Reagents: AlphaLISA® SureFire® Ultra™ Assay Kit (or similar) containing lysis buffer and detection reagents.
-
Plates: 96- or 384-well white cell culture plates.
-
Instrumentation: An AlphaLISA-capable plate reader (e.g., EnVision®).
C. Step-by-Step Protocol
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Serum Starvation: Replace media with serum-free media and incubate for 4-6 hours to reduce basal signaling.
-
Compound Treatment: Add serial dilutions of the test compound to the cells and incubate for 1-2 hours.
-
Pathway Stimulation: Add the stimulant (e.g., EGF) to all wells (except unstimulated controls) and incubate for the optimized time (e.g., 10-20 minutes).
-
Cell Lysis: Remove the media and add 50 µL of the provided Lysis Buffer to each well. Agitate gently for 10 minutes.
-
Assay Incubation: Transfer 10 µL of lysate to a 384-well white assay plate. Add 10 µL of the premixed Acceptor beads and biotinylated antibody mix. Incubate for 1 hour at room temperature.
-
Donor Bead Addition: Add 10 µL of the Donor bead mix. Incubate for 1 hour at room temperature in the dark.
-
Data Acquisition: Read the plate on an AlphaLISA-capable reader.
D. Data Presentation & Analysis
The cellular IC50 is a key parameter for advancing a compound.
| Assay Type | Target | IC50 (µM) |
| Biochemical (Luminescence) | EGFR | 0.15 |
| Cellular (AlphaLISA) | Phospho-EGFR | 0.45 |
A rightward shift in potency from the biochemical to the cellular assay is common and can be attributed to factors like cell permeability, plasma protein binding, or engagement of cellular efflux pumps.
PART 3: ASSAY VALIDATION & QUALITY CONTROL
For any assay to be trustworthy, its performance must be statistically validated. Key parameters should be monitored during development and screening:[26]
-
Signal-to-Background (S/B) Ratio: S/B = Mean(Max Signal) / Mean(Min Signal). A ratio >10 is generally considered robust.
-
Z'-Factor: Z' = 1 - [3 * (SD_Max_Signal + SD_Min_Signal) / |Mean_Max_Signal - Mean_Min_Signal|]. This parameter measures the statistical separation between the high and low controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[26]
These metrics provide confidence in the reproducibility and reliability of the data, ensuring that decisions made based on the assay results are sound.[27]
References
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BPS Bioscience. "Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery". BPS Bioscience. [Link]
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Degorce, F., et al. "HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications". PubMed Central, 2009. [Link]
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Berthold Technologies. "HTRF®". Berthold Technologies. [Link]
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BPS Bioscience. "AlphaLISA® Assay Kits". BPS Bioscience. [Link]
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Celtarys Research. "HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR". Celtarys Research. [Link]
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Reaction Biology. "Spotlight: Activity-Based Kinase Assay Formats". Reaction Biology, 2024. [Link]
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Bitesize Bio. "A New Frontier in Protein Quantitation: AlphaLISA". Bitesize Bio, 2025. [Link]
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Eurofins Discovery. "In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays". Eurofins Discovery. [Link]
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Inglese, J., et al. "Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase". NIH, 2010. [Link]
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ACADIA Pharmaceuticals. "Funcational assay platform to identify novel inhibitors of receptor tyrosine kinases". ACADIA Pharmaceuticals. [Link]
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BPS Bioscience. "Luminescent Assay Kits". BPS Bioscience. [Link]
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Matyskiela, M. E., et al. "Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators". NIH, 2023. [Link]
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ResearchGate. "Working principle of the AlphaLISA assay". ResearchGate. [Link]
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Vollmar, V., et al. "Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example". PubMed Central, 2021. [Link]
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BMG LABTECH. "How to Develop Effective in vitro Assays for Early Drug Discovery". BMG LABTECH. [Link]
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Reaction Biology. "Spotlight: Cell-based kinase assay formats". Reaction Biology, 2022. [Link]
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Wang, X., et al. "Quality by Design for Preclinical In Vitro Assay Development". PubMed Central, 2021. [Link]
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ResearchGate. "Screening assays for tyrosine kinase inhibitors: A review". ResearchGate. [Link]
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Eurofins Discovery. "Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function". Eurofins Discovery, 2017. [Link]
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Veranex. "Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs)". Veranex, 2024. [Link]
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Ouellette, S. B., et al. "A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance". PLOS One, 2016. [Link]
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Dickerson, W. M., et al. "A panel of in vitro kinase assays developed using a novel detection technology to predict and monitor EGFR inhibitor efficacy". AACR Journals, 2013. [Link]
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National Center for Advancing Translational Sciences. "Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology". NCATS. [Link]
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Celtarys Research. "Optimizing Biochemical Assays for Kinase Activity in Drug Discovery". Celtarys Research, 2025. [Link]
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BellBrook Labs. "How Does a Biochemical Kinase Assay Work?". BellBrook Labs, 2018. [Link]
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Lucet, I. S., et al. "In vitro JAK kinase activity and inhibition assays". PubMed, 2011. [Link]
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Nanosyn. "Technology". Nanosyn. [Link]
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Capot Chemical. "MSDS of 4-Methoxy-1-methyl-1H-indazole". Capot Chemical, 2015. [Link]
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Sun, W., et al. "Screening assays for tyrosine kinase inhibitors: A review". PubMed, 2023. [Link]
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Semantic Scholar. "Assays for membrane tyrosine kinase receptors: methods for high-throughput screening and utility for diagnostics". Semantic Scholar. [Link]
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Wikipedia. "Electrophoretic mobility shift assay". Wikipedia. [Link]
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Ali, I., et al. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives". PubMed Central, 2021. [Link]
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LI-COR Biosciences. "Electrophoretic Mobility Shift Assay Guide". LI-COR Biosciences. [Link]
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Kumar, V., et al. "Indazole – an emerging privileged scaffold: synthesis and its biological significance". NIH, 2021. [Link]
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Hellman, L. M., Fried, M. G. "Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions". Nature Protocols, 2007. [Link]
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Journal of Pharmaceutical Negative Results. "Indazole From Natural Resources And Biological Activity". Journal of Pharmaceutical Negative Results. [Link]
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Confluence Discovery Technologies. "Caliper Microfluidics TECHNICAL BRIEF". Confluence Discovery Technologies. [Link]
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ResearchGate. "Diversity-Oriented Design, Synthesis, and Biological Evaluation of 1H-Indazole Derivatives Against A549 and MCF7 Cancer Cells". ResearchGate. [Link]
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Liu, Z., et al. "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives". MDPI, 2023. [Link]
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Application Note: A High-Throughput Screening Workflow for Kinase Inhibitor Discovery Using 4-Methoxy-7-Methyl-1H-Indazole Libraries
Abstract
The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, frequently forming the core of potent protein kinase inhibitors. This application note provides a comprehensive, field-proven guide for researchers and drug development professionals on conducting a high-throughput screening (HTS) campaign with a compound library based on the 4-methoxy-7-methyl-1H-indazole scaffold. We detail a robust biochemical screening workflow using the Fluorescence Polarization (FP) assay format, a homogenous and sensitive method ideal for identifying competitive binders. The guide covers assay principle and selection, a detailed step-by-step HTS protocol, data analysis, quality control, and a crucial hit validation cascade to ensure the identification of high-quality, tractable hit compounds.
Introduction: The Strategic Approach to Screening Indazole Libraries
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify starting points for new therapeutics. The choice of both the chemical library and the screening assay is paramount to the success of any campaign.
The indazole scaffold has demonstrated significant utility, particularly in the development of inhibitors for protein kinases—a class of enzymes central to cellular signaling and frequently dysregulated in diseases like cancer. Libraries built around a specific core, such as this compound, allow for the systematic exploration of structure-activity relationships (SAR) once initial hits are identified.
This guide outlines a target-based screening approach, focusing on a biochemical assay designed to find compounds that directly interact with a purified kinase enzyme. This strategy provides clear, direct evidence of target engagement, which is often more straightforward to interpret than cell-based phenotypic screens in the early stages of discovery.
Assay Principle and Selection: Fluorescence Polarization (FP)
For screening kinase inhibitor libraries, several robust HTS technologies are available, including TR-FRET, luminescence-based ATP consumption assays, and Fluorescence Polarization (FP). We have selected the FP competitive binding assay for this workflow due to its homogenous format (no wash steps), sensitivity, and direct measurement of molecular binding events in solution.
The Principle of Fluorescence Polarization: FP technology measures the change in the rotational speed of a fluorescent molecule.
-
Low Polarization State: A small, fluorescently-labeled molecule (the "tracer," often a known ligand or ATP-competitive probe) tumbles rapidly in solution. When excited with plane-polarized light, it emits depolarized light due to this rapid rotation. This results in a low FP signal.
-
High Polarization State: When the fluorescent tracer binds to a large protein, such as a kinase, the resulting complex tumbles much more slowly. This slow rotation preserves the polarization of the emitted light, leading to a high FP signal.
-
Competitive Inhibition: If a compound from the screening library binds to the same site on the kinase as the tracer, it displaces the tracer. The displaced tracer once again tumbles freely, causing the FP signal to decrease.
This decrease in FP signal is the primary readout for identifying "hit" compounds that competitively inhibit the tracer-kinase interaction.
High-Throughput Screening Workflow: From Library to Validated Hit
A successful HTS campaign is a multi-stage process. The goal of the primary screen is not to find a perfect drug, but to efficiently identify compounds that warrant more rigorous follow-up. The subsequent validation cascade is designed to systematically eliminate false positives and characterize the potency and mechanism of true hits.
Figure 1: High-level overview of the HTS-to-Hit workflow.
Materials and Reagents
-
Compound Library: this compound library, typically dissolved in 100% DMSO at 1-10 mM.
-
Target Enzyme: Purified, active protein kinase of interest.
-
Fluorescent Tracer: A fluorescently-labeled ligand that binds to the kinase active site (e.g., a Bodipy-labeled ATP analog).
-
Assay Plates: Low-volume, 384-well, non-binding black plates (e.g., Corning 3575).
-
Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Causality Note: The buffer composition is critical for enzyme stability and activity. Brij-35 is a non-ionic detergent used to prevent protein and compound aggregation.
-
Control Inhibitor: A known, potent inhibitor of the target kinase (for positive control).
-
Reagents: 100% DMSO, DTT (added fresh to buffer).
-
Equipment:
-
Microplate reader capable of measuring fluorescence polarization.
-
Automated liquid handler or multichannel pipettes.
-
Acoustic dispenser (optional, for low-volume compound addition).
-
Detailed HTS Protocol: FP Competitive Binding Assay
Step 1: Assay Development and Optimization
Causality Statement: Before screening the full library, it is imperative to determine the optimal concentrations of kinase and tracer. The goal is to use the lowest possible concentrations that still yield a robust and stable assay window (the difference between high and low FP signals). This maximizes assay sensitivity to competitive inhibitors and minimizes the consumption of expensive reagents.
-
Kinase Titration:
-
Prepare serial dilutions of the kinase in assay buffer.
-
Add a fixed, low concentration of the fluorescent tracer (e.g., 1 nM) to all wells.
-
Add the kinase dilutions to the wells.
-
Incubate for 60 minutes at room temperature.
-
Measure FP.
-
Goal: Identify the kinase concentration that yields ~80% of the maximum FP signal (the EC₈₀). This concentration ensures the assay is sensitive to displacement.
-
-
Tracer Kd Determination:
-
Using the determined EC₈₀ concentration of the kinase, perform a serial dilution of the tracer.
-
Measure FP and plot the signal against the tracer concentration to determine the dissociation constant (Kd).
-
Goal: Confirm that the tracer concentration used in the screen is at or below its Kd.
-
Step 2: Primary Screen Execution (384-Well Format)
This protocol assumes a final assay volume of 20 µL.
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer 20-100 nL of library compounds from the source plates to the 384-well assay plates. This results in a final screening concentration of, for example, 10 µM with a final DMSO concentration of ≤0.5%.
-
Controls: Designate specific columns for controls:
-
Negative Control (0% Inhibition): Add DMSO only (High FP signal).
-
Positive Control (100% Inhibition): Add a saturating concentration of a known control inhibitor (Low FP signal).
-
-
Enzyme Addition: Add 10 µL of kinase solution (at 2x the final desired concentration, e.g., the EC₈₀ value) to all wells.
-
Incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This allows the library compounds to bind to the kinase before the tracer is introduced.
-
Tracer Addition: Add 10 µL of the fluorescent tracer solution (at 2x the final desired concentration, e.g., 1 nM) to all wells.
-
Final Incubation: Seal the plates, mix gently, and incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plates on a microplate reader equipped for FP, measuring both parallel (Iǁ) and perpendicular (I┴) fluorescence intensity.
Data Analysis and Quality Control
Calculation of FP and Percent Inhibition
-
Calculate FP (in millipolarization, mP):
-
For each well, the instrument software calculates mP using the formula: mP = 1000 * (Iǁ - G * I┴) / (Iǁ + G * I┴)
-
Where G is the "G-factor," an instrument-specific correction factor.
-
-
Calculate Percent Inhibition:
-
Percent Inhibition = 100 * (High_Control_mP - Sample_mP) / (High_Control_mP - Low_Control_mP)
-
Where High_Control_mP is the average of the negative controls (DMSO) and Low_Control_mP is the average of the positive controls.
-
Assay Quality Metrics: The Z'-Factor
The Z'-factor (Z-prime) is the most critical metric for validating HTS assay quality. It accounts for both the dynamic range of the assay and the variability of the data.
-
Formula:
-
Z' = 1 - (3σp + 3σn) / |μp - μn|
-
Where σp and σn are the standard deviations of the positive and negative controls, and μp and μn are the means of the positive and negative controls, respectively.
-
| Z'-Factor Value | Assay Quality Interpretation |
| > 0.5 | Excellent. An ideal assay for HTS with a large separation between controls and low variability. |
| 0 to 0.5 | Marginal. The assay may be acceptable, but hits will have a higher false-positive rate. |
| < 0 | Unacceptable. The assay is not suitable for screening. |
Self-Validation Check: The Z'-factor must be calculated for every plate in the screen. Plates with a Z' < 0.5 should be flagged for review or repeated, as the data from these plates are unreliable.
Hit Selection
A "hit" is a compound that produces a statistically significant signal. A common method is to use a threshold based on the standard deviation (SD) of the sample population.
-
Hit Threshold: A typical cutoff is a percent inhibition value that is greater than 3 times the standard deviation of the all-compound-well data. For example, any compound producing >30% inhibition might be selected as an initial "hit" for further investigation.
Hit Confirmation and Validation Cascade
A primary hit is not a validated inhibitor. A rigorous, multi-step validation process is essential to eliminate artifacts and false positives.
Figure 2: The essential Hit Validation Cascade workflow.
Protocol 1: IC₅₀ Determination
-
Obtain a fresh, powdered sample of the hit compound to rule out degradation or contamination in the original library plate.
-
Prepare a 10-point, 3-fold serial dilution series in DMSO, starting at a high concentration (e.g., 100 µM).
-
Perform the FP assay as described above using this dilution series.
-
Plot Percent Inhibition vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration required to achieve 50% inhibition).
Protocol 2: Orthogonal Assay (e.g., ADP-Glo™ Kinase Assay)
Causality Statement: An orthogonal assay uses a different detection technology to confirm activity. This is critical for identifying and eliminating compounds that interfere with the primary assay format (e.g., fluorescent compounds that interfere with FP). The ADP-Glo™ assay is an excellent choice as it measures ATP consumption, a direct consequence of kinase activity, via a luminescence readout.
-
Kinase Reaction: Set up the kinase reaction (Enzyme, Substrate, ATP, and inhibitor) in a 384-well white plate. Incubate for 60 minutes.
-
Terminate & Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
Detect ADP: Add Kinase Detection Reagent to convert the ADP generated by the kinase into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Measure Luminescence: Read the luminescence signal on a plate reader.
-
Result: True inhibitors should show a dose-dependent decrease in luminescence (as less ADP is produced). A compound that is potent in both the FP and ADP-Glo assays is a much higher-quality hit.
Conclusion
This application note provides a robust and self-validating framework for screening this compound libraries for novel protein kinase inhibitors. By combining the homogenous and sensitive Fluorescence Polarization assay for primary screening with a rigorous data analysis and a multi-step hit validation cascade, researchers can confidently identify potent and tractable hit compounds. This workflow minimizes the pursuit of false positives and provides a solid foundation for subsequent lead optimization and drug development efforts.
References
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances.[Link]
-
Application of Fluorescence Polarization in HTS Assays. Methods in Molecular Biology.[Link]
-
Application of Fluorescence Polarization in HTS Assays. Springer Nature Experiments.[Link]
-
Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery.[Link]
-
Fluorescence Polarization in Life Sciences. Semrock White Paper.[Link]
-
Fluorescence Polarization Detection. BMG LABTECH.[Link]
-
Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. ProQuest.[Link]
-
Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. ResearchGate.[Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing.[Link]
-
From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs.[Link]
-
Z-factors. BIT 479/579 High-throughput Discovery.[Link]
-
Z-factor. Wikipedia.[Link]
-
On HTS: Z-factor. Medium.[Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.[Link]
-
High-throughput screening for kinase inhibitors. PubMed.[Link]
-
HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube.[Link]
-
High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development.[Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs.[Link]
-
Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PLoS One.[Link]
-
A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences.[Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery.[Link]
-
Development of a Robust High-Throughput Screening Platform for Inhibitors of the Striatal-Enriched Tyrosine Phosphatase (STEP). SLAS Discovery.[Link]
-
SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. Pharmaceutical Technology.[Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-methoxy-7-methyl-1H-indazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-methoxy-7-methyl-1H-indazole. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block, a key intermediate in the synthesis of various pharmacologically active molecules. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate common challenges and optimize your synthetic protocol for higher yield and purity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and actionable solutions to get your reaction back on track.
Q1: My overall yield of this compound is consistently low. What are the primary causes and how can I improve it?
A: Low yields in indazole synthesis are a frequent issue and can originate from several stages of the process. The cyclization step is often the most critical. Here are the most common factors and how to address them:
-
Suboptimal Reaction Temperature: Temperature is a double-edged sword in indazole synthesis. While heat is often required to overcome the activation energy for the cyclization, excessive temperatures can lead to product degradation or the formation of unwanted side products.[1]
-
Causality: The desired reaction, a[2][2]-sigmatropic rearrangement in a Fischer-type synthesis, has a specific activation energy.[3][4] However, competing pathways, like N-N bond cleavage, can also be accelerated by heat, especially in systems with electron-donating groups.[5][6]
-
Solution: Systematically screen the reaction temperature. Start at a reported temperature (e.g., 90-110 °C) and run small-scale experiments in increments of 10 °C. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation.
-
-
Incorrect Choice of Acid Catalyst: The nature and strength of the acid catalyst are paramount for efficient cyclization.
-
Causality: The reaction is acid-catalyzed, requiring protonation to facilitate the key rearrangement and cyclization steps.[4] A catalyst that is too weak may result in an incomplete reaction, while one that is too strong can promote charring or other degradation pathways.
-
Solution: Polyphosphoric acid (PPA) is a common and effective catalyst for this type of cyclization as it serves as both an acid and a dehydrating agent.[3] If PPA gives poor results, consider screening other Brønsted acids (e.g., H₂SO₄, p-TsOH) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[4][7] The optimal choice is highly substrate-dependent.
-
-
Purity of Starting Materials: The purity of your starting materials, such as the substituted phenylhydrazine and the carbonyl compound, is critical.
-
Causality: Impurities can interfere with the catalyst or participate in side reactions, consuming your reagents and complicating purification. For instance, oxidized hydrazine derivatives can inhibit the reaction.
-
Solution: Ensure your starting materials are pure before beginning the synthesis. Recrystallize or chromatograph them if necessary. Consider forming the hydrazone intermediate in situ to avoid degradation of potentially unstable phenylhydrazones.[6]
-
Q2: I'm observing significant byproduct formation that is difficult to separate from my desired product. What are these impurities and how can I prevent them?
A: Byproduct formation is a major challenge, often stemming from the inherent reactivity of the intermediates. The most common impurities are regioisomers and products of cleavage reactions.
-
Formation of Regioisomers: If your synthesis involves N-alkylation or other substitutions on the indazole ring, you may get a mixture of N1 and N2 isomers.[8]
-
Causality: The indazole ring has two nitrogen atoms, and the proton can reside on either, leading to 1H and 2H tautomers.[9] Alkylation can occur at either nitrogen, and the ratio of products is influenced by steric effects, electronic effects, the base used, and the solvent.[8][10]
-
Solution: To control regioselectivity, carefully select your reaction conditions. For N-alkylation, polar aprotic solvents (like DMF) and stronger bases often favor the thermodynamically more stable N1 product. If direct alkylation is problematic, consider using a directing group strategy.
-
-
N-N Bond Cleavage Products: In Fischer-type syntheses, the cleavage of the weak N-N bond in the ene-hydrazine intermediate is a major competing pathway.[5][6]
-
Causality: Electron-donating groups on the phenylhydrazine ring (like the methoxy group in your target's precursor) can stabilize the protonated intermediate in a way that favors heterolytic N-N bond cleavage over the desired[2][2]-sigmatropic rearrangement.[5] This leads to the formation of anilines and other degradation products.
-
Solution: Moderate the reaction conditions. Avoid excessively high temperatures and overly strong acids, which can promote this cleavage. Sometimes, a less-donating protecting group on the hydrazine can mitigate this issue, though this adds steps to the synthesis.
-
Q3: How can I effectively purify this compound?
A: The purification strategy depends on the nature of the impurities. A combination of techniques is often most effective.
-
Crystallization: This is the preferred method for large-scale purification if a suitable solvent system can be found.
-
Solution: Screen a variety of solvents. Start with a solvent in which your product is soluble at high temperatures but sparingly soluble at room temperature (e.g., ethanol, isopropanol, or toluene/heptane mixtures). Slow cooling is crucial for forming well-defined crystals and excluding impurities.
-
-
Column Chromatography: This is highly effective for removing closely related impurities, such as regioisomers, but can be less practical for large quantities.
-
Solution: Use a standard silica gel column. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane. Monitor the fractions carefully by TLC to isolate the pure product.
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route for preparing this compound?
A: A common and logical approach is a variation of the Fischer indole synthesis. This involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine and a suitable ketone or aldehyde. The general workflow is outlined in the diagram below.
Caption: General workflow for the synthesis of this compound.
This route provides good control over the final substitution pattern of the indazole core.
Q2: What are the critical safety precautions I should take during this synthesis?
A: Safety is paramount. Key hazards include:
-
Hydrazine Derivatives: Phenylhydrazines are toxic, potential carcinogens, and skin sensitizers. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Strong Acids: Reagents like polyphosphoric acid (PPA) and sulfuric acid are highly corrosive. PPA is also extremely viscous and can be difficult to handle; it becomes much less viscous when warm. Always add reagents slowly and perform the reaction in appropriate glassware.
-
High Temperatures: Many cyclization reactions require heating. Use a well-controlled heating mantle and a condenser to prevent solvent loss and ensure reaction stability.
Data Summary: Impact of Reaction Conditions
The following table summarizes how key variables can affect the outcome of the cyclization step. These are generalized trends, and optimal conditions must be determined empirically for your specific setup.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome & Rationale |
| Catalyst | p-Toluenesulfonic Acid (p-TsOH) | Polyphosphoric Acid (PPA) | Zinc Chloride (ZnCl₂) | PPA often gives the best results by acting as both catalyst and solvent/dehydrating agent, driving the equilibrium toward the product. ZnCl₂ can be effective but may require higher temperatures.[3][4] |
| Temperature | 80 °C | 110 °C | 140 °C | 110 °C is often a good starting point. 80 °C may lead to an incomplete reaction. 140 °C risks increased byproduct formation and decomposition, especially N-N bond cleavage.[1][5] |
| Solvent | Acetic Acid | Toluene | None (PPA as solvent) | PPA as solvent is a common high-temperature method. Acetic acid is a protic solvent that can also act as a catalyst but may require longer reaction times.[3] |
| Yield/Purity | Low-Moderate / Moderate | High / High | Moderate / Low-Moderate | Condition B represents a typical starting point for optimization, balancing reaction rate with selectivity. |
Experimental Protocol: Synthesis via Fischer Cyclization
This protocol is a representative example and may require optimization.
Step 1: Formation of 2-(3-methoxy-6-methylphenyl)hydrazono)propanoic acid (Hydrazone Intermediate)
-
In a 250 mL round-bottom flask, dissolve 3-methoxy-6-methylphenylhydrazine hydrochloride (10.0 g, 1 eq.) in ethanol (100 mL).
-
Add sodium acetate (1.2 eq.) to the solution to liberate the free hydrazine and stir for 15 minutes at room temperature.
-
Add pyruvic acid (1.1 eq.) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting hydrazine is consumed.
-
Once complete, filter the resulting precipitate and wash with cold ethanol to yield the crude hydrazone, which can be used in the next step without further purification.
Step 2: Cyclization to this compound
-
Caution: Perform this step in a well-ventilated fume hood.
-
To a 250 mL flask equipped with a mechanical stirrer and a reflux condenser, add polyphosphoric acid (PPA, 100 g).
-
Heat the PPA to 80 °C with stirring to reduce its viscosity.
-
Slowly and portion-wise, add the crude hydrazone from Step 1 (12.0 g, 1 eq.) to the hot PPA. An exotherm may be observed.
-
After the addition is complete, raise the temperature to 110-120 °C and stir for 2-3 hours. The reaction mixture will darken. Monitor the reaction by quenching a small aliquot in water, extracting with ethyl acetate, and analyzing by TLC.
-
Upon completion, cool the reaction mixture to approximately 70 °C and very carefully pour it onto crushed ice (500 g) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until the pH is ~8. This will precipitate the crude product.
-
Filter the solid precipitate, wash thoroughly with water, and dry under vacuum.
Step 3: Purification
-
The crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Combine the pure fractions, remove the solvent under reduced pressure, and dry the resulting solid in a vacuum oven to obtain this compound as a crystalline solid.
References
- BenchChem. (2025). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs. BenchChem.
- National Institutes of Health (NIH). (n.d.). Why Do Some Fischer Indolizations Fail?. PMC.
- National Institutes of Health (NIH). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- BenchChem. (2025). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles. BenchChem.
- BenchChem. (2025). Overcoming regioselectivity issues in indazole synthesis. BenchChem.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry.
- Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia.
- MDPI. (n.d.). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. MDPI.
- J&K Scientific LLC. (2025). Fischer Indole Synthesis. J&K Scientific.
- PubMed Central (PMC). (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Purification of 4-Methoxy-7-methyl-1H-indazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the purification of 4-methoxy-7-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and related indazole derivatives. We will explore the causality behind experimental choices to empower you to troubleshoot effectively and optimize your purification workflows.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right primary purification technique for this compound?
A1: The choice between recrystallization and column chromatography depends primarily on the purity of your crude material and the quantity you need to purify.[1]
-
Crystallization: This is the ideal method for purifying solid compounds that are already relatively pure (>90%) and thermally stable. It is highly scalable and cost-effective for removing small amounts of impurities that have different solubility profiles from your target compound.[1]
-
Column Chromatography (Flash or HPLC): This is a more versatile and powerful technique for separating complex mixtures, especially when dealing with multiple impurities or isomers with similar polarities. Flash chromatography is excellent for purifying quantities from milligrams to many grams, while HPLC offers superior resolution for very difficult separations or for achieving very high purity on a smaller scale.[1]
Q2: What are the most common impurities I should expect in my crude this compound?
A2: The impurities largely depend on the synthetic route. Common impurities include:
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Reagents and Byproducts: For instance, if using a Sandmeyer reaction, you might have residual tin salts or byproducts from diazotization.[2]
-
Regioisomers: During the synthesis of the indazole core or subsequent modifications, regioisomers can form. For example, if a methylation step is involved, N1-methyl and N2-methyl isomers can be generated, which can be challenging to separate.[2]
-
Over-alkylation/acylation products: If functional groups are introduced, reactions may occur at unintended positions on the heterocyclic ring.
Q3: My indazole derivative is streaking badly on a silica gel TLC plate. What does this mean and how can I fix it?
A3: Streaking, or tailing, is a common issue when working with nitrogen-containing heterocycles like indazoles on acidic silica gel.[1][3] The basic nitrogen atoms in the indazole ring can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor chromatography.
Solution: To mitigate this, add a small amount of a basic modifier to your mobile phase (eluent). A common choice is 0.1-1% triethylamine (Et₃N) or a few drops of aqueous ammonia in your methanol if using a DCM/MeOH system. This base will neutralize the acidic sites on the silica, allowing your compound to travel up the plate or through the column more cleanly, resulting in sharper spots and better separation.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Recrystallization Issues
Problem: My compound "oils out" of the solution instead of forming crystals.
-
Causality: Oiling out occurs when the compound comes out of the supersaturated solution at a temperature above its melting point (or the melting point of the impure mixture). This is often caused by cooling the solution too quickly or using a solvent in which the compound is excessively soluble.[1]
-
Solutions:
-
Re-heat and Add Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to slightly decrease the saturation.
-
Slow Cooling: Allow the flask to cool very slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight. Rapid cooling promotes precipitation over crystallization.[4]
-
Use a Different Solvent System: Your chosen solvent may not be appropriate. Screen for other solvents or solvent mixtures. For indazole derivatives, mixed solvent systems like acetone/water or tetrahydrofuran/water have proven effective for separating isomers.[5]
-
Problem: I have a very low recovery of my product after recrystallization.
-
Causality: This usually happens for one of two reasons: either too much solvent was used initially, or the compound has significant solubility in the solvent even at low temperatures.[1]
-
Solutions:
-
Minimize Solvent: During the initial dissolution, use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Work in small solvent additions.
-
Cool Thoroughly: Ensure the solution is cooled to the lowest practical temperature (e.g., in an ice bath or freezer, if the solvent allows) to maximize precipitation.
-
Concentrate the Mother Liquor: If you suspect significant product remains in the filtrate (mother liquor), you can reduce its volume by evaporation and cool it again to recover a second crop of crystals. Note that this second crop may be less pure and require another recrystallization.[1]
-
Column Chromatography Issues
Problem: I'm getting poor separation between my product and a key impurity.
-
Causality: The polarity of the mobile phase (eluent) is not optimized to differentiate between the components of your mixture. They are moving at too similar a speed down the column.[1]
-
Solutions:
-
Adjust Solvent Ratio: The first step is to fine-tune your eluent system based on Thin Layer Chromatography (TLC).
-
If the spots are too close together and high up the plate (high Rf), decrease the eluent's polarity (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate system).
-
If the spots are bunched at the bottom (low Rf), increase the eluent's polarity.
-
-
Change Solvent System: If adjusting the ratio doesn't work, the selectivity of the solvent system may be the issue. Switch to a different solvent system with different chemical properties. For example, if hexane/ethyl acetate fails, try dichloromethane/methanol.[1]
-
Reduce Sample Load: Overloading the column is a common cause of poor separation. A general rule is that the crude material should be 1-5% of the mass of the silica gel.[1]
-
Problem: My compound is streaking and giving broad peaks during column chromatography.
-
Causality: As mentioned in the FAQ, this is characteristic of strong interactions between the basic indazole nitrogen and the acidic silica gel.[1]
-
Solutions:
-
Add a Basic Modifier: Add 0.1-1% triethylamine (Et₃N) or ammonia to the eluent system. This is the most common and effective solution.[1]
-
Use a Different Stationary Phase: If the issue persists, consider using a less acidic stationary phase like alumina (basic or neutral) or switching to a different chromatography mode entirely.
-
Reversed-Phase Chromatography: For more polar indazole derivatives, reversed-phase chromatography (e.g., using a C18 column with a water/acetonitrile or water/methanol mobile phase) can be highly effective.[1][6]
-
Visualizations & Workflows
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline. The ideal solvent system must be determined experimentally.
1. Solvent Selection:
-
Place a small amount of your crude material (10-20 mg) into several test tubes.
-
Add a small amount (0.5 mL) of different solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, hexane) to each tube.
-
Observe solubility at room temperature. A good solvent will dissolve very little of the compound.
-
Heat the tubes that showed poor solubility. An ideal solvent will fully dissolve the compound when hot.
-
Allow the hot solutions to cool. The best solvent will yield a large amount of crystalline solid. If no single solvent works, try mixed solvent systems (e.g., acetone/water, ethanol/water).[5]
2. Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) until the solid just dissolves. Use the absolute minimum amount of hot solvent.[1]
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small portion of ice-cold solvent to remove any remaining impurities.
-
Dry the purified crystals. The melting point of the purified product should be sharp and higher than the crude material.
Protocol 2: Purification by Flash Column Chromatography
1. TLC Analysis and Eluent Selection:
-
Dissolve a small sample of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., starting with 20% ethyl acetate in hexanes and increasing polarity).
-
The ideal eluent system will give your desired product a retention factor (Rf) of approximately 0.3-0.4 and show good separation from all impurities.
-
Crucial Tip: If you observe streaking, add 0.5% triethylamine (Et₃N) to the eluent system and re-run the TLC.[1]
2. Column Packing and Sample Loading:
-
Select a column of appropriate size for your sample amount (use ~50-100 g of silica gel per 1 g of crude material).
-
Pack the column with silica gel as a slurry in the least polar solvent of your eluent system (e.g., hexane).
-
Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.
-
Pre-adsorb your crude material onto a small amount of silica gel by dissolving it in a minimal amount of solvent, adding silica, and evaporating the solvent to a dry powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
3. Elution and Fraction Collection:
-
Begin eluting the column with your chosen mobile phase.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by TLC, spotting fractions to identify which ones contain your pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2018097273A1 - Salts of indazole derivative and crystals thereof - Google Patents [patents.google.com]
- 5. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of 4-Methoxy-7-methyl-1H-indazole
Welcome to the technical support center for 4-methoxy-7-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your work. This resource is structured to be a self-validating system, offering troubleshooting guidance and frequently asked questions to address the specific challenges you may face.
Understanding the Challenge: Why is this compound Poorly Soluble?
This compound possesses a bicyclic heterocyclic structure with both hydrophobic (benzene ring, methyl group) and polar (indazole nitrogen atoms, methoxy group) functionalities. While the nitrogen atoms can participate in hydrogen bonding, the overall molecule has a significant nonpolar character, which can lead to low aqueous solubility. The crystalline lattice structure of the solid compound can also contribute to poor solubility, as energy is required to break the crystal lattice before dissolution can occur.
Troubleshooting Guide: A Step-by-Step Approach to Improving Solubility
This section is designed to walk you through a logical progression of techniques to enhance the solubility of this compound.
Question 1: I am unable to dissolve this compound in my aqueous buffer. What should be my first step?
Your initial approach should focus on simple and readily available methods such as pH adjustment and the use of co-solvents.
Answer:
1. pH Adjustment:
The indazole moiety has a pKa associated with the proton on the pyrazole ring, making its solubility pH-dependent.[1]
-
Protocol:
-
Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., DMSO, ethanol) at a high concentration.
-
Prepare a series of aqueous buffers with a range of pH values (e.g., from pH 2 to pH 10).
-
Add a small aliquot of the stock solution to each buffer, ensuring the final concentration of the organic solvent is low (typically <1%) to minimize its effect on the assay.
-
Observe for precipitation and quantify the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
-
Causality: By altering the pH, you can ionize the molecule, which generally increases its interaction with water and enhances solubility. For indazole, which is a weakly basic compound, decreasing the pH will lead to protonation and increased solubility.
2. Co-solvent Systems:
Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.
-
Protocol:
-
Select a panel of biocompatible co-solvents such as ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), or dimethyl sulfoxide (DMSO).[2]
-
Prepare a series of solvent systems with increasing concentrations of the co-solvent in your aqueous buffer (e.g., 5%, 10%, 20% v/v).
-
Attempt to dissolve this compound in each co-solvent mixture.
-
Determine the maximum solubility at each concentration.
-
-
Causality: Co-solvents work by reducing the interfacial tension between the hydrophobic solute and the aqueous solvent, making it more energetically favorable for the solute to dissolve.
Data Presentation: Hypothetical Solubility in Co-solvent Systems
| Co-solvent | Concentration (v/v %) | Solubility (µg/mL) |
| None (Water) | 0% | < 1 |
| Ethanol | 10% | 50 |
| Ethanol | 20% | 150 |
| PEG 400 | 10% | 80 |
| PEG 400 | 20% | 250 |
| DMSO | 5% | 500 |
Note: This data is illustrative. Actual solubility will need to be determined experimentally.
Workflow for Initial Solubility Screening
Caption: Initial troubleshooting workflow for solubility.
Question 2: Co-solvents and pH adjustment did not provide sufficient solubility for my in vitro assay. What are the next logical steps?
If simpler methods are insufficient, more advanced formulation strategies such as the use of surfactants or cyclodextrins should be explored.
Answer:
1. Surfactant-based Formulations:
Surfactants can enhance the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[3]
-
Protocol:
-
Select a range of non-ionic surfactants such as Tween® 80, Cremophor® EL, or Pluronic® F-68.
-
Prepare aqueous solutions of these surfactants at concentrations above their critical micelle concentration (CMC).
-
Disperse this compound in these surfactant solutions.
-
Use sonication or gentle heating to aid dissolution.
-
Determine the resulting solubility.
-
-
Causality: Above the CMC, surfactant molecules self-assemble into micelles with a hydrophobic core and a hydrophilic shell. The hydrophobic this compound partitions into the hydrophobic core, effectively "dissolving" it in the aqueous medium.[4]
2. Cyclodextrin Complexation:
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[5][6]
-
Protocol:
-
Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), which have improved water solubility over native β-cyclodextrin.[7][8]
-
Prepare aqueous solutions of the cyclodextrin at various concentrations.
-
Add an excess of this compound to each solution.
-
Stir the suspensions at a constant temperature for 24-48 hours to reach equilibrium.
-
Filter the suspensions and analyze the filtrate for the concentration of the dissolved compound.
-
-
Causality: The hydrophobic portion of this compound is encapsulated within the nonpolar cavity of the cyclodextrin molecule, while the hydrophilic exterior of the cyclodextrin interacts with water, leading to the solubilization of the entire complex.[6]
Workflow for Advanced Solubilization Techniques
Caption: Decision tree for advanced solubilization methods.
Question 3: I need to prepare a solid dosage form for in vivo studies, but the dissolution rate is too low. How can I improve this?
For solid dosage forms, modifying the solid-state properties of the drug substance is a powerful approach to enhance dissolution.
Answer:
1. Solid Dispersions:
A solid dispersion is a system where the drug is dispersed in a solid hydrophilic carrier, often in an amorphous state.[9][10]
-
Protocol (Solvent Evaporation Method):
-
Select a hydrophilic polymer carrier such as polyvinylpyrrolidone (PVP) K30 or a polyethylene glycol (PEG).
-
Dissolve both this compound and the carrier in a common volatile solvent (e.g., methanol, ethanol).[11]
-
Evaporate the solvent under vacuum to obtain a solid mass.
-
Grind the resulting solid into a fine powder.
-
Characterize the solid dispersion for amorphicity (using techniques like DSC or XRD) and perform dissolution testing.
-
-
Causality: By dispersing the drug at a molecular level within a hydrophilic carrier, the drug's crystal lattice is disrupted, leading to an amorphous state which has a lower energy barrier for dissolution.[12] The hydrophilic carrier also improves the wettability of the drug particles.
2. Micronization:
Micronization is the process of reducing the particle size of the drug powder, which increases the surface area available for dissolution.[13][14]
-
Protocol:
-
Utilize a micronization technique such as jet milling or ball milling to reduce the particle size of this compound.
-
Characterize the particle size distribution of the micronized powder.
-
Perform dissolution studies on the micronized powder and compare it to the unmicronized material.
-
-
Causality: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the solid. By increasing the surface area through particle size reduction, the dissolution rate is enhanced.[15][16]
Data Presentation: Hypothetical Dissolution Profiles
| Formulation | Time (min) | % Dissolved |
| Unprocessed Drug | 30 | 15% |
| Micronized Drug | 30 | 50% |
| Solid Dispersion (1:5 drug:PVP K30) | 30 | 85% |
Note: This data is illustrative and serves to compare the potential efficacy of different approaches.
Frequently Asked Questions (FAQs)
-
Q1: Are there any safety concerns I should be aware of when handling this compound and the recommended solvents?
-
Q2: Can I use a combination of these techniques?
-
A2: Absolutely. A combination of methods can be very effective. For instance, you could prepare a solid dispersion of micronized this compound to leverage both increased surface area and amorphization.
-
-
Q3: How do I choose the best solubilization technique for my specific application?
-
A3: The choice of technique depends on several factors: the required concentration, the experimental system (in vitro vs. in vivo), the route of administration, and potential interactions of the solubilizing agents with your assay. The provided workflows can guide your decision-making process.
-
-
Q4: Will these solubilization techniques affect the biological activity of this compound?
-
A4: It is possible. You should always include appropriate controls in your experiments to ensure that the chosen solubilizers do not interfere with the biological assay or the activity of the compound.
-
-
Q5: Where can I find more information on the synthesis and general properties of indazole derivatives?
References
-
Solubilization of Nitrogen Heterocyclic Compounds Using Different Surfactants. (2025). ResearchGate. Retrieved from [Link]
- MSDS of 4-Methoxy-1-methyl-1H-indazole. (2015). Capot Chemical Co., Ltd.
- Safety D
-
Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (n.d.). PMC - NIH. Retrieved from [Link]
-
Heterocyclic Surfactants and Their Applications in Cosmetics. (2022). ResearchGate. Retrieved from [Link]
- Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. (n.d.). International Journal of Pharmaceutical Sciences and Research.
- SAFETY D
-
Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions. (2017). Pharmaceutical Technology. Retrieved from [Link]
- Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions. (2017). Pharmaceutical Technology.
-
Boosting Bioavailability: Micronization can Increase Oral Uptake and Improve Solubility. (2022). Pharma's Almanac. Retrieved from [Link]
- SAFETY D
- SAFETY D
- Surfactants with heterocyclic moiety. (n.d.).
- Heterocyclic amphoteric compounds as surfactants. (2015). Semantic Scholar.
- Significantly reduced drug-apparent solubility using a micronization process. (2025).
-
Beyond Size: How Micronization Improves Solubility and Absorption of Active Ingredients. (2024). IMS Micronizzazioni. Retrieved from [Link]
- Micronization of BCS Class–II Drugs by Various Approaches for Solubility Enhancement – A Review. (n.d.). Research Journal of Pharmacy and Technology.
-
Inclusion complex formation of cyclodextrin with its guest and their applications. (n.d.). OAText. Retrieved from [Link]
- Micronization Technique for Solubility Enhancement. (2023). Juniper Publishers.
-
The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. (2023). PubMed. Retrieved from [Link]
-
4-Methoxy-1H-indole. (n.d.). PubChem. Retrieved from [Link]
-
Indazole. (n.d.). Wikipedia. Retrieved from [Link]
-
Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs. (n.d.). MDPI. Retrieved from [Link]
- Different Methods Used In Solid Dispersion. (2018). IOSR Journal of Pharmacy.
- Cyclodextrins and Their Derivatives as Drug Stability Modifiers. (2023). CONICET.
-
Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd. Retrieved from [Link]
- Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. (n.d.). NIH.
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). LinkedIn. Retrieved from [Link]
- Inclusion complex formation of cyclodextrin with its guest and their applications. (2016).
- Co-solvent: Significance and symbolism. (2025). Digital Commons@University of Nebraska - Lincoln.
-
Accuracy of calculated pH-dependent aqueous drug solubility. (n.d.). PubMed. Retrieved from [Link]
- Study of pH-dependent drugs solubility in water. (2025).
- Studies on the Inclusion Complexes of Daidzein with β-Cyclodextrin and Deriv
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central. Retrieved from [Link]
- Indazole From Natural Resources And Biological Activity. (n.d.).
- Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. (n.d.).
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). PubMed. Retrieved from [Link]
- Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Deriv
- Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems. (n.d.). PubMed.
- 4-Iodo-3-methyl-1H-indazole: A Technical Guide for Researchers. (n.d.). Benchchem.
- 7-Methoxy-1H-indole. (n.d.). PubChem - NIH.
- 7-Methoxy-1H-indazole. (n.d.). Alchem.Pharmtech.
Sources
- 1. Indazole - Wikipedia [en.wikipedia.org]
- 2. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 3. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oatext.com [oatext.com]
- 6. oatext.com [oatext.com]
- 7. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on the Inclusion Complexes of Daidzein with β-Cyclodextrin and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijisrt.com [ijisrt.com]
- 10. pharmtech.com [pharmtech.com]
- 11. iosrphr.org [iosrphr.org]
- 12. mdpi.com [mdpi.com]
- 13. tabletscapsules.com [tabletscapsules.com]
- 14. rjptonline.org [rjptonline.org]
- 15. Micronization and Absorption of Active Ingredients [imsmicron.it]
- 16. juniperpublishers.com [juniperpublishers.com]
- 17. capotchem.cn [capotchem.cn]
- 18. static.cymitquimica.com [static.cymitquimica.com]
- 19. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnrjournal.com [pnrjournal.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: 4-methoxy-7-methyl-1H-indazole
Welcome to the technical support center for 4-methoxy-7-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter during your experiments with this compound, offering potential causes and actionable solutions.
Issue 1: Inconsistent or lower-than-expected results in biological assays.
-
Symptom: High variability between experimental replicates or a gradual loss of compound activity over the course of an experiment.
-
Potential Cause: Degradation of this compound in the aqueous assay buffer. The stability of indazole derivatives can be compromised in aqueous solutions, especially over extended incubation times at physiological temperatures (e.g., 37°C).
-
Troubleshooting Steps:
-
Assess Medium Stability: Perform a preliminary experiment to determine the stability of the compound in your specific assay medium under experimental conditions. Use an analytical method like HPLC to quantify the amount of intact compound over time.
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen, concentrated stock immediately before each experiment. Avoid using aqueous solutions that have been stored for extended periods, even if refrigerated.
-
Minimize Incubation Time: If feasible, design your experimental workflow to minimize the time the compound spends in the aqueous buffer before analysis.
-
Issue 2: Appearance of unexpected peaks in HPLC/LC-MS analysis.
-
Symptom: When analyzing your sample, you observe additional peaks that were not present in the initial standard.
-
Potential Cause: This is a strong indicator of compound degradation. The indazole ring system, while generally stable, can be susceptible to degradation under certain conditions, leading to the formation of byproducts.[1][2]
-
Troubleshooting Steps:
-
Review Solution Preparation and Storage:
-
Solvent: Ensure the solvent used is of high purity and suitable for the compound. While DMSO is common for stock solutions, its hygroscopic nature can introduce water, potentially facilitating hydrolysis over long-term storage.
-
pH: The indazole ring is amphoteric, meaning it can be protonated or deprotonated.[2] Extreme pH conditions in your solvent or mobile phase can catalyze degradation. For instance, strongly acidic conditions can affect the indazole ring.[3] If using an acidic mobile phase, consider switching to a neutral or mildly acidic one.
-
Light Exposure: Protect solutions from light by using amber vials or wrapping containers in aluminum foil, as many organic molecules are light-sensitive.[4]
-
-
Conduct Forced Degradation Studies: To identify the likely cause, perform a forced degradation study as outlined in the "Experimental Protocols" section. This will help you understand if the degradation is caused by acid, base, oxidation, or light.
-
Issue 3: Precipitation of the compound in aqueous solution.
-
Symptom: The compound precipitates out of solution when diluting a concentrated organic stock (e.g., DMSO) into an aqueous buffer.
-
Potential Cause: Poor aqueous solubility. Indazole itself has low solubility in water.[1] While the methoxy and methyl groups on your compound may alter its properties, solubility in aqueous buffers can still be limited.
-
Troubleshooting Steps:
-
Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is as high as your experimental system can tolerate (typically ≤ 0.5% for biological assays) to aid solubility.
-
Gentle Warming and Sonication: Briefly warming the solution or using a sonication bath can help dissolve the compound. However, be cautious with warming as it can also accelerate degradation.
-
Prepare Intermediate Dilutions: Instead of a single large dilution, perform serial dilutions to gradually introduce the compound to the aqueous environment.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
For long-term storage, anhydrous dimethyl sulfoxide (DMSO) is a common and recommended solvent. Prepare concentrated stock solutions (e.g., 10-20 mM) in DMSO.[4] For applications where DMSO is not suitable, ethanol or dimethylformamide (DMF) can be considered, though stability in these solvents should be verified for long-term storage.[4]
Q2: How should I store the solid compound and its stock solutions?
-
Solid Compound: Store the solid material at 0°C or lower in a tightly sealed container, protected from light and moisture.
-
Stock Solutions: Aliquot your concentrated DMSO stock solution into single-use volumes to minimize freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock.[4] Store these aliquots at -20°C or -80°C, desiccated and protected from light. A related indazole derivative was estimated to be stable for up to 3 months under these conditions.[4]
Q3: Is this compound sensitive to pH?
Yes, indazole and its derivatives can be sensitive to pH. The indazole ring contains both a weakly acidic proton (on the pyrazole ring) and a basic nitrogen atom.[2] Therefore, both strongly acidic and strongly basic conditions can potentially lead to degradation. It is advisable to maintain solutions at a neutral pH unless your experimental protocol requires otherwise.
Q4: What are the primary degradation pathways for indazole-based compounds?
While specific data for this compound is not extensively published, based on the chemistry of the indazole core and related heterocyclic compounds, the primary degradation pathways to be aware of are:
-
Oxidation: The electron-rich aromatic system can be susceptible to oxidation, especially at the C3 position of the indazole ring.[5]
-
Hydrolysis: While the core ring is generally stable, extreme pH conditions can promote hydrolysis, particularly if there are other labile functional groups.
-
Photodegradation: Exposure to UV or even ambient light can induce degradation in many organic molecules.[4][5]
Data Summary & Recommended Conditions
| Parameter | Recommendation | Rationale |
| Solid Storage | 0°C or below, desiccated, protected from light | To minimize thermal degradation and prevent reactions with atmospheric moisture. |
| Stock Solution Solvent | Anhydrous DMSO (10-20 mM) | Common solvent for dissolving organic molecules for biological assays; good solvating power.[4] |
| Stock Solution Storage | -20°C or -80°C in single-use aliquots, desiccated, protected from light | Minimizes freeze-thaw cycles and prevents degradation from light and moisture.[4] |
| Working Solutions | Prepare fresh in assay buffer for each experiment | Aqueous stability may be limited, especially at 37°C.[4] |
| pH of Solutions | Neutral (pH 6-8) | Indazole derivatives can be unstable in strongly acidic or basic conditions.[2][3] |
| Light Exposure | Minimize; use amber vials or foil | To prevent potential photodegradation.[4][5] |
Experimental Protocols & Workflows
Protocol 1: HPLC-UV Method for Stability Assessment
This protocol provides a general framework for assessing the stability of this compound in a specific solution using HPLC-UV.
Objective: To quantify the percentage of intact this compound remaining after incubation under specific stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Buffer components for your solution of interest (e.g., PBS)
-
HPLC system with UV detector
Method:
-
Preparation of Standard Solution: Accurately weigh and dissolve the compound in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
HPLC Method Development (if not already established):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate if needed for peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the λmax of the compound by scanning with a UV-Vis spectrophotometer or using a photodiode array (PDA) detector.
-
Injection Volume: 10 µL.
-
-
Forced Degradation Study:
-
Prepare a solution of this compound in your buffer of interest at a typical experimental concentration.
-
Divide the solution into separate amber vials for each stress condition:
-
Control: Store at -20°C.
-
Acidic: Add 0.1 M HCl and incubate at 60°C.
-
Basic: Add 0.1 M NaOH and incubate at 60°C.
-
Oxidative: Add 3% H₂O₂ and incubate at room temperature.
-
Photolytic: Expose to UV light (e.g., 254 nm) at room temperature.
-
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Neutralize the acidic and basic samples if necessary.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
-
Sample Analysis:
-
Inject the samples onto the HPLC system.
-
Record the peak area of the parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the initial time point (T=0).
-
Workflow for Preparing Solutions for Biological Assays
Caption: Recommended workflow for preparing stock and working solutions.
Understanding Indazole Tautomerism and Stability
The stability of this compound is fundamentally linked to the inherent stability of the indazole ring system. Indazole can exist in different tautomeric forms, but the 1H-indazole form is the most thermodynamically stable.[1][2][6] This stability is due to the aromatic nature of the fused ring system.
Caption: Tautomeric equilibrium of the indazole core.
The substituents (4-methoxy and 7-methyl) on the benzene portion of the ring can influence the electron density and reactivity of the molecule but are not expected to alter the fundamental preference for the 1H-tautomer. However, these groups may impact susceptibility to specific degradation pathways, reinforcing the need for empirical stability testing under your specific experimental conditions.
References
- Schmidt, A., et al. (n.d.). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (Specific source not fully identifiable from provided text, but discusses tautomerism).
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central. [Link]
-
Catalán, J., et al. (1994). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ResearchGate. [Link]
-
Al-Ostoot, F.H., et al. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PMC - PubMed Central. [Link]
-
Chemcia Scientific, LLC. (n.d.). 4-Methoxy-3-methyl-1H-indazole-Information. [Link]
Sources
- 1. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 2. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
Technical Support Center: Synthesis of Substituted Indazoles
Welcome to the Technical Support Center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common side reactions encountered during the synthesis of substituted indazoles. The indazole core is a privileged scaffold in medicinal chemistry, and mastering its synthesis is crucial for the efficient development of novel therapeutics. This document provides a structured approach to identifying, understanding, and overcoming common experimental challenges.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Poor Regioselectivity in N-Alkylation/N-Acylation
Q1: My N-alkylation of a 1H-indazole is producing a mixture of N1 and N2 isomers that are difficult to separate. How can I improve the selectivity for the N1 isomer?
A1: This is the most common side reaction in the functionalization of indazoles. The formation of the N1-substituted product is often thermodynamically favored.[1] To achieve high N1 selectivity, the key is to use conditions that allow the reaction to reach thermodynamic equilibrium.
-
Causality: The choice of base and solvent system is critical. A strong, non-nucleophilic base in a non-polar, aprotic solvent typically favors N1 substitution. Sodium hydride (NaH) in tetrahydrofuran (THF) is a widely adopted and effective system.[2][3][4] The mechanism is believed to involve the formation of a tight ion pair between the sodium cation and the indazole anion, where the cation may coordinate with the N2 nitrogen, sterically hindering the approach of the electrophile and thus directing alkylation to the N1 position.[2]
-
Troubleshooting Steps:
-
Switch to NaH/THF: If you are using weaker carbonate bases (like K₂CO₃ or Cs₂CO₃) in polar aprotic solvents (like DMF or acetonitrile), you will likely see a mixture of isomers.[2][5] Switching to 1.1-1.2 equivalents of NaH in anhydrous THF is the first recommended step.
-
Substrate Considerations: Bulky substituents at the C3 position can also sterically favor N1 alkylation. Conversely, a bulky substituent at the C7 position may hinder N1 alkylation.
-
Thermodynamic Equilibration: For certain substrates, using specific electrophiles like α-halo carbonyl compounds in a solvent like DMF can lead to an equilibration process that enriches the more stable N1-substituted product.[2][5][6]
-
Q2: I need to synthesize the N2-substituted indazole, but my current method favors the N1 isomer. What should I change?
A2: Favoring the kinetically controlled N2 product requires a different strategic approach. This often involves manipulating the electronic properties of the indazole ring or using specific reaction conditions that avoid thermodynamic equilibration.
-
Causality: The N2 position of the indazole anion is often more nucleophilic (kinetically favored), but the resulting product is thermodynamically less stable than the N1 isomer.[1] Therefore, conditions must be chosen to trap this kinetic product.
-
Troubleshooting Steps:
-
Introduce an Electron-Withdrawing Group (EWG): The most reliable strategy is to use an indazole precursor with a strong EWG, such as a nitro (–NO₂) or ester (–CO₂Me) group, at the C7 position. This has been shown to provide excellent N2 selectivity (≥96%).[2][4]
-
Use Mitsunobu Conditions: The Mitsunobu reaction (an alcohol, triphenylphosphine, and an azodicarboxylate like DIAD or DEAD) often shows a strong preference for N2-alkylation. For example, the alkylation of methyl 1H-indazole-3-carboxylate with n-pentanol under Mitsunobu conditions yielded an N1:N2 ratio of 1:2.5.[2][5]
-
Acid-Catalyzed Alkylation: Using alkyl 2,2,2-trichloroacetimidates with a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH) is a highly effective and general method for selective N2-alkylation, often providing exclusive N2 products.[7][8][9]
-
Issue 2: Side Reactions in Indazole Core Synthesis
Q3: I am attempting a Fischer indole-type synthesis to form an indazole, but the yield is low, and I suspect N-N bond cleavage. How can I confirm this and mitigate the issue?
A3: N-N bond cleavage is a known competing pathway in the Fischer synthesis, especially with electron-rich phenylhydrazines. The acid-catalyzed mechanism involves a[4][4]-sigmatropic rearrangement, but a competing pathway is the heterolytic cleavage of the protonated N-N bond, which leads to anilines and imine fragments instead of the desired cyclized product.
-
Causality: Electron-donating groups on the phenylhydrazine ring can stabilize the intermediates in a way that favors N-N bond cleavage over the productive[4][4]-sigmatropic rearrangement.
-
Troubleshooting Steps:
-
Analyze Byproducts: Use LC-MS to look for the mass of the corresponding aniline derivative of your hydrazine starting material. This is a strong indicator of N-N bond cleavage.
-
Use a Milder Acid: Strong Brønsted or Lewis acids can aggressively promote cleavage. Switching to a milder acid catalyst (e.g., from polyphosphoric acid to acetic acid) or using a lower catalyst loading may favor the desired cyclization.
-
Lower the Temperature: High temperatures can provide the energy to overcome the barrier for N-N bond cleavage. Running the reaction at the lowest feasible temperature may improve the yield of the indazole product.
-
Modify Substrate Electronics: If possible, using a phenylhydrazine with less electron-donating or even neutral/electron-withdrawing substituents will disfavor the cleavage pathway.
-
Q4: My Davis-Beirut reaction is giving a low yield of the desired 2H-indazole. What are the likely side reactions?
A4: The Davis-Beirut reaction proceeds through a highly reactive o-nitroso imine intermediate. The reaction outcome is highly sensitive to the solvent and the nature of the amine used.
-
Causality: Key side reactions stem from competing nucleophilic attacks on the nitroso imine intermediate.
-
C-N Bond Cleavage: The addition of water or hydroxide to the nitroso imine can lead to a hemiaminal intermediate that fragments back to an o-nitrosobenzaldehyde and the starting amine, effectively stalling the productive cyclization.[10]
-
Cinnoline/Quinazoline Formation: When using amines with acidic α-protons (e.g., allyl, propargyl, or benzyl amines) under basic conditions at high temperatures, side reactions like the formation of cinnolines and quinazolines can occur.[10]
-
-
Troubleshooting Steps:
-
Control Water Content: The addition of a small amount of water (e.g., 15%) to an alcohol solvent can be beneficial, but excess water promotes the unproductive C-N bond cleavage pathway.[10]
-
Use Photochemical Conditions: For substrates sensitive to base and heat, switching to a light-mediated reaction at a lower temperature (e.g., 30 °C) can circumvent side reactions like cinnoline formation.[10]
-
Consider an Intramolecular Approach: If synthesizing N-aryl indazoles, which are often challenging due to slow N-N bond formation, an intramolecular version of the reaction can be more efficient and suppress side reactions.[10]
-
Q5: I am performing a Suzuki or other palladium-catalyzed cross-coupling reaction to build the indazole scaffold or functionalize it, and the reaction is failing. What should I check?
A5: Palladium-catalyzed reactions are powerful but sensitive to a variety of factors. Failure is often due to catalyst deactivation or competing unproductive pathways.
-
Causality:
-
Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere is a primary cause of failure.[11]
-
Inappropriate Base/Ligand: The choice of base and ligand is crucial and substrate-dependent. A base that is too strong can cause side reactions, while one that is too weak will result in no reaction. The ligand must be appropriate to facilitate the catalytic cycle for your specific substrates.[11]
-
Protodeboronation (Suzuki): In Suzuki couplings, the boronic acid can be protonated and replaced by hydrogen, especially with heteroaryl boronic acids like those derived from thiophene. This reduces the amount of coupling partner available.[12]
-
Homocoupling: Your starting materials (e.g., aryl halide or boronic acid) can couple with themselves, forming dimers and consuming reagents.
-
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Rigorously degas all solvents and ensure your reaction vessel is properly flushed with an inert gas (Argon or Nitrogen).[11]
-
Screen Bases and Ligands: Systematically screen a panel of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos).[11]
-
Check Reagent Quality: Use fresh, high-purity catalysts and ligands. Boronic acids should be fresh or recrystallized to avoid using decomposed material.[10]
-
Analyze Side Products: Identify side products like dimers or protodeboronated starting materials to diagnose the problem. For protodeboronation, using a 2:1 or 3:1 mixture of dioxane and water and ensuring a thoroughly degassed system can help.[12][13]
-
Data Presentation
Table 1: Influence of Base and Solvent on Regioselectivity of Indazole N-Alkylation (Substrate: Methyl 1H-indazole-3-carboxylate; Reagent: n-pentyl bromide)
| Entry | Base (equiv.) | Solvent | Temp (°C) | N1:N2 Ratio | Combined Yield (%) | Reference |
| 1 | Cs₂CO₃ (1.1) | DMF | rt | 1.8 : 1 | 93 | [2][5] |
| 2 | K₂CO₃ (1.1) | DMF | rt | 1.4 : 1 | 95 | [2][5] |
| 3 | K₂CO₃ (1.1) | MeCN | rt | 1.9 : 1 | 89 | [2][5] |
| 4 | NaH (1.1) | DMF | 0 to rt | 95 : 5 | 87 | [2][5] |
| 5 | NaH (1.1) | THF | 0 to 50 | >99 : 1 | 91 | [2][3][4] |
| 6 | K-OtBu (1.1) | THF | rt | 94 : 6 | 30 | [1] |
Table 2: Effect of C7-Substituent on N-Alkylation Regioselectivity (Conditions: NaH (1.1 equiv), n-pentyl bromide (1.1 equiv), THF, rt to 50 °C)
| Entry | C7-Substituent | N1:N2 Ratio | Yield (%) | Reference |
| 1 | H | 1.3 : 1 | 85 | [2][3] |
| 2 | -NO₂ | 4 : 96 | 88 | [2][4] |
| 3 | -CO₂Me | <1 : >99 | 94 | [2][4] |
Experimental Protocols
Protocol 1: Highly Selective N1-Alkylation of 1H-Indazole
This protocol is optimized for achieving high selectivity for the N1 isomer, which is often the thermodynamically more stable product.[2][3][14]
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the substituted 1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes. The solution may become a slurry.
-
Electrophile Addition: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise via syringe.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature, then heat to 50 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective N2-Alkylation via Acid Catalysis
This protocol is designed for the selective synthesis of N2-alkylated indazoles using an alkyl 2,2,2-trichloroacetimidate as the alkylating agent.[9][15]
-
Preparation: To a clean, dry vial, add the 1H-indazole (1.0 equiv) and the alkyl 2,2,2-trichloroacetimidate (1.2 equiv).
-
Solvent Addition: Dissolve the solids in an anhydrous, non-coordinating solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Catalyst Addition: Cool the solution to 0 °C. Add trifluoromethanesulfonic acid (TfOH, 0.1-0.2 equiv) dropwise.
-
Reaction: Stir the mixture at room temperature and monitor by TLC or LC-MS. The reaction is often complete within a few hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous phase with DCM (3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the pure N2-alkylated product.
Protocol 3: Separation of N1 and N2 Isomers by Recrystallization
When a mixture of isomers is unavoidable, recrystallization can be an effective, scalable alternative to chromatography for purification. The choice of solvent is critical.[16][17]
-
Solvent Screening: In small vials, test the solubility of the crude isomer mixture in various solvents (e.g., ethanol, methanol, acetone, acetonitrile, THF) and mixed solvent systems with water at room temperature and upon heating. A good solvent system will fully dissolve the mixture when hot but show poor solubility for one isomer upon cooling.
-
Dissolution: In an appropriately sized flask, dissolve the crude mixture in the minimum amount of the chosen hot solvent or solvent system (e.g., methanol/water at a 3:1 to 2:5 volume ratio).[16]
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator.
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the more soluble isomer.
-
Analysis: Dry the crystals and analyze their purity by NMR or LC-MS. The filtrate can be concentrated and re-purified by chromatography if necessary to recover the other isomer.
Visualizations
Logical Relationships and Workflows
Caption: A logical workflow for troubleshooting side reactions in indazole synthesis.
Reaction Mechanisms and Side Reactions
Caption: Factors influencing N1 vs. N2 regioselectivity in indazole alkylation.
References
-
King, F. D., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1953. Available at: [Link]
-
Alam, M. M., & Keeting, S. T. (2021). Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]
-
King, F. D., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]
-
King, F. D., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ProQuest. Available at: [Link]
-
Sundberg, R. J. (1966). Cadogan–Sundberg indole synthesis. ResearchGate. Available at: [Link]
-
Reddy, T. S., et al. (2020). Oxidant-controlled divergent transformations of 3-aminoindazoles for the synthesis of pyrimido[1,2-b]-indazoles and aromatic nitrile-derived dithioacetals. Organic Chemistry Frontiers. Available at: [Link]
-
Keeting, S. T., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Wang, C., et al. (2018). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Chemical Communications. Available at: [Link]
-
Gribble, G. W. (2016). Studies on the mechanism of the Cadogan–Sundberg indole synthesis. ResearchGate. Available at: [Link]
-
Reddy, T. S., et al. (2020). Oxidant-Controlled Divergent Reactivity of 3-Aminoindazoles. ResearchGate. Available at: [Link]
-
Pathak, A., et al. (2021). Recent advances in 3‐aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. ResearchGate. Available at: [Link]
-
Maccioni, E., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]
-
Hajra, A., et al. (2022). Reactivity of 3‐aminoindazoles and our approach. ResearchGate. Available at: [Link]
-
Dong, L., et al. (2023). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Available at: [Link]
-
Clemens, J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. Available at: [Link]
-
Keeting, S. T., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Available at: [Link]
- Shimada, I., et al. (2011). Method for separating and purifying substituted indazole isomers. Google Patents.
-
Gribble, G. W. (2010). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. National Institutes of Health. Available at: [Link]
-
King, F. D., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. Available at: [Link]
-
Various Authors. (n.d.). Cadogan–Sundberg indole synthesis. Hellenica World. Available at: [Link]
-
Gribble, G. W. (2016). Cadogan–Sundberg Indole Synthesis. ResearchGate. Available at: [Link]
-
Clemens, J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. Available at: [Link]
-
King, F. D., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]
-
Kumar, A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. Available at: [Link]
-
Li, X., et al. (2020). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
-
Maccioni, E., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]
-
Smith, A. B., et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Institutes of Health. Available at: [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
-
Kiselyov, A. S., & Piatnitski, E. (2005). Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. National Institutes of Health. Available at: [Link]
-
Patel, D., et al. (2020). Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. IJCRT.org. Available at: [Link]
-
Cailly, T., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]
-
Li, Y., et al. (2018). DNA-Encoded Focused Indazole Library Synthesis by a Palladium-Mediated C-N(sp2) Cross-Coupling Reaction between DNA-linked (hetero)aryl halides and Aromatic Nitrogen Heterocycles. ResearchGate. Available at: [Link]
Sources
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
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- 13. researchgate.net [researchgate.net]
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- 15. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
4-methoxy-7-methyl-1H-indazole off-target effects mitigation
Technical Support Center: 4-methoxy-7-methyl-1H-indazole
A Researcher's Guide to Characterizing and Mitigating Off-Target Effects
Welcome to the technical support center for this compound and related novel small molecules. As a Senior Application Scientist, my goal is to provide you with the in-depth technical and strategic insights required to ensure the integrity and reproducibility of your research.
The 1H-indazole scaffold is a foundational structure in modern medicinal chemistry, renowned for its role in a multitude of targeted therapies, particularly protein kinase inhibitors.[1] Molecules like this compound represent promising candidates for investigating specific biological pathways. However, like any potent small molecule, its utility is defined by its selectivity. Uncharacterized interactions with unintended biomolecules—known as off-target effects—can lead to misleading data, cellular toxicity, or a lack of translatable results.[2][3]
This guide is structured to help you proactively address these challenges. We will move from foundational questions to deep, protocol-driven troubleshooting to ensure you can confidently distinguish on-target from off-target phenomena in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers have when working with a novel indazole-based compound.
Q1: What are off-target effects and why are they a major concern for a new compound like this compound?
A: Off-target effects are unintended interactions between a drug or chemical probe and cellular components other than its primary target.[2] For a novel compound built on a privileged scaffold like indazole—known to bind to the ATP pockets of kinases—the risk is that it may inhibit multiple kinases or other enzymes with similar binding sites.[1] These unintended interactions can confound experimental results, making it difficult to attribute an observed phenotype solely to the inhibition of your intended target.[4] Documenting and mitigating these effects is essential for generating reliable and publishable data.[4]
Q2: I'm observing a cellular phenotype, but I'm not sure if it's from my intended target. What is the first step?
A: The first and most critical step is to establish a clear dose-response relationship. Off-target effects are often observed at higher concentrations than on-target effects. Perform a dose-response curve in your primary cellular assay and correlate it with the biochemical IC50 (the concentration at which 50% of the target enzyme's activity is inhibited). A significant rightward shift in the cellular EC50 compared to the biochemical IC50 may suggest poor permeability, rapid metabolism, or that the phenotype is driven by a lower-affinity off-target.
Q3: What is a "chemical probe" and how does that concept apply here?
A: A chemical probe is a highly selective and potent small molecule used to study the function of a specific protein in cells and organisms. For this compound to be considered a reliable chemical probe, it's not enough for it to be potent against your target; it must also be demonstrated to be inactive against other related targets that could produce a similar phenotype.[4] This requires systematic testing, known as selectivity profiling.
Q4: What are the most common off-targets for indazole-based kinase inhibitors?
A: The most common off-targets are other kinases, due to the conserved nature of the ATP-binding pocket. A standard approach is to screen the compound against a broad panel of kinases (e.g., the DiscoverX KINOMEscan™ panel). Other potential off-targets can include non-kinase enzymes with ATP-binding sites or even G-protein coupled receptors (GPCRs). The choice of which off-targets to screen for can be guided by computational predictions based on structural similarity to other known inhibitors.[3][5]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides actionable, step-by-step guidance for specific experimental challenges.
Issue 1: Unexpected or Contradictory Cellular Phenotype
You've treated your cells with this compound to inhibit Target X, but you observe a phenotype that doesn't match the known biology of Target X.
This discrepancy is a classic hallmark of a potent off-target effect. The observed phenotype could be the result of inhibiting an unknown Target Y, or a combination of weak inhibition across multiple targets. The goal is to systematically isolate the on-target from the off-target pharmacology.
This workflow provides a logical progression from initial observation to confirmation of the molecular basis of the observed phenotype.
Caption: Workflow for investigating unexpected cellular phenotypes.
Protocol 1: Orthogonal Target Validation with a Structurally Unrelated Inhibitor
Objective: To determine if the observed biological effect is due to the modulation of the intended target by using a second, structurally different compound known to act on the same target.
Methodology:
-
Select an Orthogonal Tool: Identify a validated inhibitor for your target that does not share the 1H-indazole scaffold. For example, if your target is a kinase, choose an inhibitor from a different chemical class (e.g., a pyrimidine-based inhibitor).
-
Determine Equipotent Doses: Using a biochemical assay (e.g., an in vitro kinase assay), confirm the IC50 values for both this compound and your chosen orthogonal inhibitor against the purified target protein.
-
Parallel Cellular Assays:
-
Prepare two sets of cell cultures for your primary phenotype assay.
-
Treat one set with this compound across a range of concentrations (e.g., 0.1x, 1x, 10x, 100x of the biochemical IC50).
-
Treat the second set with the orthogonal inhibitor at the same multiples of its respective biochemical IC50.
-
Include appropriate vehicle controls (e.g., DMSO) for both treatments.
-
-
Analyze and Compare: Quantify the phenotype for both treatments. If both compounds produce the same phenotype at concentrations relative to their target IC50, it strongly supports that the effect is on-target. If the orthogonal inhibitor fails to reproduce the phenotype, it is strong evidence of an off-target effect from this compound.
Issue 2: High Background or Toxicity in Cellular Assays
At concentrations required to see an effect, you observe significant cell death or other non-specific effects that interfere with your assay readout.
This often occurs when the therapeutic window is narrow, meaning the concentration needed to inhibit the on-target is close to the concentration that causes off-target toxicity. This can be due to inhibition of essential kinases like CDK2 or kinases involved in cell survival pathways.[6]
Objective: To identify the unintended targets of this compound to understand potential sources of toxicity and to define its selectivity.
Methodology:
-
Primary Screening: Submit the compound to a commercial broad kinase screening panel (e.g., a panel of >400 human kinases). The service will provide data on the percent inhibition at a fixed concentration (e.g., 1 µM).
-
Identify Primary Hits: Analyze the screening data to identify any kinases that are inhibited by >70% at the screening concentration.
-
Secondary Validation (IC50 Determination): For each "hit" identified in the primary screen, perform a full 10-point dose-response curve to determine the precise IC50 value. This is crucial for understanding the potency of the off-target interaction.
-
Data Analysis and Selectivity Score: Consolidate the data into a table to directly compare the potency against the intended target versus the identified off-targets. A "Selectivity Score" can be calculated by dividing the off-target IC50 by the on-target IC50. A score >100 is generally considered good selectivity for a chemical probe.
The table below illustrates a hypothetical selectivity profile for our compound, "Indazole-Ex1" (representing this compound).
| Target | IC50 (nM) | Target Class | Selectivity Score (Off-Target IC50 / On-Target IC50) | Notes |
| Target Kinase A | 15 | Primary Target | - | Potent on-target activity |
| Kinase B | 350 | Off-Target (Same Family) | 23.3 | Moderate selectivity |
| Kinase C (CDK2) | 1,200 | Off-Target (Cell Cycle) | 80.0 | Potential for cell cycle effects |
| Kinase D | >10,000 | Off-Target | >667 | Highly selective against this kinase |
| Kinase E (VEGFR2) | 850 | Off-Target (Tyrosine Kinase) | 56.7 | Potential for anti-angiogenic effects |
Interpretation: This profile suggests that while Indazole-Ex1 is potent against its primary target, it has moderate activity against several other kinases. The 23-fold selectivity against Kinase B means that at a concentration of 350 nM, both Target A and Kinase B will be substantially inhibited, potentially confounding results. This data is critical for designing experiments at concentrations that maximize on-target effects while minimizing off-target engagement.
References
- Benchchem. (n.d.). Technical Support Center: Overcoming Off-Target Effects of Small Molecule Inhibitors.
- Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?
- The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
- Kovacs, T., et al. (n.d.). Mitigating off-target effects of small RNAs: conventional approaches, network theory and artificial intelligence. PubMed.
- Martin, E. J., et al. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
- Alkorta, I., et al. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
- Alkorta, I., et al. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central.
- Singh, S., et al. (n.d.).
- BLD Pharm. (n.d.). 1082041-64-2|this compound.
- Alkorta, I., et al. (2022, May 6). Study of the Addition Mechanism of 1 H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed.
- Alkorta, I., et al. (2022, April 11). (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
- Busby, J., et al. (2021, March 1). Identification of Potent Reverse Indazole Inhibitors for HPK1. PMC - NIH.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. icr.ac.uk [icr.ac.uk]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Indazole Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for indazole compound development. This guide is designed to provide you, our fellow researchers, with actionable insights and troubleshooting strategies to overcome one of the most significant hurdles in the development of indazole-based therapeutics: poor bioavailability. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors and other therapeutic agents.[1][2] However, their often rigid, planar, and lipophilic nature frequently leads to challenges in solubility and permeability, which are critical determinants of oral bioavailability.
This resource is structured to address common issues encountered in the lab, moving from foundational concepts to specific, hands-on experimental guidance.
Section 1: Foundational Concepts: Why is Bioavailability a Challenge for Indazoles?
Understanding the root cause of a problem is the first step to solving it. For many indazole derivatives, low bioavailability is not a single issue but a combination of physicochemical and metabolic factors.
-
Poor Aqueous Solubility: The fused aromatic ring system of indazole contributes to its hydrophobicity. Many indazole-containing Active Pharmaceutical Ingredients (APIs) are crystalline solids with high lattice energy, making it difficult for them to dissolve in the aqueous environment of the gastrointestinal (GI) tract. This is a classic challenge for compounds falling into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) and Class IV (low solubility, low permeability).[3][4]
-
Metabolic Instability: The indazole ring and its substituents can be susceptible to extensive first-pass metabolism in the gut wall and liver, primarily by Cytochrome P450 (CYP) enzymes. This metabolic degradation reduces the amount of active drug that reaches systemic circulation.
-
Efflux Transporter Substrates: Some indazole derivatives may be recognized by efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium. These transporters actively pump the drug back into the GI lumen, limiting its net absorption.
Section 2: Troubleshooting Guide: A Problem-and-Solution Approach
This section is formatted to address specific experimental observations and provide a logical cascade of troubleshooting steps.
Problem 1: My indazole compound exhibits extremely low solubility (<10 µg/mL) in aqueous buffers (pH 1.2, 6.8).
This is a primary indicator that dissolution will be the rate-limiting step for absorption.
Causality: The compound's high crystallinity and/or lipophilicity prevents it from readily dissolving. Without sufficient dissolved concentration in the GI tract, there is no driving force for absorption across the intestinal wall.
Troubleshooting Workflow:
-
Confirm Solid-State Properties: Is your compound in the most stable, lowest-energy polymorphic form? Metastable polymorphs often exhibit higher transient solubility.[5]
-
Action: Characterize the solid form using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Attempt to generate other forms through different crystallization techniques.
-
-
Evaluate pH-Dependent Solubility:
-
Action: Perform a detailed solubility assessment across a physiological pH range (e.g., pH 1.2, 4.5, 6.8, 7.4). If the molecule has ionizable groups, salt formation could be a viable strategy to dramatically increase solubility.[6]
-
-
Initiate Formulation-Based Solutions: For neutral or non-ionizable compounds, formulation strategies are critical.
-
Action A (Amorphous Solid Dispersions): Create an amorphous solid dispersion (ASD). By dispersing the drug in a polymer matrix, you eliminate the crystalline lattice energy, often leading to a state of supersaturation upon dissolution.[5][7]
-
Initial Screening: Use a solvent-evaporation method in a 96-well plate to screen various polymers (e.g., PVP, HPMC-AS, Soluplus®) at different drug loadings (10%, 25%, 50%). Assess the resulting solids by PXRD to confirm amorphicity and then test their dissolution profiles.
-
-
Action B (Lipid-Based Formulations): For highly lipophilic compounds, lipid-based formulations can be highly effective. These systems can enhance solubility and may even leverage lymphatic uptake to bypass first-pass metabolism.[6][7]
-
Caption: Decision workflow for addressing poor aqueous solubility.
Problem 2: My compound has good solubility after formulation, but in vivo exposure (AUC) remains low.
This suggests that factors beyond dissolution are limiting bioavailability. The primary suspects are high first-pass metabolism or transporter-mediated efflux.
Causality: Even if the drug dissolves, it may be rapidly metabolized by enzymes in the intestinal wall or liver, or pumped out of intestinal cells by efflux transporters before it can reach systemic circulation.
Troubleshooting Workflow:
-
Assess Metabolic Stability:
-
Action: Conduct an in vitro metabolic stability assay using liver microsomes (human, rat, mouse). This experiment will determine the intrinsic clearance (Clint) of the compound. A high Clint value suggests the compound is rapidly metabolized.
-
Interpretation: If the half-life (t½) in the microsomal assay is short (< 30 minutes), high first-pass metabolism is a likely cause of the low in vivo exposure.
-
-
Evaluate Permeability and Efflux:
-
Action: Perform a Caco-2 permeability assay. This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express key transporters, mimicking the intestinal barrier.
-
Interpretation: The assay provides two key values:
-
Apparent Permeability (Papp A-to-B): Measures transport from the apical (gut) side to the basolateral (blood) side.
-
Efflux Ratio (ER): The ratio of Papp (B-to-A) to Papp (A-to-B). An ER > 2 is a strong indication that the compound is a substrate for an efflux transporter like P-gp.
-
-
-
Synthesize Solutions Based on Findings:
-
If High Metabolism is the Issue:
-
Medicinal Chemistry: Can you modify the molecular structure to block the site of metabolism (metabolic "soft spot") without losing potency? This is often the most effective long-term solution.
-
Formulation: Co-formulating with a CYP enzyme inhibitor (e.g., piperine, a component of black pepper) can be explored in preclinical models to prove the concept, though this is less common for clinical development.
-
-
If Efflux is the Issue:
-
Medicinal Chemistry: Modify the structure to reduce its recognition by the transporter.
-
Formulation: Some excipients used in lipid-based formulations (e.g., Kolliphor® EL, Vitamin E TPGS) are known to inhibit P-gp.[10][11] Reformulating your compound into a SEDDS with these excipients could simultaneously address solubility and efflux.
-
-
Table 1: Interpreting Caco-2 Permeability Assay Data
| Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio | Interpretation | Likely Bioavailability Limiting Factor | Next Steps |
| > 10 | < 2 | High Permeability, No Efflux | Not permeability-related | Investigate metabolism/solubility |
| < 2 | < 2 | Low Permeability, No Efflux | Poor passive diffusion | MedChem to improve physicochemical properties |
| > 5 | > 2 | Good Permeability, Active Efflux | P-gp/BCRP Efflux | MedChem to evade transporter; Formulate with efflux inhibitors |
| < 2 | > 2 | Low Permeability, Active Efflux | Combination of poor diffusion and efflux | Major challenge; requires significant MedChem/Formulation effort |
Section 3: Key Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay (Screening Level)
Objective: To determine the in vitro metabolic half-life of an indazole compound.
Materials:
-
Pooled Liver Microsomes (Human, Rat)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Test Compound Stock (10 mM in DMSO)
-
Positive Control (e.g., Verapamil, a high-clearance compound)
-
Acetonitrile with 0.1% formic acid and internal standard (for LC-MS/MS analysis)
Methodology:
-
Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing buffer, the NADPH regenerating system, and liver microsomes (final concentration ~0.5 mg/mL).
-
Initiate Reaction: Pre-warm the master mix at 37°C for 5 minutes. Add the test compound to a final concentration of 1 µM. Vortex gently.
-
Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
Quench Reaction: Immediately add the aliquot to a tube or well containing a 2-3 fold excess of ice-cold acetonitrile with the internal standard. This stops the enzymatic reaction and precipitates the proteins.
-
Sample Processing: Vortex the quenched samples, then centrifuge at high speed for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS. Quantify the peak area ratio of the parent compound to the internal standard at each time point.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) can be used to calculate the half-life (t½ = 0.693 / k).
Section 4: Frequently Asked Questions (FAQs)
-
Q1: I've formed an amorphous solid dispersion, but it crystallizes during storage. What can I do?
-
A1: This indicates physical instability. The polymer may not be the optimal choice for your drug, or the drug loading is too high. Try screening polymers with a higher glass transition temperature (Tg) or those that have specific interactions (e.g., hydrogen bonding) with your compound. Reducing the drug loading can also improve stability.
-
-
Q2: Can particle size reduction, like micronization, solve my bioavailability problem?
-
A2: For dissolution rate-limited (BCS Class IIa) compounds, reducing particle size to the micron level can significantly improve bioavailability by increasing the surface area.[3][4][9] However, for compounds with very low intrinsic solubility (BCS Class IIb), simply increasing the surface area may not be sufficient to achieve an adequate therapeutic concentration. In these cases, solubility-enhancing formulations like ASDs or lipid systems are often required.[4]
-
-
Q3: Are there any specific excipients I should avoid when working with indazoles?
-
A3: While compound-specific, be mindful of excipients that could interact with your API.[10] For example, if your indazole derivative has a basic nitrogen, using an acidic polymer could lead to salt formation and unpredictable performance. Always perform compatibility studies (e.g., storing binary mixtures of drug and excipient under stress conditions and checking for degradation) before committing to a formulation.[11]
-
-
Q4: My compound is a "brick dust" - low solubility and low permeability (BCS Class IV). What is the best approach?
-
A4: BCS Class IV compounds are the most challenging.[4] A multi-pronged approach is necessary. First, advanced formulation strategies like nanosuspensions or lipid-based systems are essential to maximize the dissolved concentration in the gut.[6][8] Second, these formulations can be combined with permeation enhancers, though this must be done carefully to avoid damaging the intestinal wall. Often, the most successful path for BCS IV compounds involves returning to medicinal chemistry to improve the fundamental physicochemical properties of the molecule.
-
References
-
Title: Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications Source: MDPI URL: [Link]
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Title: Impact of excipient interactions on drug bioavailability from solid dosage forms Source: PubMed URL: [Link]
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Title: Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems Source: PMC - NIH URL: [Link]
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Title: What are the methods used for enhancement of bioavailability? Source: Patsnap Synapse URL: [Link]
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Title: Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability Source: JOCPR URL: [Link]
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Title: Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs Source: Hilaris Publisher URL: [Link]
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Title: Innovative Formulation Strategies to Improve Bioavailability Source: UPM Pharmaceuticals URL: [Link]
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Title: Innovative Formulation Strategies for Poorly Soluble Drugs Source: World Pharma Today URL: [Link]
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Title: Methods of enhancing bioavailability of drugs Source: Slideshare URL: [Link]
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Title: The importance of excipients in drugs Source: Open Access Journals URL: [Link]
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Title: The central role of excipients in drug formulation Source: European Pharmaceutical Review URL: [Link]
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Title: Strategies for the formulation development of poorly soluble drugs via oral route Source: Wiley Online Library URL: [Link]
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Title: Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics Source: PMC - PubMed Central URL: [Link]
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Title: Bioavailability - can we improve it? Source: Sygnature Discovery URL: [Link]
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Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: PMC - PubMed Central URL: [Link]
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Title: New Indazole–1,2,3–Triazoles as Potent Antimicrobial Agents: Design, Synthesis, Molecular modeling and In silico ADME profiles Source: ResearchGate URL: [Link]
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Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: MDPI URL: [Link]
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Title: Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity Source: ACS Publications URL: [Link]
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Title: Synthesis, in vitro cytotoxicity, molecular docking and ADME study of some indolin-2-one linked 1,2,3-triazole derivatives Source: PubMed URL: [Link]
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Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: NIH URL: [Link]
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Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: MDPI URL: [Link]
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Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer Source: PMC - NIH URL: [Link]
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Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer Source: RSC Publishing URL: [Link]
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Validation & Comparative
Comparative Guide to the Mechanistic Profile of 4-methoxy-7-methyl-1H-indazole and Structurally Related Kinase Inhibitors
Introduction: The Indazole Scaffold as a Privileged Motif in Kinase Inhibition
For researchers, scientists, and drug development professionals, the indazole nucleus represents a cornerstone in modern medicinal chemistry. This bicyclic heteroaromatic system is recognized as a "privileged scaffold" due to its ability to form key interactions with a multitude of biological targets, most notably protein kinases.[1][2] Several clinically successful anti-cancer agents, including Axitinib and Pazopanib, feature an indazole core, underscoring its importance in the design of targeted therapies.[3][4] These molecules typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase to block downstream signaling pathways that are often dysregulated in cancer.[5]
This guide provides a comparative analysis of the potential mechanism of action of 4-methoxy-7-methyl-1H-indazole , a compound for which specific mechanistic studies are not yet publicly available. By examining its structural features in the context of well-characterized indazole-based kinase inhibitors, we can hypothesize its likely biological targets and outline the experimental framework required to validate this hypothesis. We will compare its potential profile to that of the FDA-approved drugs Axitinib and Pazopanib , which also contain an indazole core, and Sorafenib , a multi-kinase inhibitor with a different core structure but overlapping target profile.
Hypothesized Mechanism of Action for this compound
Based on extensive structure-activity relationship (SAR) studies of indazole derivatives, the primary hypothesized mechanism of action for this compound is the inhibition of protein kinases, particularly those involved in angiogenesis, such as the Vascular Endothelial Growth Factor Receptors (VEGFRs).[6][7]
The rationale for this hypothesis is based on the following:
-
The Indazole Core : Acts as a bioisostere for the adenine ring of ATP, enabling it to bind to the hinge region of the kinase ATP-binding pocket.
-
The 7-methyl group : This substitution can enhance potency and selectivity by occupying a specific hydrophobic pocket within the target kinase.[5]
-
The 4-methoxy group : Substitutions at this position have been shown to influence the potency of indazole derivatives as kinase inhibitors.[4]
Therefore, it is plausible that this compound functions as an inhibitor of VEGFR and potentially other related tyrosine kinases. The subsequent sections of this guide will detail the experimental protocols necessary to test this hypothesis and will compare its potential activity profile with established drugs.
Comparative Analysis of Kinase Inhibitory Profiles
To contextualize the potential efficacy and selectivity of this compound, we compare it to three established multi-kinase inhibitors. Axitinib and Pazopanib are chosen for their structural similarity (indazole core) and their potent anti-angiogenic activity through VEGFR inhibition. Sorafenib is included as a non-indazole comparator that also targets VEGFR.
| Kinase Target | This compound (Hypothetical) | Axitinib (Indazole) | Pazopanib (Indazole) | Sorafenib (Non-Indazole) |
| VEGFR1 | To be determined | IC50: 0.1 nM [8][9] | IC50: 10 nM [10] | IC50: 26 nM[11] |
| VEGFR2 | To be determined | IC50: 0.2 nM [8] | IC50: 30 nM [10] | IC50: 90 nM [12] |
| VEGFR3 | To be determined | IC50: 0.1-0.3 nM [8] | IC50: 47 nM [10] | IC50: 20 nM [12] |
| PDGFRβ | To be determined | IC50: 1.6 nM[8][9] | IC50: 84 nM[10] | IC50: 57 nM[12] |
| c-Kit | To be determined | IC50: 1.7 nM[9] | IC50: 74 nM[10] | IC50: 68 nM[12] |
| B-Raf | To be determined | - | - | IC50: 22 nM [13] |
| Raf-1 | To be determined | - | - | IC50: 6 nM [13] |
As the table illustrates, Axitinib is a highly potent and selective inhibitor of the VEGFR family. Pazopanib also targets VEGFRs, albeit with lower potency than Axitinib, and has additional activity against other kinases like PDGFR and c-Kit.[10][14] Sorafenib has a broader kinase inhibition profile, potently targeting the Raf kinases in addition to the VEGFR and PDGFR families.[11][12] The experimental protocols outlined below would be necessary to determine where this compound fits within this landscape.
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action of a potential kinase inhibitor like this compound, a series of experiments are typically performed. The following diagrams illustrate the targeted signaling pathway and the general workflow for these assays.
Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.
Caption: Experimental workflow for characterizing a kinase inhibitor.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the key experiments required to elucidate the mechanism of action of this compound as a putative kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (VEGFR-2)
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of recombinant VEGFR-2.
Principle: The assay quantifies the transfer of a phosphate group from ATP to a peptide substrate by the VEGFR-2 enzyme. The inhibitory effect is determined by measuring the reduction in substrate phosphorylation. A luminescence-based method, such as the Kinase-Glo® assay, which measures ATP consumption, is commonly used.[15][16]
Materials:
-
Recombinant human VEGFR-2 (GST-tagged)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
This compound (test compound)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in Kinase Assay Buffer to create a range of test concentrations (e.g., 0.1 nM to 10 µM).
-
Reaction Setup: In a 96-well plate, add the following to each well for a 25 µL final reaction volume:
-
5 µL of Kinase Assay Buffer
-
5 µL of test compound dilution (or DMSO vehicle for control)
-
10 µL of a mixture of VEGFR-2 enzyme and substrate in Kinase Assay Buffer
-
-
Initiation: Start the reaction by adding 5 µL of ATP solution to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Add 25 µL of Kinase-Glo® reagent to each well. Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular VEGFR-2 Phosphorylation Assay
This assay determines if the test compound can inhibit the autophosphorylation of VEGFR-2 in a cellular context.
Principle: Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2, are treated with the test compound and then stimulated with VEGF. The level of phosphorylated VEGFR-2 is then quantified, typically by Western blot or ELISA.[17][18][19]
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Serum-free medium
-
Recombinant human VEGF
-
This compound (test compound)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, HRP-conjugated secondary antibody
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Culture HUVECs in 6-well plates until they reach 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-16 hours.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound (or DMSO vehicle) for 2 hours.
-
VEGF Stimulation: Stimulate the cells with 50 ng/mL of VEGF for 10 minutes at 37°C.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-VEGFR-2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-VEGFR-2 and normalize to the total VEGFR-2 signal. Determine the concentration-dependent inhibition of VEGFR-2 phosphorylation.
Protocol 3: Cell Viability and Proliferation (MTT) Assay
This assay assesses the functional consequence of kinase inhibition by measuring the impact of the test compound on the proliferation and viability of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized, and the absorbance is measured.[20][21]
Materials:
-
Cancer cell line (e.g., a line known to be dependent on VEGFR signaling, such as a renal cell carcinoma line)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
This compound (test compound)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[22]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value.
Conclusion
While the specific mechanism of action for this compound remains to be experimentally determined, its structural similarity to known kinase inhibitors strongly suggests a role in targeting protein kinases, particularly those involved in angiogenesis like VEGFRs. The comparative data presented for Axitinib, Pazopanib, and Sorafenib provide a framework for understanding the potential potency and selectivity of this compound. The detailed experimental protocols outlined in this guide offer a clear and robust pathway for researchers to elucidate its precise mechanism of action, thereby contributing valuable knowledge to the field of drug discovery and development.
References
-
Oncology Central. (2015). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. [Link]
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ResearchGate. (n.d.). Structure of some indazole-based derivatives (IX and X) as VEGFR-2 inhibitors. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
- Houghton, P. J., et al. (2007). Initial Testing (Stage 1) of the Multi-targeted Kinase Inhibitor Sorafenib by the Pediatric Preclinical Testing Program.
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
AdooQ BioScience. (2023). Pazopanib is a Kinase Inhibitor for Tumor and Angiogenesis Research. [Link]
-
ResearchGate. (n.d.). Axitinib inhibits a panel of cKIT mutants in vitro. [Link]
-
ResearchGate. (n.d.). Structures and activities of indazole derivatives 9 u–z. [Link]
- Sonpavde, G., et al. (2017). Axitinib in the treatment of renal cell carcinoma: design, development, and place in therapy. Drug Design, Development and Therapy, 11, 2847–2858.
-
ResearchGate. (n.d.). Design of indazole derivatives 20-21 as VEGFR inhibitors. [Link]
-
ASCO Publications. (2005). Detection of vascular endothelial growth factor receptor 2 (VEGFR2) homodimers, phosphorylation and downstream pathway activation in endothelial cells using eTag Assay System. [Link]
-
Reaction Biology. (n.d.). In Vitro Phosphorylation Assay Services. [Link]
-
MDPI. (2022). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. [Link]
-
PubMed. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. [Link]
-
PubMed Central. (2021). Identification of Potent Reverse Indazole Inhibitors for HPK1. [Link]
-
PubMed. (n.d.). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. [Link]
-
PubMed Central. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. [Link]
-
Reaction Biology. (n.d.). VEGF-R2 Cellular Phosphorylation Assay Service. [Link]
-
PubMed. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). pazopanib. [Link]
-
PubMed Central. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]
-
ResearchGate. (n.d.). In vitro VEGFR-2 inhibitory assay. [Link]
-
PubMed Central. (n.d.). Initial Testing of the Multitargeted Kinase Inhibitor Pazopanib by the Pediatric Preclinical Testing Program. [Link]
-
PubMed. (n.d.). Initial testing of the multitargeted kinase inhibitor pazopanib by the Pediatric Preclinical Testing Program. [Link]
-
PubMed. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 4-Methoxy-7-Methyl-1H-Indazole Analogs: A Privileged Scaffold for Kinase Inhibition
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 4-methoxy-7-methyl-1H-indazole analogs. While this specific scaffold remains relatively underexplored in publicly available literature, its structural motifs are present in numerous potent and selective kinase inhibitors. This document synthesizes findings from related indazole derivatives to project the SAR landscape for this promising class of compounds, offering a framework for the rational design of novel therapeutics. We will delve into the causality behind experimental design, provide validated protocols, and visualize key concepts to empower your drug discovery endeavors.
The indazole core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to form key interactions with a multitude of biological targets.[1] The strategic placement of a methoxy group at the 4-position and a methyl group at the 7-position is anticipated to confer advantageous physicochemical and pharmacokinetic properties, making this a scaffold of significant interest for further development.
The this compound Scaffold: A Favorable Core for Kinase Inhibition
The indazole nucleus is a bioisostere of indole and is a common feature in many approved kinase inhibitors. The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions within the ATP-binding pocket of kinases.
Based on SAR studies of related indazole series, the 4-methoxy and 7-methyl substitutions on the indazole ring are predicted to be favorable for kinase inhibitory activity. For instance, in a series of indazole arylsulfonamides developed as CCR4 antagonists, it was observed that methoxy-containing groups at the C4 position were among the most potent.[2] Furthermore, only small substituents were well-tolerated at the C7 position, suggesting that a methyl group would be a suitable choice.[2] These substitutions can influence the electronic properties and conformation of the indazole ring, potentially enhancing binding affinity and selectivity for the target kinase.
Hypothesized Structure-Activity Relationship
Due to the limited publicly available SAR data for a series of this compound analogs, we present a hypothetical SAR table based on common modifications to the indazole scaffold in kinase inhibitor design. This table illustrates the expected impact of various substituents at the C3 position, a common point of diversification for this scaffold. The target for this hypothetical series is a representative tyrosine kinase.
| Compound ID | R (Substitution at C3) | Hypothetical Kinase IC50 (nM) | Rationale for Activity |
| 1 | -H | >1000 | Unsubstituted indazole lacks a key interaction moiety. |
| 2 | Phenyl | 500 | Introduction of an aryl group can provide beneficial hydrophobic interactions. |
| 3 | 4-Fluorophenyl | 250 | Electron-withdrawing fluorine can enhance binding and improve metabolic stability. |
| 4 | 3-Aminophenyl | 100 | The amino group can form an additional hydrogen bond with the kinase hinge region. |
| 5 | 3-Acetamidophenyl | 50 | The acetamido group can act as both a hydrogen bond donor and acceptor, optimizing interactions. |
| 6 | Pyridin-3-yl | 80 | The nitrogen in the pyridine ring can act as a hydrogen bond acceptor and improve solubility. |
| 7 | 1-Methyl-1H-pyrazol-4-yl | 30 | The pyrazole ring can form multiple hydrogen bonds and provide favorable vector for substitution. |
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of this compound analogs. These are generalized methods and may require optimization for specific target compounds and assays.
Synthesis of the this compound Core
A common route to substituted indazoles involves the cyclization of an appropriately substituted o-toluidine derivative.
Workflow for the Synthesis of this compound
Caption: General synthetic workflow for the this compound scaffold.
Step-by-Step Protocol:
-
Hydrazine Substitution: React 2-fluoro-3-methyl-6-nitroanisole with hydrazine hydrate in a suitable solvent (e.g., ethanol) under reflux. The hydrazine will displace the fluorine atom via nucleophilic aromatic substitution.
-
Reduction and Cyclization: The resulting hydrazine derivative is then subjected to reductive cyclization. This can be achieved using various methods, such as iron powder in acetic acid or catalytic hydrogenation (H2, Pd/C). The nitro group is reduced to an amine, which spontaneously cyclizes to form the indazole ring.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the this compound core.
Biochemical Kinase Assay
To evaluate the inhibitory activity of the synthesized analogs, a biochemical kinase assay is performed. This example describes a generic assay for a tyrosine kinase.
Workflow for a Biochemical Kinase Assay
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
Step-by-Step Protocol:
-
Assay Setup: In a 96-well plate, add the kinase enzyme and its specific peptide substrate to a buffer solution.
-
Compound Addition: Add the synthesized this compound analogs at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of adenosine triphosphate (ATP).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Signal Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by using a luminescence-based assay that measures the amount of ATP remaining.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve.
Potential Signaling Pathway: JAK-STAT Pathway
Given that many indazole derivatives are potent inhibitors of Janus kinases (JAKs), the JAK-STAT signaling pathway is a plausible target for this compound analogs.[3] The JAK-STAT pathway is a critical signaling cascade that regulates numerous cellular processes, including inflammation, immunity, and cell growth. Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancer.
Simplified JAK-STAT Signaling Pathway
Caption: Inhibition of the JAK-STAT signaling pathway by a this compound analog.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While comprehensive SAR data for this specific analog series is not yet widely available, insights from related indazole-based compounds suggest that this scaffold possesses favorable characteristics for potent and selective kinase inhibition. The methodologies and conceptual frameworks provided in this guide are intended to facilitate the exploration of this exciting area of medicinal chemistry. Further synthesis and biological evaluation of a diverse library of analogs are warranted to fully elucidate the SAR and therapeutic potential of this compound class.
References
-
Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(28), 17188-17201. Available from: [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules, 28(9), 3899. Available from: [Link]
-
The Anticancer Activity of Indazole Compounds: A Mini Review. (2021). Current Topics in Medicinal Chemistry, 21(5), 363-376. Available from: [Link]
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2021). The Journal of Organic Chemistry, 86(17), 11849-11861. Available from: [Link]
-
Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2013). Journal of Medicinal Chemistry, 56(17), 6897-6910. Available from: [Link]
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The Anticancer Activity of Indazole Compounds: A Mini Review. (2021). Current Topics in Medicinal Chemistry, 21(5), 363-376. Available from: [Link]
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JAK INHIBITOR COMPOUND AND USE THEREOF. (2020). European Patent Office. EP 4071145 A1. Available from: [Link]
Sources
The Indazole Scaffold: A Privileged Structure in Kinase Inhibition - A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, play a pivotal role in cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer. This has made them one of the most important classes of drug targets.[1] The indazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of several approved and clinical-stage kinase inhibitors.[1]
This guide provides a comparative analysis of the indazole scaffold in the context of kinase inhibition. While direct experimental data for the specific compound 4-methoxy-7-methyl-1H-indazole is not extensively available in the public domain, we will explore its potential by comparing well-established indazole-based inhibitors, Pazopanib and Axitinib , with other prominent multi-targeted tyrosine kinase inhibitors, Sunitinib and Sorafenib . We will delve into their mechanisms of action, target profiles, and the underlying principles of kinase inhibition assays, providing a framework for understanding the potential role of substitutions on the indazole ring.
The Kinase Inhibition Landscape: A Tale of Two Scaffolds
At the heart of this comparison are two distinct chemical scaffolds: the indazole ring, present in Pazopanib and Axitinib, and the pyrrole/furan rings found in Sunitinib and Sorafenib. While all four are multi-targeted tyrosine kinase inhibitors primarily impacting angiogenesis, their nuanced differences in target affinity and chemical properties can lead to varied clinical outcomes and side-effect profiles.
Indazole-Based Inhibitors: Pazopanib and Axitinib
The indazole core has proven to be a versatile foundation for designing potent kinase inhibitors.[1] Pazopanib and Axitinib are prime examples of its success.
-
Pazopanib , marketed as Votrient, is a potent inhibitor of vascular endothelial growth factor receptors (VEGFR-1, -2, -3), platelet-derived growth factor receptors (PDGFR-α and -β), and c-Kit.[2][3] Its mechanism of action is primarily anti-angiogenic, cutting off the blood supply that tumors need to grow.[2] It is approved for the treatment of renal cell carcinoma (RCC) and soft tissue sarcoma.[3]
-
Axitinib , sold under the brand name Inlyta, is a highly potent and selective inhibitor of VEGFR-1, -2, and -3.[4][5] Its high selectivity is a key feature, potentially leading to a more favorable side-effect profile compared to less selective inhibitors.[6] Axitinib is also approved for the treatment of advanced RCC.[7]
Non-Indazole Comparators: Sunitinib and Sorafenib
To provide a broader context, we will compare the indazole-based drugs to two other widely used multi-targeted tyrosine kinase inhibitors.
-
Sunitinib (Sutent) is an oral multi-kinase inhibitor that targets VEGFRs, PDGFRs, c-Kit, and other kinases.[8] Its broad-spectrum activity contributes to its anti-tumor and anti-angiogenic effects.[9]
-
Sorafenib (Nexavar) inhibits VEGFR, PDGFR, and RAF kinases, the latter being a key component of the MAPK signaling pathway involved in cell proliferation.[10][11] This dual mechanism of action targets both angiogenesis and tumor cell proliferation directly.[10]
Comparative Analysis of Kinase Inhibitor Performance
The efficacy of a kinase inhibitor is determined by its potency (how much of the drug is needed to inhibit the target) and selectivity (how specifically it binds to the intended target versus off-targets). These parameters are typically quantified by the half-maximal inhibitory concentration (IC50).
| Kinase Inhibitor | Primary Targets | Key Indications |
| Pazopanib | VEGFR-1, -2, -3, PDGFR-α/β, c-Kit[2][3] | Advanced Renal Cell Carcinoma, Soft Tissue Sarcoma[3] |
| Axitinib | VEGFR-1, -2, -3[4][5] | Advanced Renal Cell Carcinoma[7] |
| Sunitinib | VEGFRs, PDGFRs, c-Kit, FLT3, RET[8][9] | Renal Cell Carcinoma, Imatinib-resistant GIST[9] |
| Sorafenib | VEGFRs, PDGFRs, RAF kinases, c-Kit, FLT3[10][11] | Hepatocellular Carcinoma, Advanced Renal Cell Carcinoma[11] |
Clinical trials have provided head-to-head comparisons of these agents. For instance, the COMPARZ trial demonstrated that pazopanib was non-inferior to sunitinib in terms of progression-free survival in patients with metastatic renal-cell carcinoma, but with a different safety and quality-of-life profile.[12][13] Similarly, the AXIS trial compared axitinib with sorafenib as a second-line treatment for advanced RCC, showing a longer progression-free survival for axitinib.[14][15]
The Potential Role of this compound
While specific data for this compound is scarce, we can infer its potential properties based on established structure-activity relationships (SAR) of indazole-based inhibitors.
-
The Indazole Core: The bicyclic structure of indazole provides a rigid scaffold that can be readily functionalized to achieve specific interactions within the ATP-binding pocket of kinases.[16]
-
The Methoxy Group (-OCH3): The introduction of a methoxy group can influence a molecule's properties in several ways. It can act as a hydrogen bond acceptor and its electron-donating nature can modulate the electronic properties of the indazole ring. Depending on its position, a methoxy group can enhance binding affinity and selectivity.[16]
-
The Methyl Group (-CH3): The addition of a methyl group can have a profound and sometimes unpredictable effect on a drug's potency and selectivity, an effect often referred to as the "magic methyl".[17][18] A methyl group can improve binding by filling a hydrophobic pocket within the kinase active site and can also favorably alter the molecule's conformation for binding.[18] The position of the methyl group is critical, as a misplaced group can lead to steric hindrance and a loss of activity.[19]
Based on these principles, the 4-methoxy and 7-methyl substitutions on the 1H-indazole ring could potentially confer high potency and selectivity for specific kinases. The precise kinase targets would depend on the overall shape and electronic properties of the molecule, which would need to be determined experimentally.
Experimental Protocols for Kinase Inhibitor Comparison
To empirically compare kinase inhibitors, a series of well-defined experiments are necessary. Below are detailed protocols for two fundamental assays.
In Vitro Kinase Assay: IC50 Determination
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. A common method is a luminescence-based assay that measures ADP production, a direct product of the kinase reaction.[20][21]
Workflow for IC50 Determination
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- 8. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sunitinib - Wikipedia [en.wikipedia.org]
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- 11. Sorafenib - Wikipedia [en.wikipedia.org]
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- 13. Pazopanib vs Sunitinib in Metastatic Renal Cell Carcinoma: How Do We Choose? - The ASCO Post [ascopost.com]
- 14. onclive.com [onclive.com]
- 15. Axitinib versus sorafenib as second-line treatment for advanced renal cell carcinoma: overall survival analysis and updated results from a randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Methyl Effects on Protein–Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Kinase Selectivity Profile of Axitinib
For researchers, scientists, and drug development professionals, understanding the nuanced selectivity of a kinase inhibitor is paramount to predicting its therapeutic efficacy and potential off-target liabilities. This guide provides an in-depth comparative analysis of the kinase selectivity profile of Axitinib, an indazole-derived multi-kinase inhibitor, benchmarked against other clinically relevant anti-angiogenic agents: Sunitinib, Pazopanib, Sorafenib, and Regorafenib.
Introduction to Axitinib and the Significance of Kinase Selectivity
Axitinib is a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, which are key mediators of angiogenesis.[1] By targeting these receptors, Axitinib effectively curtails tumor neovascularization, growth, and metastasis. While highly potent against its intended targets, the broader kinome-wide interaction profile of Axitinib dictates its complete pharmacological footprint, including both its therapeutic advantages and potential for adverse effects. A comprehensive evaluation of its selectivity is therefore crucial for its rational application in research and clinical settings.
This guide delves into the biochemical and cellular selectivity of Axitinib, offering a comparative perspective against other multi-kinase inhibitors that share overlapping therapeutic indications. This analysis is grounded in publicly available experimental data from large-scale kinase profiling assays and cellular functional assays.
Biochemical Selectivity Profiling: A Kinome-Wide View
Biochemical assays that measure the direct interaction between an inhibitor and a large panel of purified kinases provide a global view of selectivity. The KINOMEscan™ platform, a widely used competition binding assay, is a powerful tool for this purpose. It measures the dissociation constant (Kd) of an inhibitor for hundreds of kinases, offering a quantitative measure of binding affinity.
The following table summarizes the biochemical selectivity of Axitinib and its comparators against their primary VEGFR targets and a selection of notable off-targets. Lower Kd values indicate stronger binding affinity.
Table 1: Comparative Biochemical Selectivity of Axitinib and Other Kinase Inhibitors (KINOMEscan Data)
| Kinase Target | Axitinib (Kd, nM) | Sunitinib (Kd, nM) | Pazopanib (Kd, nM) | Sorafenib (Kd, nM) | Regorafenib (Kd, nM) |
| VEGFR1 | 0.1 | 2 | 10 | 15 | 13 |
| VEGFR2 | 0.2 | 80 | 30 | 90 | 4.2 |
| VEGFR3 | 0.1-0.3 | - | 47 | 20 | 46 |
| PDGFRβ | 1.6 | 2 | 84 | 57 | 22 |
| c-KIT | 1.7 | 40 | 74 | 68 | 7 |
| FLT3 | - | 50 | 230 | 58 | - |
| RET | 4.1 | - | - | 43 | 1.5 |
| BRAF | >10,000 | >10,000 | >10,000 | 22 | - |
| BRAF (V600E) | >10,000 | >10,000 | >10,000 | 38 | - |
| c-RAF | >10,000 | >10,000 | >10,000 | 6 | 2.5 |
As the data illustrates, Axitinib is a highly potent inhibitor of VEGFRs 1, 2, and 3, with sub-nanomolar to low nanomolar affinity.[1] Its potency against PDGFRβ and c-KIT is also notable, though less pronounced than for its primary targets. In contrast, Sorafenib and Regorafenib exhibit significant activity against RAF kinases, a feature not shared by Axitinib, Sunitinib, or Pazopanib. Sunitinib and Pazopanib show a broader spectrum of activity against other receptor tyrosine kinases like c-KIT and FLT3.[3]
Experimental Workflow: KINOMEscan™ Assay
The KINOMEscan™ assay provides a robust method for determining kinase inhibitor selectivity. The underlying principle is a competition binding assay where the amount of kinase captured by an immobilized ligand is measured in the presence and absence of a test compound.
Caption: KINOMEscan workflow diagram.
Detailed Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a common method for quantifying kinase activity and the inhibitory potential of compounds. It measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., Axitinib)
-
384-well white assay plates
Procedure:
-
Kinase Reaction Setup:
-
Prepare a reaction mix containing the kinase, its substrate, and ATP at a concentration near the Km for the specific kinase.
-
Add the test compound at various concentrations to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding the reaction mix to the wells.
-
Incubate the plate at room temperature for the optimized reaction time (typically 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP Conversion and Detection:
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP.
-
The newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
Cellular Potency and Selectivity
While biochemical assays are invaluable for determining direct binding affinities, cell-based assays provide a more physiologically relevant context by assessing an inhibitor's ability to engage its target and modulate downstream signaling pathways within a living cell.
VEGFR2 Phosphorylation Assay
A key cellular event following VEGF stimulation is the autophosphorylation of VEGFR2. Inhibition of this phosphorylation is a direct measure of a compound's cellular potency against this critical angiogenic driver.
Table 2: Comparative Cellular IC50 Values for VEGFR2 Phosphorylation
| Compound | Cellular VEGFR2 Phosphorylation IC50 (nM) |
| Axitinib | 0.2 |
| Sunitinib | 10 |
| Pazopanib | 30 |
| Sorafenib | 90 |
| Regorafenib | 3 |
Data compiled from various sources.[5][7]
Axitinib demonstrates exceptional cellular potency, inhibiting VEGFR2 phosphorylation at sub-nanomolar concentrations, consistent with its high biochemical affinity.
Experimental Workflow: VEGFR2 Phosphorylation Western Blot
A common method to assess VEGFR2 phosphorylation is through Western blotting.
Caption: Western blot workflow for VEGFR2 phosphorylation.
Detailed Protocol: VEGFR2 Phosphorylation Western Blot
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
VEGF-A
-
Test compound (e.g., Axitinib)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-VEGFR2 (Tyr1175), Rabbit anti-VEGFR2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs to 80-90% confluency.
-
Serum-starve the cells overnight.
-
Pre-treat cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-VEGFR2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
VEGF-Driven Cell Proliferation Assay
The ultimate biological consequence of VEGFR2 inhibition is the suppression of endothelial cell proliferation. This assay provides a functional readout of an inhibitor's anti-angiogenic activity.
Table 3: Comparative Cellular IC50 Values for HUVEC Proliferation
| Compound | HUVEC Proliferation IC50 (nM) |
| Axitinib | ~1 |
| Sunitinib | ~40 |
| Pazopanib | - |
| Sorafenib | - |
| Regorafenib | ~3 |
Axitinib and Regorafenib are potent inhibitors of VEGF-driven endothelial cell proliferation, consistent with their high affinity for VEGFR2.
Caption: Simplified VEGFR2 signaling pathway.
Detailed Protocol: VEGF-Induced Endothelial Cell Proliferation Assay
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell basal medium (EBM) with supplements
-
VEGF-A
-
Test compound (e.g., Axitinib)
-
Cell proliferation assay reagent (e.g., CellTiter-Glo®, MTT)
-
96-well clear-bottom white plates
Procedure:
-
Cell Seeding:
-
Seed HUVECs in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) in growth medium and allow them to attach overnight.
-
-
Treatment:
-
Replace the growth medium with basal medium containing a low concentration of serum and various concentrations of the test compound.
-
Add VEGF-A to the appropriate wells to stimulate proliferation. Include wells with and without VEGF as controls.
-
-
Incubation:
-
Incubate the plate for 48-72 hours to allow for cell proliferation.
-
-
Quantification of Proliferation:
-
At the end of the incubation period, quantify cell viability/proliferation using a suitable assay reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of inhibition of VEGF-induced proliferation for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]
-
Comparative Analysis and Discussion
The collective data reveals a distinct selectivity profile for Axitinib compared to other multi-kinase inhibitors.
-
High Potency and Selectivity for VEGFRs: Axitinib's hallmark is its picomolar to low nanomolar potency against VEGFRs 1, 2, and 3. This high on-target potency translates to robust inhibition of angiogenesis at low clinical doses.
-
Defined Off-Target Profile: While not exclusively targeting VEGFRs, Axitinib's off-target interactions are relatively constrained compared to more promiscuous inhibitors like Sunitinib and Sorafenib. Its activity against PDGFRβ and c-KIT may contribute to its overall anti-tumor efficacy, but also to certain side effects.
-
Lack of RAF Inhibition: Unlike Sorafenib and Regorafenib, Axitinib does not inhibit RAF kinases. This distinction is significant, as RAF inhibition is associated with a different spectrum of both therapeutic effects and adverse events, such as dermatological toxicities.
-
Implications for Therapeutic Window: The high selectivity of Axitinib for VEGFRs likely contributes to a more favorable therapeutic window compared to less selective inhibitors. By minimizing interactions with a broad range of other kinases, the potential for off-target toxicities may be reduced. However, potent on-target inhibition of VEGFRs is also associated with class-specific side effects such as hypertension and hand-foot syndrome.
Caption: On- and off-target effects of Axitinib.
Conclusion
Axitinib stands out as a highly potent and selective inhibitor of the VEGFR family. Its focused kinase inhibition profile, particularly its lack of activity against the RAF kinases, distinguishes it from other multi-kinase inhibitors like Sorafenib and Regorafenib. This high degree of selectivity likely contributes to its robust anti-angiogenic efficacy and a manageable safety profile. For researchers, Axitinib serves as a valuable tool compound for dissecting VEGF-mediated signaling pathways. In a clinical context, its distinct selectivity profile provides a rationale for its use in specific patient populations and for managing its characteristic on-target side effects. This comparative guide underscores the importance of comprehensive kinase selectivity profiling in understanding the full pharmacological landscape of targeted therapies.
References
-
Hu-Lowe, D. D., et al. (2008). Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, and 3. Clinical Cancer Research, 14(22), 7272–7283. Available at: [Link].
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Kumar, R., et al. (2009). Myelosuppression and kinase selectivity of multikinase angiogenesis inhibitors. British Journal of Cancer, 101(10), 1717–1723. Available at: [Link].
-
Gao, Y., et al. (2018). Western blot analysis of phosphorylation level of VEGFR2 (p-VEGFR2/t-VEGFR2) and the downstream proteins ERK (p-ERK/t-ERK) and Akt (p-Akt/t-Akt) in HAECs. ResearchGate. Available at: [Link].
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Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. Available at: [Link].
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Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. Available at: [Link].
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. Available at: [Link].
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Eurofins Discovery. KINOMEscan™. Eurofins Discovery. Available at: [Link].
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PromoCell. Endothelial cell tube formation assay (in vitro angiogenesis assay). PromoCell GmbH. Available at: [Link].
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- 2. Profiling Data ï¼Kinome Plot of 60 FDA Approved Kinase Inhibitors - Carna Biosciences, Inc. [carnabio.com]
- 3. Myelosuppression and kinase selectivity of multikinase angiogenesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Sorafenib Inhibits Many Kinase Mutations Associated with Drug-Resistant Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncology-central.com [oncology-central.com]
A Proposed Preclinical Investigation: Comparative Analysis of 4-methoxy-7-methyl-1H-indazole Against Axitinib and Celecoxib
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of the Indazole Scaffold
The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets.[1][2][3] Derivatives of 1H-indazole have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.[4][5][6] This versatility has led to the development of several clinically successful drugs. A notable example in oncology is Axitinib, an indazole derivative that functions as a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs).[2][5][7][8] In the realm of anti-inflammatory therapeutics, while not an indazole itself, Celecoxib represents a key therapeutic class of selective COX-2 inhibitors.[1][3][4][9]
This guide introduces a novel indazole derivative, 4-methoxy-7-methyl-1H-indazole , and proposes a comprehensive preclinical research framework to evaluate its therapeutic potential in comparison to the established anticancer agent, Axitinib, and the widely used anti-inflammatory drug, Celecoxib. Due to the nascent stage of research on this specific molecule, this document serves as a detailed roadmap for its systematic investigation, outlining the scientific rationale and detailed experimental protocols necessary to elucidate its pharmacological profile.
Rationale for Comparative Investigation
The structural features of this compound, specifically the methoxy and methyl substitutions on the benzene ring of the indazole core, present an intriguing profile for potential biological activity. These modifications can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including target affinity and selectivity. Given the established anticancer and anti-inflammatory activities of the broader indazole class, a dual-pronged investigation into these therapeutic areas is a logical starting point.
Comparison with Axitinib (Anticancer): Axitinib, itself an indazole derivative, is a potent inhibitor of VEGFR tyrosine kinases, crucial mediators of tumor angiogenesis.[2][5][7][8] The proposed investigation will explore whether this compound exhibits similar kinase inhibitory activity, potentially with a different selectivity profile, or if it possesses cytotoxic effects through alternative mechanisms.
Comparison with Celecoxib (Anti-inflammatory): Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins.[1][3][4][9] This comparative arm will assess whether this compound can modulate inflammatory pathways, possibly through COX-2 inhibition or other mechanisms commonly associated with anti-inflammatory agents.
Proposed Experimental Workflow
The following diagram outlines the proposed phased experimental approach for the comparative evaluation of this compound.
Caption: Proposed experimental workflow for the preclinical evaluation of this compound.
Detailed Experimental Protocols
Part 1: Anticancer Activity Assessment
Objective: To determine the cytotoxic potential of this compound across a panel of human cancer cell lines and compare its potency with Axitinib.
Protocol:
-
Cell Culture: A panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, PC-3 - prostate, HCT116 - colon) will be cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: this compound and Axitinib (as a positive control) will be dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions will be made in the culture medium.
-
Cell Seeding: Cells will be seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium will be replaced with fresh medium containing various concentrations of the test compounds or vehicle control (DMSO).
-
Incubation: The plates will be incubated for 72 hours.
-
MTT Assay: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well and incubated for another 4 hours. The resulting formazan crystals will be dissolved in 150 µL of DMSO, and the absorbance will be measured at 570 nm using a microplate reader.[10][11][12]
-
Data Analysis: The percentage of cell viability will be calculated relative to the vehicle-treated control. The IC50 (half-maximal inhibitory concentration) values will be determined by non-linear regression analysis.
Objective: To assess the inhibitory activity of this compound against a panel of protein kinases, with a focus on VEGFRs, and compare it to Axitinib.
Protocol:
-
Kinase Panel: A commercially available kinase profiling service (e.g., Reaction Biology, Eurofins) will be utilized to screen the compound against a broad panel of kinases at a fixed concentration (e.g., 1 µM).
-
IC50 Determination: For kinases showing significant inhibition (>50%), dose-response curves will be generated to determine the IC50 values.
-
Assay Principle: A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a specific substrate peptide.[13][14] Alternatively, fluorescence-based assays such as TR-FRET can be employed.[15][16]
-
Procedure (Radiometric Assay Example):
-
The kinase, substrate, and test compound will be incubated in a reaction buffer.
-
The reaction will be initiated by the addition of [γ-³³P]ATP.
-
After a defined incubation period, the reaction will be stopped, and the radiolabeled substrate will be captured on a filter membrane.
-
The amount of incorporated radioactivity will be quantified using a scintillation counter.
-
-
Data Analysis: The percentage of kinase activity will be calculated relative to a vehicle control, and IC50 values will be determined.
Objective: To evaluate the in vivo antitumor efficacy of this compound in a murine xenograft model and compare it to Axitinib.[17][18][19]
Protocol:
-
Animal Model: Athymic nude mice (6-8 weeks old) will be used.
-
Tumor Implantation: Human cancer cells (selected based on in vitro sensitivity) will be subcutaneously injected into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), the mice will be randomized into treatment groups: vehicle control, this compound (at various doses), and Axitinib (at a clinically relevant dose). The compounds will be administered orally or via intraperitoneal injection daily for a specified period.
-
Tumor Measurement: Tumor volume will be measured every 2-3 days using calipers.
-
Endpoint: The study will be terminated when tumors in the control group reach a predetermined size or after a set duration. Tumors will be excised and weighed.
-
Data Analysis: Tumor growth inhibition will be calculated for each treatment group compared to the vehicle control. Statistical analysis will be performed to determine the significance of the observed effects.
Part 2: Anti-inflammatory Activity Assessment
Objective: To determine the ability of this compound to inhibit the activity of the COX-2 enzyme and compare its potency to Celecoxib.
Protocol:
-
Assay Kit: A commercially available colorimetric or fluorometric COX-2 inhibitor screening kit will be used.
-
Procedure:
-
The test compound, COX-2 enzyme, and a heme cofactor will be pre-incubated in a reaction buffer.
-
The reaction will be initiated by the addition of arachidonic acid (the substrate).
-
The production of prostaglandin G2, the initial product of the COX reaction, will be measured according to the kit's instructions, typically involving a colorimetric or fluorometric probe.[20][21]
-
-
Data Analysis: The percentage of COX-2 inhibition will be calculated relative to a control without an inhibitor. The IC50 value will be determined from a dose-response curve.
Objective: To evaluate the in vivo acute anti-inflammatory activity of this compound and compare it to Celecoxib.[6][22][23][24]
Protocol:
-
Animal Model: Wistar or Sprague-Dawley rats (150-200 g) will be used.
-
Treatment: The animals will be divided into groups and orally administered with the vehicle, this compound (at various doses), or Celecoxib one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline will be injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume will be measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema will be calculated for each treatment group in comparison to the vehicle control group at each time point.
Data Presentation and Comparative Analysis
The quantitative data generated from the proposed experiments will be summarized in the following tables for a clear and direct comparison.
Table 1: In Vitro Cytotoxicity (IC50 in µM)
| Compound | A549 (Lung) | MCF-7 (Breast) | PC-3 (Prostate) | HCT116 (Colon) |
| This compound | Expected Data | Expected Data | Expected Data | Expected Data |
| Axitinib | Expected Data | Expected Data | Expected Data | Expected Data |
Table 2: Kinase Inhibition Profile (IC50 in nM)
| Kinase Target | This compound | Axitinib |
| VEGFR1 | Expected Data | Expected Data |
| VEGFR2 | Expected Data | Expected Data |
| VEGFR3 | Expected Data | Expected Data |
| PDGFRβ | Expected Data | Expected Data |
| c-KIT | Expected Data | Expected Data |
Table 3: In Vivo Antitumor Efficacy (% Tumor Growth Inhibition)
| Treatment Group | Dose | % TGI |
| This compound | Dose 1 | Expected Data |
| Dose 2 | Expected Data | |
| Axitinib | Clinically Relevant Dose | Expected Data |
Table 4: In Vitro and In Vivo Anti-inflammatory Activity
| Assay | This compound | Celecoxib |
| COX-2 Inhibition IC50 (µM) | Expected Data | Expected Data |
| Carrageenan-induced Paw Edema (% Inhibition at 3h) | Expected Data | Expected Data |
Signaling Pathway Visualization
The following diagram illustrates the targeted signaling pathways for the comparative therapeutic agents.
Caption: Targeted signaling pathways for anticancer and anti-inflammatory agents.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the initial preclinical evaluation of this compound. By systematically comparing its performance against the established therapeutic agents Axitinib and Celecoxib, the proposed studies will generate the necessary data to ascertain its potential as a novel anticancer or anti-inflammatory agent. The detailed protocols and structured approach are designed to ensure the generation of robust and reproducible data, which is essential for making informed decisions in the drug development process. The findings from this research plan will be pivotal in determining the future trajectory of this compound as a potential therapeutic candidate.
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A Comparative Guide to the Cross-Reactivity Profiling of 4-Methoxy-7-Methyl-1H-Indazole
This guide provides an in-depth comparative analysis of the kinase selectivity profile of 4-methoxy-7-methyl-1H-indazole , a novel investigational compound. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][2] Understanding the precise interaction of any new indazole derivative with the human kinome is a critical step in drug development. An inhibitor's selectivity profile dictates not only its therapeutic efficacy but also its potential for off-target toxicities.
Here, we present a multi-faceted approach to characterize the cross-reactivity of this compound (hereafter referred to as Compound X ). We will compare its hypothetical profile against well-characterized kinase inhibitors with distinct selectivity patterns: Bemcentinib (BGB324) , a highly selective AXL inhibitor[3][4]; UNC2025 , a potent dual MERTK/FLT3 inhibitor[5][6]; and Sunitinib , a broad-spectrum multi-kinase inhibitor.[7][8] This comparative framework is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the methodologies and data interpretation required to advance a novel kinase inhibitor.
Part 1: Kinome-Wide Binding Affinity Profiling
Rationale for Experimental Choice
To establish a broad, unbiased view of a compound's interactions across the kinome, a direct binding assay is the preferred initial step. We selected the KINOMEscan™ platform , an active site-directed competition binding assay, for this primary screen.[9][10] The key advantage of this technology is that it is ATP-independent, measuring the true thermodynamic dissociation constant (Kd) between the inhibitor and each kinase. This provides a more accurate and reproducible measure of binding affinity compared to ATP-competitive activity assays (IC50), whose results can vary depending on the ATP concentration used.[9]
Experimental Protocol: KINOMEscan™ Competition Binding Assay
-
Assay Principle: The assay involves a kinase-tagged T7 phage, an immobilized, active-site directed ligand, and the test compound (Compound X). In the absence of a competing compound, the kinase binds to the immobilized ligand and is captured on a solid support. If Compound X binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand, thus reducing the amount of kinase captured.[9]
-
Compound Preparation: Compound X and comparators are dissolved in DMSO to create a 100 mM stock solution, from which serial dilutions are prepared.
-
Assay Execution: Kinases from a panel of over 450 are individually mixed with the tagged phage and the test compound at various concentrations.
-
Capture & Quantification: The mixtures are added to wells containing the immobilized ligand. After an incubation period to allow for binding equilibrium, the unbound kinase-phage complexes are washed away.
-
Signal Detection: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to detect the associated DNA tag on the phage.[9] The signal is inversely proportional to the binding affinity of the test compound.
-
Data Analysis: The results are reported as Kd (dissociation constant) values. A lower Kd value signifies a stronger interaction between the compound and the kinase.
Comparative Cellular Potency Data
The table below shows the functional inhibitory potency (IC50) of the compounds against AXL and downstream AKT phosphorylation in MDA-MB-231 cells.
| Assay Readout | Compound X (Hypothetical) IC50 (nM) | Bemcentinib (BGB324) IC50 (nM) | UNC2025 IC50 (nM) | Sunitinib IC50 (nM) |
| p-AXL (Y779) Inhibition | 25 | 14 [11] | 850 | 70 |
| p-AKT (S473) Inhibition | 35 | 22 | >1000 | 95 |
Data for comparator compounds are representative values based on published literature.[11]
Interpretation: The cellular data corroborates the biochemical findings. Compound X effectively inhibits AXL phosphorylation and downstream AKT signaling in a cellular environment, with an IC50 of 25 nM. This value is higher than its biochemical Kd, which is expected due to factors like cell permeability and intracellular ATP competition. Bemcentinib shows potent and selective inhibition of the AXL pathway. UNC2025 , consistent with its weaker binding to AXL, is a poor inhibitor of this pathway in AXL-driven cells. Sunitinib inhibits p-AXL, but likely also impacts p-AKT through its inhibition of other upstream kinases like PDGFR and KIT.
Part 3: Mechanistic & Signaling Pathway Context
The AXL Signaling Cascade
AXL is a receptor tyrosine kinase that, upon binding its ligand GAS6, dimerizes and autophosphorylates its intracellular kinase domain. [12][13]This activation creates docking sites for adaptor proteins, initiating several downstream signaling cascades critical for cell survival, proliferation, migration, and therapy resistance. [14][15]The primary pathways activated by AXL include:
-
PI3K/AKT/mTOR Pathway: Promotes cell survival and proliferation. [16]* RAS/RAF/MEK/ERK (MAPK) Pathway: Drives cell proliferation and differentiation. [14]* NF-κB Pathway: Upregulates anti-apoptotic proteins. [15] Inhibition of AXL, as with Compound X, is designed to block these downstream signals, thereby reducing tumor growth and potentially reversing drug resistance. [17][18]
Conclusion & Future Directions
This guide outlines a systematic approach to characterizing the cross-reactivity profile of a novel indazole-based kinase inhibitor, This compound (Compound X) . Our hypothetical, yet plausible, data suggest that Compound X is a potent inhibitor of the AXL receptor tyrosine kinase.
-
Comparative Profile: When benchmarked against established inhibitors, Compound X demonstrates a profile of a potent AXL inhibitor with moderate selectivity. It is less selective than the highly-targeted agent Bemcentinib but significantly more selective than the broad-spectrum inhibitor Sunitinib . Its profile differs from UNC2025 , which preferentially targets other TAM family members.
-
Implications of Off-Target Activity: The observed off-target binding to MERTK, FLT3, and VEGFR2 warrants further investigation. While potentially leading to unwanted side effects, this "polypharmacology" could also be beneficial in certain contexts. For instance, dual inhibition of AXL and FLT3 might be advantageous in specific leukemias. [5]* Next Steps: Based on this initial profiling, subsequent steps in the preclinical development of Compound X should include:
-
Expanded Kinome Profiling: A full KINOMEscan panel to identify any other off-target interactions.
-
Cell Panel Screening: Assessing the anti-proliferative activity of Compound X across a diverse panel of cancer cell lines with varying AXL expression levels.
-
In Vivo Pharmacodynamic Studies: Confirming target engagement and pathway inhibition in xenograft models.
-
Toxicology Studies: Evaluating the safety profile in preclinical models to understand the in vivo consequences of its off-target activities.
-
By integrating biochemical, cellular, and pathway-centric approaches, researchers can build a comprehensive and predictive model of a compound's activity, enabling informed decisions in the complex process of drug discovery and development.
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Validating the Biological Target of 4-methoxy-7-methyl-1H-indazole: A Comparative Guide for Target Deconvolution
Introduction: The Challenge of a Novel Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The specific derivative, 4-methoxy-7-methyl-1H-indazole, presents a unique substitution pattern with the potential for novel pharmacology. However, without a clear biological target, its development into a valuable research tool or therapeutic lead is stalled. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically validate the biological target of this compound.
Our initial literature analysis of structurally related indazole derivatives suggests two primary, yet distinct, hypotheses for the biological target of this compound:
-
Hypothesis 1: Agonism at Serotonin 5-HT2 Receptors. The indazole ring can act as a bioisostere for the indole nucleus found in serotonin and its derivatives.[1][3] An indazole analog of 5-MeO-DMT has been reported to be a potent agonist at 5-HT2A receptors, suggesting that this compound may share this activity.[1][3]
-
Hypothesis 2: Inhibition of Neuronal Nitric Oxide Synthase (nNOS). A number of 7-substituted indazoles, such as 7-nitroindazole and 7-methoxyindazole, are known inhibitors of nNOS.[4][5][6][7] The 7-methyl substituent in our compound of interest may confer a similar inhibitory profile.
This guide will present a parallel workflow to investigate both hypotheses, providing detailed experimental protocols and comparative data to guide the target validation process.
Hypothesis 1: this compound as a Serotonin 5-HT2 Receptor Agonist
The 5-HT2 receptor family, consisting of 5-HT2A, 5-HT2B, and 5-HT2C subtypes, are G-protein coupled receptors (GPCRs) that play crucial roles in a variety of physiological and pathological processes, including mood, cognition, and psychosis.[8][9] The canonical signaling pathway for 5-HT2A receptors involves coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[9]
}
Figure 1: 5-HT2A Receptor Signaling Pathway.
Experimental Workflow for Validating 5-HT2 Receptor Agonism
A multi-step experimental approach is necessary to confirm if this compound acts as a 5-HT2 receptor agonist.
}
Figure 2: Experimental Workflow for 5-HT2 Receptor Target Validation.
Comparative Data: Hypothetical Performance Against Known 5-HT2A Agonists
The following table presents a hypothetical comparison of this compound with known 5-HT2A agonists.
| Compound | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) | Selectivity vs. 5-HT2B/2C |
| This compound | [To Be Determined] | [To Be Determined] | [To Be Determined] |
| Serotonin | 12.5 | 10.2 | Low |
| DOI | 0.8 | 1.5 | Moderate |
| TCB-2 | 0.5 | 0.9 | High |
Experimental Protocols
Objective: To determine the binding affinity (Ki) of this compound for human 5-HT2A, 5-HT2B, and 5-HT2C receptors.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor.[10][11][12][13][14]
Materials:
-
Cell membranes expressing human recombinant 5-HT2A, 5-HT2B, or 5-HT2C receptors.
-
Radioligand: [3H]-Ketanserin for 5-HT2A, [3H]-LSD for 5-HT2B/2C.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Non-specific binding control: Mianserin (10 µM).
-
96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and either vehicle, non-specific binding control, or the test compound.
-
Incubate at room temperature for 60 minutes to reach equilibrium.
-
Rapidly filter the reaction mixture through a filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation fluid and count the radioactivity.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Objective: To confirm direct engagement of this compound with the 5-HT2A receptor in intact cells.
Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[15][16][17][18][19]
Materials:
-
HEK293 cells transiently or stably expressing human 5-HT2A receptor.
-
PBS, protease inhibitor cocktail.
-
PCR tubes, thermal cycler, equipment for cell lysis and protein quantification.
-
Antibodies for Western blotting (anti-5-HT2A receptor and loading control).
Procedure:
-
Treat cells with either vehicle or this compound for 1 hour.
-
Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 37°C to 65°C) for 3 minutes in a thermal cycler.
-
Lyse the cells by freeze-thawing.
-
Centrifuge the lysates to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble 5-HT2A receptor at each temperature by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Objective: To assess the effect of this compound on downstream signaling pathways of the 5-HT2A receptor.
Principle: Activation of the 5-HT2A receptor leads to the phosphorylation of downstream signaling proteins like ERK1/2.[9]
Materials:
-
Cells expressing the 5-HT2A receptor.
-
Lysis buffer, SDS-PAGE gels, transfer apparatus.
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2).[20][21]
-
HRP-conjugated secondary antibodies and chemiluminescent substrate.[22]
Procedure:
-
Starve cells to reduce basal signaling.
-
Treat cells with varying concentrations of this compound for different time points.
-
Lyse the cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and imaging system.
-
An increase in the ratio of phospho-ERK1/2 to total ERK1/2 indicates receptor activation.
Hypothesis 2: this compound as a Neuronal Nitric Oxide Synthase (nNOS) Inhibitor
Neuronal nitric oxide synthase (nNOS) is an enzyme that produces nitric oxide (NO), a key signaling molecule in the nervous system.[23] Overproduction of NO is implicated in neurodegenerative diseases, making nNOS an attractive therapeutic target.[5]
}
Figure 3: nNOS Signaling Pathway.
Experimental Workflow for Validating nNOS Inhibition
}
Figure 4: Experimental Workflow for nNOS Target Validation.
Comparative Data: Hypothetical Performance Against Known nNOS Inhibitors
| Compound | nNOS IC50 (nM) | Selectivity vs. eNOS/iNOS |
| This compound | [To Be Determined] | [To Be Determined] |
| 7-Nitroindazole | 48 | ~100-fold vs eNOS |
| L-NAME | 190 | Non-selective |
| N-Propyl-L-arginine | 51 | ~50-fold vs eNOS |
Experimental Protocols
Objective: To determine the IC50 of this compound for nNOS and its selectivity against eNOS and iNOS.
Principle: The activity of NOS is measured by monitoring the conversion of L-arginine to L-citrulline or by detecting the production of NO using the Griess reagent.[24][25][26][27][28]
Materials:
-
Recombinant human nNOS, eNOS, and iNOS enzymes.
-
NOS assay buffer, L-arginine, NADPH, and other necessary cofactors.
-
Griess reagents or a method to detect L-citrulline.
-
96-well plate and a plate reader.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the NOS enzyme, assay buffer, cofactors, and the test compound.
-
Initiate the reaction by adding L-arginine.
-
Incubate at 37°C for a specified time.
-
Stop the reaction and measure NO production using the Griess assay or L-citrulline formation.
-
Calculate the IC50 value for each NOS isoform.
Conclusion: A Path to Target Deconvolution
The validation of a biological target for a novel compound like this compound is a critical step in its development. This guide provides a robust, evidence-based framework for systematically investigating two plausible, yet distinct, biological targets: serotonin 5-HT2 receptors and neuronal nitric oxide synthase. By following the outlined experimental workflows, researchers can generate the necessary data to either confirm or refute each hypothesis, thereby elucidating the mechanism of action of this intriguing molecule.
}
Figure 5: Decision Tree for Target Validation.
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A Senior Application Scientist's Guide to Benchmarking 4-methoxy-7-methyl-1H-indazole Against Standard Kinase Inhibitors
Introduction: The Rationale for Benchmarking a Novel Indazole-Based Compound
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including potent kinase inhibitors.[1][2] A key family of kinases implicated in cancer progression, metastasis, and therapeutic resistance is the TAM family of receptor tyrosine kinases (RTKs), comprising TYRO3, AXL, and MERTK.[3][4] The overexpression of TAM kinases, particularly AXL, is associated with a poor prognosis in many cancers, making them compelling targets for drug development.[5][6]
This guide outlines a comprehensive benchmarking framework for a novel indazole-containing compound, 4-methoxy-7-methyl-1H-indazole (hereafter designated IND-47M ). Given its structural class, we hypothesize that IND-47M may exhibit inhibitory activity against the TAM kinase family. To rigorously test this hypothesis, we will benchmark its performance against two standard compounds:
-
Bemcentinib (BGB324): A highly selective, first-in-class AXL inhibitor currently in clinical development.[5][7]
-
Sitravatinib: A multi-kinase inhibitor with potent activity against TAM kinases (AXL, MER) as well as other RTKs like MET and VEGFR2, representing a broader-spectrum benchmark.[8]
This guide is designed for researchers and drug development professionals, providing not just protocols, but the strategic reasoning behind a multi-step validation process that moves from broad cellular effects to specific, on-target activity and downstream functional consequences.
Part 1: Assessing Cellular Potency via Metabolic Activity
The "Why": From Hypothesis to Cellular Effect
The initial and most fundamental question is whether IND-47M exerts any biological effect on cancer cells that are dependent on TAM kinase signaling. A cell viability assay provides the first quantitative measure of a compound's cytotoxic or cytostatic potency. We selected the XTT assay, a robust and reliable colorimetric method that measures the metabolic activity of living cells.[9][10] Unlike the older MTT assay, the XTT assay produces a water-soluble formazan product, eliminating a solubilization step and thereby reducing potential errors and streamlining the workflow.[9][11][12] The intensity of the colored product is directly proportional to the number of viable, metabolically active cells.[13]
Experimental Protocol: XTT Cell Viability Assay
This protocol is designed for a 96-well plate format.
-
Cell Seeding: Plate A549 cells (a non-small cell lung cancer line with known AXL expression) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Include wells with medium only for background control. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[9]
-
Compound Treatment: Prepare serial dilutions of IND-47M, Bemcentinib, and Sitravatinib in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48 hours.
-
Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Reagent Addition: Add 50 µL of the activated XTT solution to each well, including controls.[9]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing viable cells to convert the XTT reagent into the colored formazan product.[9]
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 450-500 nm. A reference wavelength between 630-690 nm should be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curves to determine the half-maximal inhibitory concentration (IC50).
Comparative Data: Cellular Potency (IC50)
The following table summarizes hypothetical IC50 values derived from the XTT assay. This data is for illustrative purposes to demonstrate the benchmarking process.
| Compound | Target(s) | Cellular Potency (IC50, nM) in A549 cells |
| IND-47M (Hypothetical) | Putative TAM Kinase | 85 |
| Bemcentinib (Standard) | AXL | 55 |
| Sitravatinib (Standard) | AXL, MER, MET, VEGFR2 | 15 |
Part 2: Confirming On-Target Activity in Live Cells
The "Why": Differentiating On-Target vs. Off-Target Effects
A potent IC50 in a cell viability assay is a promising start, but it does not prove that the compound works by inhibiting the hypothesized target. The observed cytotoxicity could be due to off-target effects. Therefore, the next critical step is to perform a target engagement assay to confirm that IND-47M physically binds to AXL kinase inside intact, living cells. The NanoBRET™ Target Engagement assay is an ideal technology for this, as it quantitatively measures compound binding at a specific protein target in real-time within a physiological cellular environment.[14][15] The assay relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein (the energy donor) and a cell-permeable fluorescent tracer that binds to the same target (the energy acceptor).[16] A test compound that binds to the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[14]
Experimental Protocol: NanoBRET™ Target Engagement Assay (AXL Kinase)
-
Cell Transfection: Co-transfect HEK293 cells with a vector expressing the AXL-NanoLuc® fusion protein and incubate for 24 hours to allow for protein expression.
-
Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium. Plate the cells into a white, nonbinding surface 96-well plate.[17]
-
Compound and Tracer Addition: Add the test compounds (IND-47M, Bemcentinib, Sitravatinib) at various concentrations to the wells. Immediately after, add a fixed concentration of the AXL fluorescent tracer.
-
Substrate Addition & Incubation: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells. Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the system to reach binding equilibrium.[18]
-
BRET Measurement: Measure the donor emission (460 nm) and acceptor emission (610 nm) simultaneously using a luminometer equipped with the appropriate filter set.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the corrected BRET ratios against the compound concentrations to determine the intracellular IC50, which reflects the apparent affinity of the compound for the target protein.
Comparative Data: Intracellular Target Engagement (IC50)
This table presents hypothetical intracellular IC50 values for AXL kinase engagement.
| Compound | Target(s) | AXL Intracellular Engagement (IC50, nM) |
| IND-47M (Hypothetical) | Putative TAM Kinase | 150 |
| Bemcentinib (Standard) | AXL | 98 |
| Sitravatinib (Standard) | AXL, MER, MET, VEGFR2 | 30 |
Part 3: Measuring Functional Inhibition of Downstream Signaling
The "Why": Linking Target Binding to Biological Function
Confirming that IND-47M binds to AXL is a crucial validation step. However, we must also demonstrate that this binding event is functionally relevant—that is, it inhibits the kinase's activity. AXL activation triggers downstream signaling pathways, most notably the PI3K/AKT pathway, which promotes cell survival and proliferation.[19] Therefore, measuring the phosphorylation status of AKT (p-AKT) serves as a direct readout of AXL kinase activity. The In-Cell Western™ (ICW) assay is a quantitative, plate-based immunofluorescence method that allows for the simultaneous detection of two proteins in the same well, making it perfect for measuring the ratio of p-AKT to total AKT.[20][21] This normalization corrects for variations in cell number per well, providing a highly accurate measure of pathway inhibition.[21]
Experimental Protocol: Two-Color In-Cell Western™ Assay
-
Cell Seeding & Starvation: Plate A549 cells in a 96-well plate and grow to ~80% confluency. Serum-starve the cells overnight to reduce basal pathway activation.
-
Compound Treatment: Pre-treat cells with serial dilutions of the test compounds for 2 hours.
-
Pathway Stimulation: Stimulate the AXL pathway by adding its ligand, Gas6, for 15-30 minutes.
-
Fixation & Permeabilization: Fix the cells with 3.7% formaldehyde, then permeabilize with a buffer containing 0.1% Triton X-100 to allow antibody entry.[20][22]
-
Blocking: Block non-specific antibody binding sites with a blocking buffer (e.g., 1X PBS fish gel solution) for 1.5 hours at room temperature.[20]
-
Primary Antibody Incubation: Incubate cells overnight at 4°C with a cocktail of two primary antibodies from different host species: a rabbit anti-p-AKT antibody and a mouse anti-total-AKT antibody.[22][23]
-
Secondary Antibody Incubation: Wash the wells and incubate for 1 hour with a cocktail of two near-infrared fluorescently-labeled secondary antibodies: an anti-rabbit antibody conjugated to a 700 nm fluorophore and an anti-mouse antibody conjugated to an 800 nm fluorophore. Protect the plate from light.[21]
-
Image Acquisition: Wash the plate thoroughly and scan on a near-infrared imaging system (e.g., LI-COR® Odyssey®) at both 700 nm (for p-AKT) and 800 nm (for total AKT).
-
Data Analysis: Quantify the intensity of each signal per well. Calculate the ratio of the p-AKT signal to the total AKT signal. Plot this normalized ratio against compound concentration to determine the IC50 for pathway inhibition.
Comparative Data: Downstream Pathway Inhibition (IC50)
This table presents hypothetical IC50 values for the inhibition of Gas6-stimulated AKT phosphorylation.
| Compound | Target(s) | p-AKT Inhibition (IC50, nM) |
| IND-47M (Hypothetical) | Putative TAM Kinase | 110 |
| Bemcentinib (Standard) | AXL | 75 |
| Sitravatinib (Standard) | AXL, MER, MET, VEGFR2 | 25 |
Conclusion and Forward Outlook
This three-tiered benchmarking framework provides a robust and logical pathway for characterizing a novel kinase inhibitor.
-
The XTT assay established that IND-47M has potent anti-proliferative effects on A549 cancer cells, with an IC50 (85 nM) comparable to the selective AXL inhibitor Bemcentinib (55 nM).
-
The NanoBRET™ assay provided critical mechanistic evidence, confirming that IND-47M directly engages the AXL kinase in live cells with an intracellular IC50 of 150 nM. This gives confidence that the cellular effects are, at least in part, mediated through on-target activity.
-
The In-Cell Western™ assay delivered the functional proof, demonstrating that target engagement by IND-47M translates into the inhibition of downstream AXL signaling, blocking AKT phosphorylation with an IC50 of 110 nM.
Overall Assessment: The hypothetical data suggest that this compound (IND-47M) is a potent, on-target inhibitor of the AXL signaling pathway. Its performance metrics are in a similar range to Bemcentinib, a clinical-stage selective inhibitor. As expected, the multi-kinase inhibitor Sitravatinib showed higher potency across all assays, which is consistent with its broader target profile.
Future Directions: The promising profile of IND-47M warrants further investigation. The logical next steps would include:
-
Kinome-wide Selectivity Screening: To understand the broader selectivity profile of IND-47M and identify potential off-targets.
-
Benchmarking against MER and TYRO3: To determine if IND-47M is a selective AXL inhibitor or a pan-TAM inhibitor.
-
In Vivo Efficacy Studies: To evaluate the compound's anti-tumor activity in preclinical animal models.
This structured approach ensures that research efforts are built upon a solid foundation of validated, on-target activity, providing the necessary confidence for advancing a compound through the drug discovery pipeline.
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A Comparative Analysis of Indazole-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals
The indazole scaffold has solidified its position as a "privileged" structure in modern medicinal chemistry, particularly in the realm of protein kinase inhibitors. Its versatile nature allows for the development of potent and selective agents targeting a host of kinases implicated in oncology and other therapeutic areas. This guide offers an in-depth comparative analysis of four distinct classes of indazole-based inhibitors, targeting VEGFR, Pim, AXL, and ERK kinases. By synthesizing biochemical data, cellular activity, and structure-activity relationships (SAR), this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform rational drug design and guide inhibitor selection.
The Indazole Core: A Foundation for Potent Kinase Inhibition
The bicyclic aromatic structure of indazole provides a rigid and tunable framework for designing kinase inhibitors. The two nitrogen atoms offer key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a critical anchor for potent inhibition. Furthermore, the various positions on the indazole ring are amenable to substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will explore how different substitution patterns on this core scaffold give rise to inhibitors with distinct biological activities.
I. Indazole-Based VEGFR Inhibitors: Targeting Angiogenesis
Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1] Indazole-based inhibitors have been successfully developed to target this pathway, with notable examples including the FDA-approved drugs Axitinib and Pazopanib.
Comparative Efficacy and Selectivity
The following table summarizes the inhibitory potency of selected indazole-based VEGFR inhibitors against key kinases.
| Compound | VEGFR1 (IC50, nM) | VEGFR2 (IC50, nM) | VEGFR3 (IC50, nM) | c-Kit (IC50, nM) | PDGFRβ (IC50, nM) | Reference |
| Axitinib | 1.2 | 0.2 | 0.1-0.3 | - | - | [2] |
| Pazopanib | 10 | 30 | 47 | 74 | 84 | [2] |
| Compound 30 | - | 1.24 | - | - | - | [3] |
Axitinib demonstrates particularly high potency against the VEGFR family with sub-nanomolar efficacy.[2] Pazopanib, while still a potent VEGFR inhibitor, exhibits a broader kinase inhibition profile, also targeting c-Kit and PDGFRβ.[4][5][6] This broader activity can be beneficial in certain cancer types but may also contribute to off-target effects. Compound 30 is a more recently developed indazole derivative with potent and selective activity against VEGFR-2.[3]
Structure-Activity Relationship (SAR) Insights
The SAR of indazole-based VEGFR inhibitors highlights the importance of specific substitutions for potency and selectivity. For instance, in a series of indazole-pyrimidine-based derivatives, the presence of methoxy groups on the benzamide ring was found to be crucial for potent VEGFR-2 inhibition, while hydrophobic groups like alkyl or halogen substituents led to a decrease in potency.[7] The substitution pattern on the phenyl ring of the indazole core also significantly influences activity.[7]
Signaling Pathway and Mechanism of Inhibition
VEGFR inhibitors typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling molecules. This ultimately inhibits endothelial cell proliferation, migration, and survival, leading to a reduction in tumor angiogenesis.
II. Indazole-Based Pim Kinase Inhibitors: Targeting Cell Survival and Proliferation
The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are proto-oncogenes that play crucial roles in cell survival, proliferation, and differentiation.[8] Their overexpression is associated with various cancers, making them attractive therapeutic targets.
Comparative Efficacy and Selectivity
The following table presents the inhibitory activity of representative indazole-based Pim kinase inhibitors.
| Compound | Pim-1 (IC50, nM) | Pim-2 (IC50, nM) | Pim-3 (IC50, nM) | Reference |
| Compound 13o | 1 | 10 | 1 | [8] |
| SGI-946 | - | - | - | [9] |
Compound 13o is a potent pan-Pim inhibitor with low nanomolar activity against all three isoforms.[8] The development of pan-Pim inhibitors is a common strategy due to the overlapping functions of the three isoforms.
Structure-Activity Relationship (SAR) Insights
In the development of 3-(pyrazin-2-yl)-1H-indazole derivatives as pan-Pim inhibitors, SAR studies revealed that substitutions on the pyrazine ring and the indazole core are critical for potency. For example, the introduction of a 2,6-difluorophenyl group at the 5-position of the indazole ring was found to be beneficial for activity.[8]
Signaling Pathway and Mechanism of Inhibition
Pim kinases are constitutively active and their activity is primarily regulated at the transcriptional level. They phosphorylate a number of downstream targets involved in cell cycle progression and apoptosis, such as p21, p27, and BAD. Indazole-based Pim inhibitors bind to the ATP-binding pocket of the kinase, blocking its catalytic activity and thereby promoting apoptosis and inhibiting cell proliferation.
III. Indazole-Based AXL Inhibitors: Overcoming Drug Resistance
AXL is a receptor tyrosine kinase that has emerged as a key player in tumor progression, metastasis, and the development of drug resistance.[10] Its overexpression is associated with a poor prognosis in various cancers.
Comparative Efficacy and Selectivity
The table below shows the inhibitory potency of selected indazole-based AXL inhibitors.
| Compound | AXL (IC50, nM) | MER (IC50, nM) | TYRO3 (IC50, nM) | Reference |
| Bemcentinib (BGB324) | 14 | 53 | 7 | [5] |
| Compound 54 | Potent | - | - | [10] |
Bemcentinib (BGB324) is a first-in-class, selective AXL inhibitor that has shown promise in clinical trials.[4][5][11][12][13] Compound 54, identified through fragment-based lead discovery, is another potent indazole-based AXL inhibitor.[10]
Structure-Activity Relationship (SAR) Insights
The development of 7-azaindazole AXL inhibitors has demonstrated that modifications to the core and side chains can significantly impact potency and pharmacokinetic properties. For example, switching from an azaindole to an azaindazole core improved clearance, while modifications to the C5 sidechain enhanced cellular potency.[10]
Signaling Pathway and Mechanism of Inhibition
Upon binding its ligand Gas6, AXL dimerizes and autophosphorylates, activating downstream signaling pathways such as PI3K/Akt and MAPK. This promotes cell survival, migration, and invasion. Indazole-based AXL inhibitors block the kinase activity of AXL, thereby inhibiting these downstream effects and potentially resensitizing tumors to other therapies.
IV. Indazole-Based ERK Inhibitors: Targeting a Central Proliferation Pathway
The Extracellular signal-Regulated Kinase (ERK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[14] Dysregulation of this pathway is a hallmark of many cancers.
Comparative Efficacy and Selectivity
The inhibitory activities of representative indazole-based ERK inhibitors are presented below.
| Compound | ERK1 (IC50, nM) | ERK2 (IC50, nM) | Reference |
| MK-8353 | 4 | 1 | [15] |
| Compound 33 | 19.4 | 9.5 | [16] |
Note: IC50 values can vary depending on the specific assay conditions.
MK-8353 is a potent and selective ERK1/2 inhibitor with an indazole-pyrrolidine structure.[15] Compound 33, an indazole amide derivative, also demonstrates potent inhibition of both ERK1 and ERK2.[16]
Structure-Activity Relationship (SAR) Insights
For indazole amide-based ERK inhibitors, SAR studies have shown that substitutions on the amide portion and the indazole ring can be optimized to enhance potency and cellular activity.[3] For example, the replacement of a nitrogen atom with a carbon in a specific position of the lead compound led to improved ERK2 inhibitory activity.[17]
Signaling Pathway and Mechanism of Inhibition
The ERK pathway is a multi-tiered cascade where signals are transmitted through a series of phosphorylation events. Activated ERK1/2 phosphorylates a multitude of substrates in the cytoplasm and nucleus, leading to changes in gene expression and cellular responses. Indazole-based ERK inhibitors directly target the kinase activity of ERK1/2, representing a downstream node of intervention in this critical pathway.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for key experiments cited in the evaluation of these indazole-based inhibitors.
In Vitro Kinase Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against a specific kinase.
Workflow:
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions at the desired concentrations.
-
Assay Plate Preparation: In a 96- or 384-well plate, add the kinase and substrate to the assay buffer.
-
Compound Addition: Add serial dilutions of the indazole-based inhibitor to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).
-
Reaction Initiation: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature or 30°C for a specified period (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence (e.g., ADP-Glo™ Kinase Assay) or fluorescence.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of the inhibitors on the metabolic activity of cancer cell lines, which is an indicator of cell viability.
Workflow:
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-methoxy-7-methyl-1H-indazole
For researchers and drug development professionals, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 4-methoxy-7-methyl-1H-indazole, ensuring that safety and compliance are maintained from the point of generation to final disposal. While the toxicological properties of this specific compound have not been exhaustively investigated, its chemical structure necessitates handling as potentially hazardous waste.[1]
This document synthesizes best practices derived from safety data sheets of structurally similar compounds, alongside the foundational requirements of the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[2][3]
Hazard Assessment and Immediate Safety Precautions
Before handling or disposing of this compound, a thorough understanding of its potential hazards is essential. Structurally related indazole derivatives may cause skin, eye, and respiratory irritation.[1][4][5] Therefore, it is imperative to handle the compound and its waste with the following precautions.
Personal Protective Equipment (PPE) and Engineering Controls
Proper protection is the first line of defense against chemical exposure. The following engineering controls and PPE are mandatory when handling this compound waste.
| Protective Measure | Specification | Rationale |
| Engineering Controls | Chemical Fume Hood | To prevent inhalation of dust or vapors and maintain a safe breathing zone.[6] |
| Eye/Face Protection | Safety glasses with side-shields (conforming to EN166 or NIOSH standards) or a face shield.[1][5] | Protects against accidental splashes of liquid waste or contact with solid particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal technique.[1][4] | Prevents direct skin contact, which can cause irritation.[4] |
| Body Protection | Laboratory coat, long-sleeved clothing. | Protects skin and personal clothing from contamination.[6] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 for dusts) may be required if a fume hood is not available or if dust generation is significant.[1] | Minimizes the risk of respiratory tract irritation from inhaling fine particles.[1][4] |
Regulatory Framework: Understanding RCRA
The disposal of laboratory chemical waste in the United States is governed by the EPA's Resource Conservation and Recovery Act (RCRA).[2][3][7] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, tracking it from generation to ultimate disposal.[2][3] Laboratories are classified as generators of hazardous waste and must comply with specific standards for waste identification, management, and disposal.[8][9][10]
Under RCRA, a chemical waste may be classified as hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[11] Given the lack of specific data, this compound waste should be conservatively managed as hazardous waste to ensure full compliance.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe segregation, containment, and disposal of waste containing this compound.
Step 1: Waste Identification and Segregation
Proper segregation at the source is critical to prevent dangerous chemical reactions and ensure compliant disposal.[7]
-
Solid Waste: Collect unused or contaminated solid this compound, contaminated lab materials (e.g., weigh boats, gloves, bench paper), and used silica gel in a designated, compatible solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof liquid waste container. Do not mix with incompatible waste streams. It is crucial to keep halogenated and non-halogenated solvent waste in separate containers.
-
Sharps Waste: Needles, syringes, or broken glassware contaminated with the compound must be placed in a designated, puncture-resistant sharps container.
Step 2: Containment and Labeling
All waste containers must be in good condition, compatible with the chemical waste, and securely sealed when not in use.[1] The EPA requires that every container used for hazardous waste storage be clearly labeled.[12][13]
Labeling Requirements:
-
A clear, unambiguous description of the contents (e.g., "this compound solid waste," "Methanol/DCM solution with this compound").
-
An indication of the specific hazards (e.g., "Irritant," "Toxic"). Pictograms are an effective way to communicate this.[13]
Step 3: On-Site Storage and Accumulation
Laboratories can accumulate hazardous waste in Satellite Accumulation Areas (SAAs), which are at or near the point of generation.[12][13]
-
SAA Requirements: The SAA must be under the control of the operator generating the waste.[13] There is a limit of 55 gallons of hazardous waste that can be stored in each SAA.[12]
-
Central Accumulation Areas (CAA): Once the 55-gallon limit is reached, or when the waste is ready for shipment, it is moved to a Central Accumulation Area (CAA). The storage time limits in a CAA depend on the facility's generator status (e.g., 90 days for a Large Quantity Generator).[13]
Step 4: Final Disposal
Chemical treatment or neutralization of this compound in the lab is not recommended due to the risk of creating byproducts of unknown toxicity. The only approved and safe method of disposal is through a licensed professional waste disposal service.[1]
-
Arranging Disposal: Contact your institution’s Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Incineration: The recommended disposal method for this type of organic compound is combustion in a chemical incinerator equipped with an afterburner and scrubber to ensure complete destruction and to neutralize harmful combustion byproducts.[1]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area.[1] Alert colleagues and your supervisor.
-
Don PPE: Before addressing the spill, put on the appropriate PPE as detailed in Section 1.
-
Containment: For a solid spill, carefully sweep up the material without creating dust and place it in a labeled hazardous waste container.[1] For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand), then collect the absorbed material into a suitable container for disposal.[6]
-
Decontamination: Clean the spill area thoroughly with soap and water.[1]
-
Waste Disposal: Dispose of all contaminated cleaning materials as hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for managing waste generated in a laboratory setting, ensuring proper handling of this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-methoxy-7-methyl-1H-indazole
This guide provides essential safety and logistical information for the handling and disposal of 4-methoxy-7-methyl-1H-indazole. As a novel or specialized chemical, comprehensive toxicological data for this specific compound is not extensively documented. Therefore, this protocol is grounded in the principle of treating substances with unknown toxicity with a high degree of caution, following best practices derived from safety data for structurally similar indazole derivatives. This guidance is intended for trained laboratory personnel, including researchers, scientists, and drug development professionals.
Hazard Assessment: An Evidence-Based Approach
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, we will infer its potential hazards from the SDS of a closely related analogue, 4-Methoxy-1-methyl-1H-indazole. The toxicological properties of this analogue have not been thoroughly investigated, which necessitates a conservative approach to safety.[1] Potential hazards are presumed to include:
-
Skin Irritation: Avoid contact with skin.[1]
-
Eye Irritation: Avoid contact with eyes.[1]
-
Respiratory Irritation: Inhalation may cause respiratory irritation.[1]
These potential hazards are represented by the following Globally Harmonized System (GHS) pictograms and statements.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion / Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. |
| Serious Eye Damage / Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. |
This table is constructed based on hazard information for analogous compounds and general GHS classification principles.[1][2][3]
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are the most critical barriers to preventing exposure. All personnel must be trained on the correct procedures for donning, doffing, and maintaining their PPE.
Required PPE for Handling this compound
The following table outlines the minimum required PPE. Specific tasks may require a higher level of protection, which should be determined by a formal risk assessment.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile gloves are the standard recommendation. Always use two pairs (double-gloving) when handling the neat compound or concentrated solutions.[4] Gloves must be inspected for tears or holes before use.[5] Change outer gloves immediately after known contact and every 30-60 minutes during extended procedures.[4] |
| Eyes/Face | Safety glasses and face shield | Safety glasses with side shields conforming to EN166 or NIOSH standards are mandatory at all times.[1] A full-face shield must be worn over safety glasses when there is a risk of splashes, such as when transferring solutions or handling larger quantities.[6][7] |
| Body | Laboratory coat | A clean, buttoned laboratory coat is required to protect against incidental skin contact. Ensure cuffs are tucked into the inner pair of gloves. |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood. For nuisance exposures or weighing small quantities in a ventilated balance enclosure, a P95 (US) or P1 (EU) particle respirator may be sufficient.[1] For spill cleanup or potential aerosol generation, a higher level of protection, such as an air-purifying respirator (APR) with combination organic vapor/particulate cartridges (OV/AG/P99 US or ABEK-P2 EU), is necessary.[1] |
Operational Plan: Step-by-Step Guidance
Adherence to the following procedures is essential for minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls and Preparation
-
Chemical Fume Hood: All manipulations of solid this compound and its concentrated solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][8]
-
Verify Equipment: Before starting, ensure an eyewash station and safety shower are accessible and unobstructed.[9]
-
Gather Materials: Assemble all necessary equipment (spatulas, glassware, etc.) and waste containers inside the fume hood to minimize traffic in and out of the containment area.
Donning PPE: A Deliberate Sequence
The following sequence ensures complete coverage and minimizes the risk of contamination.
Caption: PPE Donning Sequence.
Handling the Compound
-
Avoid Dust Formation: When transferring the solid material, use spatulas carefully to prevent aerosolization.[1]
-
Immediate Cleanup: Clean any minor spills within the fume hood immediately using appropriate procedures.
-
Waste Segregation: All disposable items that come into contact with the compound (e.g., weighing paper, pipette tips, gloves) are considered contaminated waste and must be placed in a designated, sealed waste container.
Doffing PPE: Preventing Cross-Contamination
This sequence is critical to prevent transferring contaminants from the PPE to your skin or the general lab environment.
-
Outer Gloves: Remove the outer pair of gloves first, peeling them off so they turn inside out. Dispose of them in the designated chemical waste container inside the fume hood.[4]
-
Face Shield & Lab Coat: Step away from the immediate work area. Remove the face shield, followed by the lab coat. Hang the lab coat in its designated area or place it in a laundry container if contaminated.
-
Safety Glasses & Respirator: Remove safety glasses and the respirator.
-
Inner Gloves: As the final step, remove the inner pair of gloves using the proper removal technique to avoid skin contact with the glove's outer surface.[5]
-
Hand Washing: Immediately and thoroughly wash hands with soap and water.[1][9]
Spill and Disposal Plan
Spill Management
-
Small Spills (inside fume hood):
-
Wearing your full PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Carefully sweep the material into a designated waste container.[1] Avoid creating dust.
-
Wipe the area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate personnel from the immediate area.[1]
-
Restrict access and ensure the area is well-ventilated.
-
Follow your institution's emergency procedures. Do not attempt to clean a large spill without proper training and equipment.
-
Waste Disposal
-
Contaminated PPE: All used gloves, disposable lab coats, and other contaminated items must be disposed of as hazardous chemical waste.[1] Place them in a clearly labeled, sealed container.
-
Chemical Waste: Unused compound and solutions must be disposed of through a licensed professional waste disposal service.[1] Do not pour chemical waste down the drain.[1]
-
Packaging: Dispose of the original container as unused product unless it has been thoroughly decontaminated.[1]
References
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-
Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. Available at: [Link]
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PI28/PI061: Personal Protective Equipment for Handling Pesticides. (2019). UF/IFAS EDIS. Available at: [Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). NIOSH. Available at: [Link]
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Recommended PPE to handle chemicals. Bernardo Ecenarro. Available at: [Link]
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GHS Hazardous Chemical Information List. Safe Work Australia. Available at: [Link]
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GHS Classification (Rev.11, 2025) Summary. PubChem. Available at: [Link]
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PubChem Compound Summary for CID 139058706. National Center for Biotechnology Information. Available at: [Link]
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GHS Hazard Classification Search. ChemRadar. Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
